molecular formula C13H11N2NaO2 B1139137 Ozagrel sodium CAS No. 130952-46-4

Ozagrel sodium

Cat. No.: B1139137
CAS No.: 130952-46-4
M. Wt: 250.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ozagrel sodium is a selective thromboxane A2 synthase inhibitor with significant research applications in cardiovascular and neurological diseases . Its primary mechanism of action involves the inhibition of the enzyme thromboxane A2 synthase, which blocks the conversion of prostaglandin H2 into thromboxane A2 (TXA2) . TXA2 is a potent vasoconstrictor and promoter of platelet aggregation . By reducing TXA2 production, this compound effectively decreases platelet aggregation and promotes vasodilation, making it a valuable pharmacological tool for studying pathways related to thrombus formation and vascular tone .In research settings, this compound is primarily used to model and investigate therapeutic interventions for ischemic conditions. Studies have demonstrated its efficacy in improving cerebral blood flow, particularly in the context of acute cerebral infarction and lacunar infarction . Its action in decreasing markers of platelet activation such as platelet factor 4 and beta-thromboglobulin further underscores its utility in hematological and vascular research . Beyond thrombosis, the compound has also been investigated in clinical trials for other conditions, including dry eye syndromes, highlighting its potential role in inflammatory processes . As a research compound, this compound provides critical insights into the thromboxane A2 pathway and offers a basis for developing novel antiplatelet and vasodilatory strategies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYJCOBUTXCBR-IPZCTEOASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172327
Record name Ozagrel sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189224-26-8
Record name Ozagrel sodium [JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OZAGREL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ozagrel Sodium's Mechanism of Action on Thromboxane A2 Synthase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel sodium, a selective and competitive inhibitor of thromboxane A2 (TXA2) synthase, presents a targeted approach in the management of thrombotic disorders. By specifically blocking the conversion of prostaglandin H2 (PGH2) to TXA2, this compound effectively mitigates platelet aggregation and vasoconstriction, key events in thrombus formation.[1][2] A significant consequence of this inhibition is the metabolic shunting of PGH2 towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, thereby augmenting its antithrombotic effects. This guide provides a comprehensive overview of the biochemical mechanism, quantitative efficacy, and key experimental methodologies for studying this compound's interaction with thromboxane A2 synthase.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the enzyme thromboxane A2 synthase.[1][2] This enzyme is a critical component of the arachidonic acid cascade and is responsible for the isomerization of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[2] TXA2 is a potent mediator of platelet aggregation and a powerful vasoconstrictor.[2][3]

The inhibition of thromboxane A2 synthase by ozagrel is competitive.[4][5] Molecular docking studies suggest that the imidazolyl group of ozagrel engages in a cation-π interaction with the iron atom of the heme group within the active site of the thromboxane A2 synthase, which is a member of the cytochrome P450 family.[5][6] This interaction competitively blocks the binding of the natural substrate, PGH2, thereby preventing its conversion to TXA2.

A pivotal aspect of ozagrel's mechanism is the redirection of PGH2 metabolism. With the pathway to TXA2 synthesis blocked, the accumulated PGH2 is available for other enzymes in the arachidonic acid cascade. Notably, in vascular endothelial cells, PGH2 is converted by prostacyclin synthase into prostacyclin (PGI2).[4] PGI2 has physiological effects that are diametrically opposed to those of TXA2; it is a strong vasodilator and a potent inhibitor of platelet aggregation.[3][7] This "metabolic shunt" significantly contributes to the overall anti-thrombotic and vasodilatory profile of this compound.

Signaling Pathways

The inhibitory action of this compound on thromboxane A2 synthase initiates a cascade of downstream signaling events. The reduction in TXA2 levels leads to decreased activation of the thromboxane receptor (TP), a G-protein coupled receptor. This, in turn, reduces the activation of phospholipase C (PLC), leading to lower intracellular calcium levels and consequently, diminished platelet aggregation and vasoconstriction.[2]

Concurrently, the increased production of PGI2 results in the activation of the prostacyclin receptor (IP), another G-protein coupled receptor. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), which promotes smooth muscle relaxation (vasodilation) and inhibits platelet activation.[8][9]

Mechanism of Action of this compound cluster_upstream cluster_inhibition cluster_downstream_txa2 cluster_downstream_pgi2 Arachidonic_Acid Arachidonic Acid Cyclooxygenase Cyclooxygenase (COX) Arachidonic_Acid->Cyclooxygenase PGH2 Prostaglandin H2 (PGH2) Cyclooxygenase->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase Metabolic Shunt TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Ozagrel_Sodium This compound Ozagrel_Sodium->TXA2_Synthase Inhibits TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Platelet_Aggregation_Vaso Platelet Aggregation & Vasoconstriction TP_Receptor->Platelet_Aggregation_Vaso PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 IP_Receptor Prostacyclin Receptor (IP) PGI2->IP_Receptor Platelet_Inhibition_Vaso Inhibition of Platelet Aggregation & Vasodilation IP_Receptor->Platelet_Inhibition_Vaso

Figure 1: Mechanism of action of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The half-maximal inhibitory concentration (IC50) and the half-maximal effective dose (ID50) are key parameters summarized below. It is important to note that IC50 values can vary based on the experimental conditions, such as the source of the enzyme and the assay methodology.

ParameterValueSpecies/SystemNotesReference(s)
IC50 4 nMNot SpecifiedPotent and selective inhibitor.[10]
11 nMRabbit PlateletSelective TXA2 synthetase inhibitor.[8][10][11][12]
53.12 μMArachidonic Acid-Induced Platelet AggregationFunctional inhibition of platelet aggregation.[8][11]
99.6% inhibition at 100 μMPlasma TXB2Demonstrates high efficacy in inhibiting TXA2 production.[8][11]
ID50 0.3 mg/kg (oral)RatInhibition of TXA2 generation in vivo.[7]
0.92 mg/kg (oral)RatInhibition of ex vivo arachidonic acid-induced platelet aggregation.[7]

Experimental Protocols

Thromboxane A2 Synthase Activity Assay

This assay directly measures the enzymatic activity of TXA2 synthase and the inhibitory effect of this compound.

  • Principle: The activity of TXA2 synthase is determined by quantifying the production of its stable metabolite, thromboxane B2 (TXB2), from the substrate PGH2.

  • Materials:

    • Source of TXA2 synthase (e.g., platelet microsomes)

    • Prostaglandin H2 (PGH2)

    • This compound

    • Reaction buffer (e.g., Tris-HCl, pH 7.4)

    • Stop solution (e.g., containing EDTA and stannous chloride)

    • Thromboxane B2 ELISA kit

  • Procedure:

    • Prepare platelet microsomes from fresh blood samples.

    • Pre-incubate the platelet microsomes with various concentrations of this compound or a vehicle control in the reaction buffer at 37°C.

    • Initiate the reaction by adding PGH2.

    • Allow the reaction to proceed for a defined period at 37°C.

    • Terminate the reaction with the stop solution.

    • Quantify the amount of TXB2 produced using a commercial ELISA kit.[3]

    • Calculate the percent inhibition and determine the IC50 value.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the effect of this compound on platelet aggregation.

  • Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelet-rich plasma (PRP) after the addition of an aggregating agent.

  • Materials:

    • Freshly drawn venous blood

    • Anticoagulant (e.g., 3.8% sodium citrate)

    • Aggregating agent (e.g., arachidonic acid)

    • This compound

    • Saline or vehicle control

    • Platelet aggregometer

    • Centrifuge

  • Procedure:

    • Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed (e.g., 200 x g for 10-15 minutes).

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15-20 minutes). PPP is used to set 100% aggregation.

    • Adjust the platelet count in the PRP if necessary.

    • Place the PRP in the aggregometer and pre-incubate with various concentrations of this compound or vehicle control.

    • Add the aggregating agent to induce platelet aggregation.

    • Record the change in light transmission over time.[13][14]

    • Calculate the percent inhibition of aggregation and determine the IC50 or ID50 value.

Experimental Workflow for Platelet Aggregation Assay Blood_Collection 1. Collect Venous Blood (3.8% Sodium Citrate) PRP_Preparation 2. Prepare Platelet-Rich Plasma (PRP) (Low-Speed Centrifugation) Blood_Collection->PRP_Preparation PPP_Preparation 3. Prepare Platelet-Poor Plasma (PPP) (High-Speed Centrifugation) Incubation 4. Pre-incubate PRP with This compound or Vehicle PRP_Preparation->Incubation Aggregation_Induction 5. Induce Aggregation (e.g., with Arachidonic Acid) Incubation->Aggregation_Induction Measurement 6. Measure Light Transmission (Platelet Aggregometer) Aggregation_Induction->Measurement Data_Analysis 7. Calculate % Inhibition and IC50/ID50 Measurement->Data_Analysis

Figure 2: Experimental workflow for platelet aggregation assay.
Measurement of Thromboxane B2 (TXB2) Levels by ELISA

This assay quantifies the in vivo or in vitro production of TXA2 by measuring its stable metabolite, TXB2.

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure TXB2 levels in biological samples. TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for binding to a limited number of antibody sites.

  • Materials:

    • Biological samples (e.g., serum, plasma, cell culture supernatant)

    • Commercial TXB2 ELISA kit

    • Microplate reader

  • Procedure:

    • Prepare samples. For serum, allow blood to clot to induce maximum TXA2 production. For plasma, use an anticoagulant.

    • Follow the specific instructions of the commercial ELISA kit, which typically involve:

      • Adding standards and samples to the antibody-coated microplate.

      • Adding an enzyme-labeled TXB2 conjugate.

      • Incubating to allow for competitive binding.

      • Washing away unbound reagents.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction.[12]

    • Read the absorbance using a microplate reader. The color intensity is inversely proportional to the TXB2 concentration.

    • Calculate the TXB2 concentration in the samples by comparing their absorbance to a standard curve.

Conclusion

This compound is a highly selective, competitive inhibitor of thromboxane A2 synthase. Its mechanism of action is twofold: it directly reduces the production of the pro-thrombotic and vasoconstrictive TXA2, and it promotes the synthesis of the anti-thrombotic and vasodilatory PGI2 through the redirection of PGH2 metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust studies in the fields of thrombosis, cardiovascular disease, and inflammation.

References

The Preclinical Profile of Ozagrel Sodium: An In-depth Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel sodium, a selective and potent thromboxane A2 (TXA2) synthase inhibitor, has garnered significant attention for its therapeutic potential in thrombotic and ischemic conditions. By targeting a key enzyme in the arachidonic acid cascade, this compound effectively modulates platelet aggregation and vascular tone, making it a valuable agent in preclinical models of ischemic stroke, pulmonary injury, and vascular dementia. This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound in various preclinical models, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Pharmacodynamics: Mechanism of Action and Efficacy

This compound exerts its pharmacological effects primarily through the selective inhibition of thromboxane A2 synthase.[1][2] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[3] By inhibiting TXA2 synthesis, this compound not only reduces the levels of this prothrombotic and vasoconstrictive mediator but also redirects PGH2 metabolism towards the production of prostacyclin (PGI2) in endothelial cells, a vasodilator and inhibitor of platelet aggregation.[4] This dual mechanism contributes to its overall therapeutic effects.

In Vitro Activity

The inhibitory potency of ozagrel has been quantified in various in vitro assays.

ParameterValueSpecies/System
TXA2 Synthase Inhibition (IC50) 11 nM-
Arachidonic Acid-Induced Platelet Aggregation (IC50) 53.12 µM-
Plasma TXB2 Inhibition (at 100 µM) 99.6%-
Table 1: In Vitro Potency of Ozagrel.[1]
In Vivo Efficacy in Preclinical Models

The therapeutic potential of this compound has been demonstrated in a range of preclinical disease models.

Preclinical ModelSpeciesDosing RegimenKey FindingsReference(s)
Middle Cerebral Artery Occlusion (MCAO) Rat3 mg/kgDecreased the area and volume of cortical infarction.[5]
Hyperhomocysteinemia-induced Vascular Cognitive Impairment Rat10 and 20 mg/kg, p.o.Ameliorated endothelial dysfunction and memory deficits.[6]
Oleic Acid-Induced Lung Injury Guinea Pig80 mg/kg, i.v. (single dose)Attenuated lung injury and decreased inflammatory markers.[1]
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of ozagrel has been characterized in several preclinical species, providing essential data for dose selection and translation to clinical studies.

Pharmacokinetic Parameters in Rats (Oral Administration)

Pharmacokinetic studies in Sprague-Dawley rats following oral administration have demonstrated the absorption and elimination characteristics of ozagrel.

Polymorph FormDoseCmax (mg/L)AUC0-t (mg·h/L)t½ (h)
Form INot Specified32.72 ± 17.0461.14 ± 14.761.53 ± 0.51
Form IINot Specified34.01 ± 19.1385.56 ± 18.084.73 ± 3.00
Table 3: Pharmacokinetic Parameters of Ozagrel Polymorphs in SD Rats after Oral Administration.[7]
Pharmacokinetic Parameters in Rabbits

Studies in rabbits have explored the pharmacokinetics of ozagrel following intravenous, oral, and rectal administration.

Route of AdministrationTmaxBioavailability
Rectal20 min100%
Table 4: Pharmacokinetic Highlights of Ozagrel in Rabbits.[8]

An Emax model has been used to describe the pharmacodynamic response, with an estimated IC50 for thromboxane synthetase inhibition of 56.0 ng/mL and an Emax of 94%.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of this compound in preclinical research.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to induce focal cerebral ischemia and assess the neuroprotective effects of therapeutic agents.

Objective: To induce a transient focal cerebral ischemia in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 monofilament nylon suture with a silicon-coated tip

  • Surgical instruments for vessel exposure and ligation

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Introduce the silicon-coated nylon suture through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 2 hours.[5]

  • After the occlusion period, withdraw the suture to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

  • Neurological deficit scoring and infarct volume analysis (e.g., using TTC staining) are performed at 24 hours post-reperfusion to assess the extent of brain injury and the therapeutic effect of this compound.[5]

Ex Vivo Platelet Aggregation Assay

This assay is used to determine the inhibitory effect of ozagrel on platelet function.

Objective: To measure arachidonic acid-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Blood collection tubes containing 3.8% sodium citrate

  • Centrifuge

  • Platelet aggregometer

  • Arachidonic acid solution (e.g., 1.9 mg/mL)[9]

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

Procedure:

  • Collect whole blood from the preclinical species of interest into tubes containing sodium citrate.

  • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 240g for 10 minutes).[9]

  • Prepare PPP by centrifuging the remaining blood at a higher speed.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-warm the PRP sample to 37°C.

  • Add the aggregating agent, arachidonic acid, to the PRP.[9]

  • Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

  • The effect of ozagrel is determined by pre-incubating the PRP with different concentrations of the compound before adding the aggregating agent.

Quantification of Ozagrel in Plasma by HPLC

A robust analytical method is essential for pharmacokinetic studies.

Objective: To quantify the concentration of ozagrel in plasma samples.

Instrumentation and Conditions:

  • HPLC System: With UV detector.

  • Column: Brownlee ODS C-18 (250 × 4.6 mm i.d., 5 µm particle size).[10]

  • Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 6.5 with 0.1 M NaOH) in a 10:90 v/v ratio.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 272 nm.[10]

  • Injection Volume: 20 µL.[10]

Sample Preparation:

  • Plasma samples are typically subjected to protein precipitation using a solvent like acetonitrile.

  • The supernatant is then separated by centrifugation and may be evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.

Visualizing the Core Mechanisms and Workflows

Graphical representations of signaling pathways and experimental procedures provide a clear understanding of the scientific principles and methodologies.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Enzymes MembranePhospholipids MembranePhospholipids ArachidonicAcid ArachidonicAcid MembranePhospholipids->ArachidonicAcid PLA2 PGH2 PGH2 ArachidonicAcid->PGH2 COX TXA2 TXA2 PGH2->TXA2 TXA2 Synthase PGI2 PGI2 PGH2->PGI2 PGI2 Synthase PlateletAggregation Platelet Aggregation & Vasoconstriction TXA2->PlateletAggregation Promotes Vasodilation Vasodilation & Inhibition of Platelet Aggregation PGI2->Vasodilation Promotes PLA2 Phospholipase A2 COX Cyclooxygenase TXA2_Synthase Thromboxane A2 Synthase PGI2_Synthase Prostacyclin Synthase Ozagrel This compound Ozagrel->TXA2_Synthase Inhibits

Caption: Mechanism of action of this compound.

cluster_animal_prep Animal Preparation cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Rat MCAO) Grouping Divide into Treatment & Control Groups AnimalModel->Grouping Dosing Administer this compound or Vehicle Grouping->Dosing Induction Induce Disease Model (e.g., MCAO) Dosing->Induction Monitoring Monitor Physiological Parameters Induction->Monitoring SampleCollection Collect Blood/Tissue for Analysis Induction->SampleCollection Outcome Measure Pharmacodynamic Endpoints (e.g., Infarct Volume) Induction->Outcome PK_Analysis Pharmacokinetic Analysis (HPLC) SampleCollection->PK_Analysis PD_Analysis Pharmacodynamic Analysis Outcome->PD_Analysis Stats Statistical Analysis PK_Analysis->Stats PD_Analysis->Stats

Caption: General experimental workflow for preclinical evaluation.

Conclusion

This compound demonstrates a compelling preclinical profile characterized by potent and selective inhibition of thromboxane A2 synthase, leading to significant antiplatelet and vasodilatory effects. Its favorable pharmacokinetic properties and demonstrated efficacy in relevant animal models of ischemic and thrombotic diseases underscore its potential as a therapeutic agent. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound.

References

A Technical Guide to the Chemical Synthesis and Purification of Ozagrel Sodium for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the chemical synthesis and purification of ozagrel sodium, a potent and selective thromboxane A2 synthase inhibitor. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, quantitative data, and visual representations of key processes and mechanisms.

Introduction

This compound is the sodium salt of ozagrel, a compound recognized for its antiplatelet and vasodilatory properties.[1] It functions by selectively inhibiting thromboxane A2 synthase, an enzyme crucial for the conversion of prostaglandin H2 to thromboxane A2.[2] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction. By inhibiting its production, this compound plays a significant role in preventing the formation of blood clots, making it a valuable compound in the study of thrombosis, ischemic stroke, and other cardiovascular diseases.[1][2]

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. Below are two detailed protocols adapted from established methods, suitable for laboratory-scale synthesis.

Synthesis Route 1: From p-Tolualdehyde

This three-step synthesis route utilizes commercially available p-tolualdehyde as the starting material.

Experimental Protocol:

Step 1: Synthesis of 4-(Bromomethyl)benzaldehyde

  • In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1 equivalent) and a catalytic amount of a radical initiator like benzoyl peroxide.

  • Reflux the mixture under inert atmosphere and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(bromomethyl)benzaldehyde.

Step 2: Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde

  • Dissolve 4-(bromomethyl)benzaldehyde (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

  • Add imidazole (1-1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Ozagrel and Conversion to this compound

  • To a solution of 4-(1H-imidazol-1-ylmethyl)benzaldehyde (1 equivalent) in a suitable solvent like toluene or pyridine, add malonic acid (1.5-2 equivalents).

  • Add a catalytic amount of a base such as piperidine or pyridine and heat the mixture to reflux, typically with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC. Once complete, cool the mixture and acidify with hydrochloric acid to precipitate ozagrel hydrochloride.

  • Filter the precipitate, wash with a suitable solvent, and dry.

  • To obtain this compound, dissolve the ozagrel free acid (obtained by neutralizing the hydrochloride salt) in a solution of sodium hydroxide (1 equivalent) in ethanol or water.

  • The resulting this compound can be isolated by evaporation of the solvent or by precipitation upon addition of a less polar solvent.

Quantitative Data for Synthesis Route 1:

StepProductStarting MaterialKey ReagentsYieldPurityReference
14-(Bromomethyl)benzaldehydep-TolualdehydeNBS, Benzoyl Peroxide~88%-[3]
24-(1H-Imidazol-1-ylmethyl)benzaldehyde4-(Bromomethyl)benzaldehydeImidazole, K2CO3~92%-[3]
3Ozagrel Hydrochloride4-(1H-Imidazol-1-ylmethyl)benzaldehydeMalonic Acid, Piperidine~87%-[3]
Synthesis Route 2: From Methyl Cinnamate

This route involves the bromination of a cinnamate ester followed by substitution and hydrolysis.

Experimental Protocol:

Step 1: Synthesis of p-Bromomethyl Ethyl Cinnamate

  • Dissolve methyl cinnamate (1 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux (around 80°C) for approximately 2 hours.

  • Monitor the reaction by HPLC.

Step 2: Synthesis of Imidazolmethyl Ethyl Cinnamate

  • In a separate flask, dissolve imidazole (2-2.5 equivalents) and sodium hydroxide (2 equivalents) in tetrahydrofuran (THF).

  • Cool the solution to 0-15°C and add the solution of p-bromomethyl ethyl cinnamate from Step 1 dropwise.

  • Stir the reaction mixture for 2-3.5 hours at this temperature.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting with an organic solvent.

Step 3: Hydrolysis to this compound

  • Dissolve the crude imidazolmethyl ethyl cinnamate in an aqueous solution of sodium hydroxide.

  • Heat the mixture (e.g., to 55°C) and stir for about 1.5 hours until the hydrolysis is complete.

  • The resulting solution contains this compound.

Quantitative Data for Synthesis Route 2:

StepProductStarting MaterialKey ReagentsYieldPurityReference
1p-Bromomethyl Ethyl CinnamateMethyl CinnamateNBS, AIBN-~81% (crude)[4]
2Imidazolmethyl Ethyl Cinnamatep-Bromomethyl Ethyl CinnamateImidazole, NaOH~63% (after purification)~99.3%[4]
3This compoundImidazolmethyl Ethyl CinnamateNaOH->99.8%[4]

Synthesis Workflow Diagram:

cluster_route1 Synthesis Route 1 cluster_route2 Synthesis Route 2 A1 p-Tolualdehyde B1 4-(Bromomethyl)benzaldehyde A1->B1 NBS, BPO C1 4-(1H-Imidazol-1-ylmethyl)benzaldehyde B1->C1 Imidazole, K2CO3 D1 Ozagrel C1->D1 Malonic Acid E1 This compound D1->E1 NaOH A2 Methyl Cinnamate B2 p-Bromomethyl Ethyl Cinnamate A2->B2 NBS, AIBN C2 Imidazolmethyl Ethyl Cinnamate B2->C2 Imidazole, NaOH D2 This compound C2->D2 NaOH (Hydrolysis)

Caption: Chemical synthesis pathways for this compound.

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the impurity profile and the desired final purity.

Recrystallization

Recrystallization is a common and effective method for purifying solid compounds.

Experimental Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Based on available data, an 80% ethanol solution can be effective.

  • Add a small amount of activated carbon to the hot solution to adsorb colored impurities and stir for a short period.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data for Recrystallization:

Starting MaterialSolvent SystemFinal PurityReference
Crude this compound80% Ethanol>99.8%[4]
Crude Ozagrel TromethamineAcetone or Ethanol99.2% - 99.8%[5]
Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for isolating specific impurities for characterization, preparative HPLC is the method of choice.

Experimental Protocol:

  • Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of ozagrel from its impurities. A reversed-phase C18 column is typically suitable.

  • Method Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and sample loading accordingly.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent at a high concentration.

  • Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the purified this compound.

  • Purity Verification: Analyze the purity of the final product using the analytical HPLC method.

Typical HPLC Parameters for Purity Analysis:

ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseMethanol and 0.02 M KH2PO4 (80:20, v/v), pH 4.0
Flow Rate1.0 mL/min
DetectionUV at 272 nm
Injection Volume20 µL

Purification Workflow Diagram:

A Crude this compound B Dissolution in Hot Solvent (e.g., 80% Ethanol) A->B G Preparative HPLC A->G C Hot Filtration B->C D Crystallization (Cooling) C->D E Filtration and Drying D->E F Purified this compound E->F G->F

Caption: General workflow for the purification of this compound.

Mechanism of Action: Thromboxane A2 Synthase Inhibition

This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is a key component of the arachidonic acid cascade and is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking the synthesis of TXA2, this compound reduces platelet aggregation and vasoconstriction. An important consequence of this inhibition is the redirection of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation.[2]

Signaling Pathway Diagram:

AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS PIS Prostacyclin Synthase PGH2->PIS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 PGI2 Prostacyclin (PGI2) PIS->PGI2 Platelet Platelet Aggregation TXA2->Platelet VasoC Vasoconstriction TXA2->VasoC NoPlatelet Inhibition of Platelet Aggregation PGI2->NoPlatelet VasoD Vasodilation PGI2->VasoD Ozagrel This compound Ozagrel->TXAS

Caption: Mechanism of action of this compound.

Conclusion

This technical guide provides comprehensive protocols for the synthesis and purification of this compound for research purposes. The detailed methodologies, quantitative data, and visual diagrams are intended to facilitate the efficient and effective production of high-purity this compound for scientific investigation. The provided information on its mechanism of action further aids in understanding its biological role and potential therapeutic applications.

References

The Discovery and Development of Ozagrel: A Technical Guide to a Selective TXA2 Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel, known chemically as (E)-4-(1-imidazolylmethyl) cinnamic acid, is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase. Its development marked a significant advancement in antithrombotic therapy by targeting a key enzymatic step in the arachidonic acid cascade. By selectively blocking the synthesis of the pro-aggregatory and vasoconstrictive agent TXA2, ozagrel not only reduces thrombotic risk but also promotes the production of the beneficial vasodilator and platelet inhibitor, prostacyclin (PGI2). This technical guide provides an in-depth overview of the discovery, mechanism of action, key preclinical and clinical data, and detailed experimental methodologies related to the development of ozagrel.

Discovery and Development History

The quest for a selective thromboxane A2 (TXA2) synthase inhibitor emerged from the understanding that TXA2 is a critical mediator in thromboembolic and cardiovascular diseases.[1] Early research focused on identifying compounds that could selectively block TXA2 production without affecting other crucial enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) or prostacyclin (PGI2) synthase.

The development of ozagrel, initially designated OKY-046, originated from extensive structure-activity relationship (SAR) studies of imidazole and pyridine derivatives.[2][3] Researchers synthesized and evaluated numerous compounds, focusing on the inhibitory potency against TXA2 synthase.

Structure-Activity Relationship (SAR) Highlights:

  • Core Structures: The investigation began with 1-substituted imidazoles and beta-substituted pyridines, which demonstrated high inhibitory potency.[2]

  • Side Chain Optimization: It was discovered that introducing various substituents into the carboxy-bearing side chain of the core structures increased inhibitory activity.[4] A key finding was that the optimal length for side chains containing a phenylene group was between 8.5 to 10 Å for potent TXA2 synthase inhibition.[2][4]

  • Lead Compound Selection: Among the numerous derivatives, (E)-4-(1-imidazolylmethyl)cinnamic acid (ozagrel) and (E)-3-[4-(3-pyridylmethyl)phenyl]-2-methylacrylic acid were identified as the most potent inhibitors, with IC50 values in the nanomolar range.[2]

  • Selectivity: These lead compounds demonstrated high selectivity for TXA2 synthase, with no significant effect on COX, 5-lipoxygenase, or PGI2 synthase.[2][3]

Ultimately, based on a comprehensive evaluation of its pharmacological, physicochemical, and toxicological profile, (E)-4-(1-imidazolylmethyl)cinnamic acid (ozagrel) was selected as the lead candidate for clinical development.[2][3]

Mechanism of Action

Ozagrel exerts its therapeutic effects through a dual mechanism centered on the modulation of prostaglandin metabolism.

  • Selective Inhibition of TXA2 Synthase: Ozagrel is a potent and selective inhibitor of the enzyme thromboxane A2 synthase.[1] This enzyme catalyzes the conversion of the prostaglandin endoperoxide precursor, Prostaglandin H2 (PGH2), into Thromboxane A2 (TXA2).[2] By blocking this step, ozagrel directly reduces the levels of TXA2, a powerful mediator of platelet aggregation and vasoconstriction.[1]

  • Prostaglandin Endoperoxide "Shunting": The inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This excess PGH2 is then available for other enzymes to metabolize.[2] Specifically, PGH2 is redirected towards the prostacyclin (PGI2) synthase pathway, primarily in endothelial cells. This results in an increased synthesis of PGI2, a potent vasodilator and inhibitor of platelet aggregation.[2][3] This "shunting" effect synergistically enhances the antithrombotic and vasodilatory properties of ozagrel.

The high selectivity of ozagrel is a key feature, as it does not inhibit the upstream COX enzymes, thus preserving the production of PGH2 necessary for PGI2 synthesis.[2]

G cluster_membrane Cell Membrane cluster_platelet Platelet / Endothelial Cell cluster_effects Physiological Effects AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) TXAS TXA2 Synthase PGH2->TXAS PGIS PGI2 Synthase PGH2->PGIS Shunting TXA2 Thromboxane A2 (TXA2) PlateletAgg Platelet Aggregation TXA2->PlateletAgg VasoCon Vasoconstriction TXA2->VasoCon PGI2 Prostacyclin (PGI2) PlateletInhib Inhibition of Aggregation PGI2->PlateletInhib VasoDil Vasodilation PGI2->VasoDil COX->PGH2 TXAS->TXA2 PGIS->PGI2 Ozagrel Ozagrel Ozagrel->TXAS INHIBITS

Caption: Ozagrel's dual mechanism of action in the arachidonic acid cascade.

Quantitative Data Summary

The efficacy and safety of ozagrel have been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro and Ex Vivo Potency
ParameterSpecies / SystemValueReference(s)
IC50 (TXA2 Synthase) Human/Rabbit Platelets1.1 x 10⁻⁸ M (11 nM)[2]
IC50 (TXA2 Synthase) Rabbit56.0 ng/mL[5]
IC50 (Platelet Aggregation) Human Platelets (Arachidonic Acid-induced)53.12 µM
Emax (TXB2 Inhibition) Rabbit94%[5]
Table 2: Preclinical Pharmacokinetics (Rabbit Model)
ParameterRoute of AdministrationValueReference(s)
Tmax Rectal20 minutes[5]
Bioavailability Rectal100%[5]
Table 3: Acute Toxicity
SpeciesRouteLD50 (Median Lethal Dose)Reference(s)
Mouse Oral (p.o.)> 500 mg/kg[6]
Rat Oral (p.o.)> 500 mg/kg[6]
Mouse Intravenous (i.v.)> 25 mg/kg[6]
In these specific studies, the maximum feasible dose was administered without causing mortality, thus the minimal lethal dose could not be determined.[6]

Detailed Experimental Protocols

Reproducibility in drug development relies on standardized and detailed methodologies. The following sections describe the core protocols used to evaluate ozagrel's efficacy.

Ex Vivo Arachidonic Acid-Induced Platelet Aggregation

This assay assesses the inhibitory effect of ozagrel on platelet function after its administration to a live animal.

  • Objective: To measure the dose-dependent inhibition of arachidonic acid-induced platelet aggregation by ozagrel.

  • Methodology:

    • Animal Dosing: Male Sprague-Dawley rats are administered ozagrel or a vehicle control orally at various doses.

    • Blood Collection: After a set time (e.g., 2 hours), blood is collected via cardiac puncture into syringes containing 3.2% or 3.8% sodium citrate (9:1 blood-to-citrate ratio).

    • Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature. The supernatant, rich in platelets, is carefully collected as PRP.

    • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1,500-2,000 x g) for 10-15 minutes to pellet the remaining cells. The supernatant is collected as PPP.

    • Aggregation Measurement: A light-transmission aggregometer is calibrated using PRP to set 0% light transmission and PPP to set 100% transmission.

    • Assay Procedure: Aliquots of PRP are pre-warmed to 37°C in cuvettes with a magnetic stir bar. Platelet aggregation is initiated by adding a working concentration of arachidonic acid.

    • Data Recording: The change in light transmission is recorded over a set period (e.g., 5-10 minutes) as platelets aggregate.

    • Analysis: The maximum percentage of aggregation is determined for each sample. The percentage of inhibition is calculated relative to the vehicle control group. An ID50 (the dose required to inhibit aggregation by 50%) is calculated from the dose-response curve.

G start Start dosing Administer Ozagrel or Vehicle to Rats (p.o.) start->dosing wait Wait 2 Hours dosing->wait blood Collect Citrated Blood (Cardiac Puncture) wait->blood prp Low-Speed Centrifugation (e.g., 200 x g, 15 min) blood->prp separate_prp Collect Supernatant (PRP) prp->separate_prp ppp High-Speed Centrifugation (e.g., 2000 x g, 10 min) prp->ppp aggregometer Calibrate Aggregometer (PRP = 0%, PPP = 100%) separate_prp->aggregometer separate_ppp Collect Supernatant (PPP) ppp->separate_ppp separate_ppp->aggregometer assay Add Arachidonic Acid to PRP at 37°C aggregometer->assay record Record Light Transmission vs. Time assay->record analysis Calculate % Inhibition and ID50 record->analysis end End analysis->end

Caption: Experimental workflow for ex vivo platelet aggregation assay.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is a cornerstone for evaluating the neuroprotective effects of drugs like ozagrel in a setting that mimics human ischemic stroke.

  • Objective: To induce a focal cerebral ischemic injury and assess the ability of ozagrel to reduce infarct volume and neurological deficits.

  • Methodology:

    • Animal Preparation: Male Sprague-Dawley or Wistar rats (270-320 g) are anesthetized (e.g., ketamine/xylazine or isoflurane).

    • Surgical Exposure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Vessel Ligation: The distal end of the ECA and the proximal end of the CCA are ligated. A temporary microvascular clip is placed on the ICA.

    • Filament Insertion: A small incision is made in the ECA stump. A 4-0 nylon monofilament with a silicon-coated tip is introduced through the ECA into the ICA.

    • Induction of Occlusion: The filament is advanced approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating it has occluded the origin of the middle cerebral artery (MCA).

    • Drug Administration: Ozagrel (e.g., 3 mg/kg) or vehicle is administered, typically intravenously, either before occlusion or at the onset of reperfusion.

    • Reperfusion: For a transient MCAO model, the filament is left in place for a defined period (e.g., 90-120 minutes) and then carefully withdrawn to allow blood flow to resume.

    • Post-operative Care: The neck incision is sutured, and the animal is allowed to recover with appropriate monitoring.

    • Endpoint Evaluation (e.g., 24 hours post-MCAO):

      • Neurological Scoring: Motor and neurological deficits are assessed using a standardized scoring system.

      • Infarct Volume Measurement: Animals are euthanized, and brains are removed. The brain is sectioned into 2 mm coronal slices and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The area of infarction in each slice is measured, and the total infarct volume is calculated.

G start Start anesthetize Anesthetize Rat start->anesthetize expose Expose Carotid Arteries (CCA, ECA, ICA) anesthetize->expose ligate Ligate ECA and CCA; Clip ICA expose->ligate insert Insert Suture via ECA into ICA ligate->insert occlude Advance Suture to Occlude MCA Origin insert->occlude drug Administer Ozagrel (i.v.) occlude->drug wait Maintain Occlusion (e.g., 90 min) drug->wait reperfuse Withdraw Suture to Allow Reperfusion wait->reperfuse recover Suture Incision and Animal Recovery reperfuse->recover evaluate Endpoint Evaluation (24h) recover->evaluate neuro Neurological Deficit Scoring evaluate->neuro infarct Infarct Volume Analysis (TTC Staining) evaluate->infarct end End infarct->end

Caption: Workflow for the rat Middle Cerebral Artery Occlusion (MCAO) model.

Conclusion

The development of ozagrel represents a successful, mechanism-driven approach to drug discovery. By identifying and selectively inhibiting TXA2 synthase, researchers created a therapeutic agent that not only mitigates a key pathological pathway in thrombosis but also enhances a protective physiological one. The data gathered from rigorous preclinical models, using the detailed protocols described herein, established a strong foundation for its clinical application in treating conditions such as ischemic stroke and cerebral vasospasm. This guide serves as a comprehensive resource for understanding the foundational science and developmental history of ozagrel, offering valuable insights for professionals engaged in the ongoing pursuit of novel cardiovascular and antithrombotic therapies.

References

Ozagrel Sodium: A Comprehensive Technical Guide to its Primary and Secondary Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel sodium, a selective inhibitor of thromboxane A2 (TXA2) synthase, is a potent antiplatelet and vasodilatory agent.[1][2][3] This technical guide provides an in-depth overview of the primary and secondary biological targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. Understanding the precise molecular interactions of this compound is critical for its application in research and the development of novel therapeutics for thromboembolic and ischemic disorders.[2][4]

Primary Biological Target: Thromboxane A2 Synthase

The principal biological target of this compound is Thromboxane A2 (TXA2) synthase , an enzyme crucial for the conversion of prostaglandin H2 (PGH2) to TXA2.[3][4] By selectively inhibiting this enzyme, this compound effectively curtails the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[2][5] This high degree of selectivity is a key characteristic of this compound's pharmacological profile.[6]

Quantitative Data on Target Inhibition

The inhibitory potency of this compound against its primary target has been well-characterized. The following table summarizes the key quantitative data.

ParameterValueSpecies/SystemReference(s)
IC50 (TXA2 Synthase) 11 nMRabbit Platelets[1][7][8]
IC50 (TXA2 Synthase) 4 nMNot Specified[8]
Inhibition of Plasma TXB2 99.6% at 100 µMPlasma[7][9]
IC50 (Arachidonic Acid-induced Platelet Aggregation) 53.12 µMNot Specified[7][9]

Secondary Biological Effects

A critical consequence of the inhibition of TXA2 synthase by this compound is the redirection of the prostaglandin H2 (PGH2) substrate towards the synthesis of other prostanoids. This leads to a significant secondary pharmacological effect: an increase in the production of prostacyclin (PGI2) .[4][7] PGI2 exerts biological effects that are largely opposite to those of TXA2, namely vasodilation and inhibition of platelet aggregation.[4] This dual action—decreasing a pro-thrombotic and vasoconstrictive agent while increasing an anti-thrombotic and vasodilatory one—underpins the therapeutic efficacy of this compound.[4][7]

Importantly, studies have demonstrated that this compound is highly selective for TXA2 synthase and does not significantly inhibit other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX), 5-lipoxygenase, PGI2 synthase, and PGE2 isomerase.[6] Therefore, the increase in PGI2 is an indirect consequence of PGH2 redirection rather than a direct stimulation of PGI2 synthase.

Signaling Pathway

The mechanism of action of this compound can be visualized within the arachidonic acid signaling cascade.

Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Platelet_Aggregation Platelet Aggregation Vasoconstriction TXA2->Platelet_Aggregation Platelet_Inhibition Inhibition of Platelet Aggregation Vasodilation PGI2->Platelet_Inhibition Ozagrel This compound Ozagrel->TXA2_Synthase Inhibition

Caption: this compound's mechanism in the arachidonic acid pathway.

Experimental Protocols

Thromboxane A2 Synthase Inhibition Assay (In Vitro)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on TXA2 synthase. The assay typically measures the production of thromboxane B2 (TXB2), a stable metabolite of the highly unstable TXA2.

Principle: The assay quantifies the amount of TXB2 produced from the enzymatic conversion of PGH2 by TXA2 synthase in the presence and absence of the inhibitor. The level of inhibition is determined by comparing the TXB2 concentration in the inhibitor-treated samples to the control samples. A common method for TXB2 quantification is a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Thromboxane A2 synthase (from platelet microsomes or recombinant)

  • Prostaglandin H2 (PGH2) substrate

  • This compound (or other test compounds)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Stop solution (e.g., a solution containing a chelating agent like EDTA and a reducing agent)

  • TXB2 ELISA kit

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and PGH2 in appropriate solvents. Serially dilute this compound to obtain a range of concentrations for IC50 determination.

  • Enzyme Reaction:

    • In a microcentrifuge tube or a well of a microplate, add the assay buffer.

    • Add a specific volume of the this compound solution (or vehicle for control).

    • Add the TXA2 synthase enzyme preparation and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the PGH2 substrate.

    • Incubate the reaction mixture for a specific time (e.g., 1-2 minutes) at 37°C.

  • Reaction Termination: Stop the enzymatic reaction by adding the stop solution.

  • TXB2 Quantification:

    • Use the reaction mixture as the sample for the TXB2 ELISA.

    • Follow the instructions provided with the commercial TXB2 ELISA kit. This typically involves adding the sample to antibody-coated wells, followed by the addition of an enzyme-conjugated TXB2 and subsequent substrate addition for color development.

  • Data Analysis:

    • Measure the absorbance using a microplate reader at the wavelength specified in the ELISA kit protocol.

    • Calculate the concentration of TXB2 in each sample using a standard curve generated with known concentrations of TXB2.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Arachidonic Acid-Induced Platelet Aggregation Assay

This protocol describes a method to assess the effect of this compound on platelet aggregation induced by arachidonic acid using light transmission aggregometry (LTA).

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. When an agonist like arachidonic acid is added, it is converted to TXA2, which induces platelet aggregation. This causes the PRP to become more transparent, increasing light transmission. This compound, by inhibiting TXA2 synthesis, is expected to reduce this aggregation.

Materials:

  • Freshly drawn human whole blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Arachidonic acid solution (agonist)

  • This compound

  • Saline or appropriate vehicle

  • Platelet aggregometer

  • Centrifuge

  • Plastic tubes and pipettes

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect venous blood into tubes containing sodium citrate (9:1 blood to citrate ratio).[1]

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[1][10]

    • Carefully transfer the supernatant (PRP) to a new plastic tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[1]

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

  • Incubation with Inhibitor:

    • Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle for a specified time (e.g., 10-30 minutes) at 37°C.

  • Platelet Aggregation Measurement:

    • Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

    • Place a cuvette containing the pre-incubated PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C.

    • Initiate platelet aggregation by adding a specific concentration of arachidonic acid to the cuvette.

    • Record the change in light transmission over time (typically 5-10 minutes) until a maximal aggregation response is observed.

  • Data Analysis:

    • The maximum platelet aggregation is determined as the maximum percentage change in light transmission.

    • Calculate the percent inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value of this compound for the inhibition of platelet aggregation by plotting percent inhibition against the logarithm of the inhibitor concentration.

cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation_PRP Low-Speed Centrifugation Blood_Collection->Centrifugation_PRP PRP Platelet-Rich Plasma (PRP) Centrifugation_PRP->PRP Centrifugation_PPP High-Speed Centrifugation Centrifugation_PRP->Centrifugation_PPP Incubation Pre-incubate PRP with This compound or Vehicle PRP->Incubation PPP Platelet-Poor Plasma (PPP) Centrifugation_PPP->PPP Aggregometer_Setup Set Aggregometer Baseline (0% with PRP, 100% with PPP) Incubation->Aggregometer_Setup Aggregation_Induction Add Arachidonic Acid to PRP in Aggregometer Aggregometer_Setup->Aggregation_Induction Data_Recording Record Light Transmission Over Time Aggregation_Induction->Data_Recording Calculate_Inhibition Calculate % Inhibition Data_Recording->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the platelet aggregation assay.

Conclusion

This compound is a highly selective inhibitor of Thromboxane A2 synthase, its primary biological target. This targeted inhibition leads to a reduction in the pro-thrombotic and vasoconstrictive effects of TXA2 and a beneficial secondary increase in the anti-thrombotic and vasodilatory PGI2. The well-defined mechanism of action and high selectivity make this compound an invaluable tool for researchers and a promising therapeutic agent for conditions where the TXA2 pathway is implicated. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other TXA2 synthase inhibitors.

References

Ozagrel Sodium: A Comprehensive Technical Guide to Solubility, Stability, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel sodium, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, is a critical compound in the research and development of treatments for thromboembolic diseases, including ischemic stroke.[1] Its therapeutic effect stems from its ability to block the production of TXA2, a key mediator of platelet aggregation and vasoconstriction, while promoting the synthesis of prostacyclin (PGI2), which has opposing vasodilatory and anti-platelet aggregation effects.[1] This technical guide provides an in-depth overview of the solubility, stability, and storage conditions of this compound, compiled to aid researchers and drug development professionals in its effective handling and use.

Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2. By blocking this step in the arachidonic acid cascade, this compound effectively reduces the levels of TXA2, thereby mitigating its pro-aggregatory and vasoconstrictive actions. A secondary and beneficial consequence of this inhibition is the redirection of the PGH2 substrate towards the production of other prostaglandins, such as prostacyclin (PGI2) in endothelial cells, which promotes vasodilation and inhibits platelet aggregation.[1]

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) Cyclooxygenase (COX) TXA2 Synthase TXA2 Synthase Prostaglandin H2 (PGH2)->TXA2 Synthase PGI2 Synthase PGI2 Synthase Prostaglandin H2 (PGH2)->PGI2 Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation Vasoconstriction Vasoconstriction Thromboxane A2 (TXA2)->Vasoconstriction Prostacyclin (PGI2) Prostacyclin (PGI2) Inhibition of Platelet Aggregation Inhibition of Platelet Aggregation Prostacyclin (PGI2)->Inhibition of Platelet Aggregation Vasodilation Vasodilation Prostacyclin (PGI2)->Vasodilation TXA2 Synthase->Thromboxane A2 (TXA2) PGI2 Synthase->Prostacyclin (PGI2) This compound This compound This compound->TXA2 Synthase Inhibits

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and in vitro experimental design. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Temperature (°C)Notes
Water50.0[2]199.81[2]25[3]May require ultrasonication for dissolution.[4]
Dimethyl Sulfoxide (DMSO)3.63[2]14.49[2]Not SpecifiedData for this compound.
EthanolInsoluble (<1 mg/mL)[3]-25[3]Data for this compound.
MethanolData not available--
AcetonitrileData not available--
Tetrahydrofuran (THF)Data not available--

Table 2: Comparative Aqueous Solubility of this compound at Different pH Values

pHThis compound Solubility (g/L)
634
744
846.9
953

Note: Data extracted from a patent comparing ozagrel tromethamine and this compound. The experimental conditions were at ambient temperature.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Separation: Centrifuge the saturated solution at a high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Solubility Determination Workflow Start Start Add excess this compound to solvent Add excess this compound to solvent Start->Add excess this compound to solvent Seal vial and agitate at constant temperature Seal vial and agitate at constant temperature Add excess this compound to solvent->Seal vial and agitate at constant temperature Centrifuge to pellet undissolved solid Centrifuge to pellet undissolved solid Seal vial and agitate at constant temperature->Centrifuge to pellet undissolved solid Collect clear supernatant Collect clear supernatant Centrifuge to pellet undissolved solid->Collect clear supernatant Dilute supernatant Dilute supernatant Collect clear supernatant->Dilute supernatant Analyze by HPLC or UV-Vis Analyze by HPLC or UV-Vis Dilute supernatant->Analyze by HPLC or UV-Vis Determine concentration Determine concentration Analyze by HPLC or UV-Vis->Determine concentration End End Determine concentration->End

Figure 2: Workflow for the shake-flask solubility determination method.

Stability Profile

Understanding the stability of this compound under various conditions is crucial for ensuring its quality, efficacy, and safety. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.

Table 3: Summary of Forced Degradation Studies on Ozagrel

Stress ConditionReagents and ConditionsPercentage of Degradation
Acid Hydrolysis0.1 N HCl, 60°C, 30 min5-20%
Base Hydrolysis0.1 N NaOH, 60°C, 30 min5-20%
Oxidative Degradation3% H₂O₂, Room Temperature, 7 days5-20%
Thermal Degradation100°C, 48 hours5-20%
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and maintain at a specified temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified duration.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 100°C) for a defined period.

    • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples if necessary. Dilute all stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. The appearance of new peaks indicates the formation of degradation products. The percentage of degradation is calculated by the decrease in the peak area of the parent drug and the area of the degradation product peaks.

Forced Degradation Study Workflow Start Start Prepare this compound Stock Solution Prepare this compound Stock Solution Start->Prepare this compound Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare this compound Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidative Degradation Oxidative Degradation Apply Stress Conditions->Oxidative Degradation Thermal Degradation Thermal Degradation Apply Stress Conditions->Thermal Degradation Photolytic Degradation Photolytic Degradation Apply Stress Conditions->Photolytic Degradation Neutralize (if necessary) and Dilute Samples Neutralize (if necessary) and Dilute Samples Acid Hydrolysis->Neutralize (if necessary) and Dilute Samples Base Hydrolysis->Neutralize (if necessary) and Dilute Samples Oxidative Degradation->Neutralize (if necessary) and Dilute Samples Thermal Degradation->Neutralize (if necessary) and Dilute Samples Photolytic Degradation->Neutralize (if necessary) and Dilute Samples Analyze by Stability-Indicating HPLC Analyze by Stability-Indicating HPLC Neutralize (if necessary) and Dilute Samples->Analyze by Stability-Indicating HPLC Compare with Unstressed Control Compare with Unstressed Control Analyze by Stability-Indicating HPLC->Compare with Unstressed Control Identify Degradation Products and Quantify Degradation Identify Degradation Products and Quantify Degradation Compare with Unstressed Control->Identify Degradation Products and Quantify Degradation End End Identify Degradation Products and Quantify Degradation->End

Figure 3: General workflow for a forced degradation study of this compound.
ICH Stability Testing

Formal stability testing of this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines to establish a retest period for the drug substance and a shelf-life for the drug product.

Table 4: ICH Recommended Storage Conditions for Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
Experimental Protocol for a Formal Stability Study of this compound (Drug Substance)

This protocol outlines the key steps for conducting a formal stability study on this compound as an active pharmaceutical ingredient (API).

  • Materials and Equipment:

    • At least three primary batches of this compound.

    • Container closure system that is the same as the proposed packaging for storage and distribution.

    • Calibrated stability chambers capable of maintaining the specified temperature and humidity conditions.

    • A validated stability-indicating HPLC method.

  • Procedure:

    • Sample Preparation and Storage: Package a sufficient quantity of this compound from each of the three batches into the selected container closure system. Place the packaged samples into the stability chambers set at the long-term and accelerated storage conditions.

    • Testing Schedule:

      • Long-term: Test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

      • Accelerated: Test the samples at 0, 3, and 6 months.

      • Intermediate: If significant change occurs during the accelerated study, perform testing at 0, 6, 9, and 12 months.

    • Analytical Testing: At each time point, withdraw samples and test for relevant quality attributes, including:

      • Appearance

      • Assay

      • Degradation products/impurities

      • Water content

      • Any other critical quality attributes.

    • Data Evaluation: Evaluate the data for any trends in the degradation or changes in other quality attributes over time. The results are used to establish the retest period for the drug substance.

Storage Conditions

Proper storage of this compound is essential to maintain its integrity and prevent degradation.

Table 5: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Powder-20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.[3]
4°CShort-termStore in a sealed container, away from moisture.
Stock Solution in DMSO-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°C6 monthsPreferred for long-term storage.

Conclusion

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, focusing on its solubility, stability, and storage. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating the design of robust experiments and the development of stable and effective formulations. Adherence to the recommended storage and handling procedures is paramount to ensure the quality and reliability of experimental results and the ultimate safety and efficacy of this compound-containing products.

References

In Vitro Enzymatic Assays for Ozagrel Sodium Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro enzymatic assays used to characterize the activity of ozagrel sodium, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. This document details the mechanism of action, quantitative efficacy data, comprehensive experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is a competitive inhibitor of thromboxane A2 synthase (TXA2S), the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2.[1] By selectively blocking this crucial step in the arachidonic acid cascade, ozagrel effectively curtails the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[2] A key consequence of TXA2 synthase inhibition by ozagrel is the redirection of the PGH2 substrate towards the synthesis of other prostaglandins, notably prostacyclin (PGI2) by prostacyclin synthase in endothelial cells. PGI2 exhibits opposing physiological effects to TXA2, promoting vasodilation and inhibiting platelet aggregation. This dual action of diminishing a pro-thrombotic and vasoconstrictive agent while increasing an anti-thrombotic and vasodilatory one underscores the therapeutic potential of ozagrel.[3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing its efficacy.

Parameter Test System Species IC50 Value Reference(s)
Thromboxane A2 Synthase InhibitionPlatelet MicrosomesHuman60 nM[4]
Thromboxane A2 Synthase InhibitionPlatelet MicrosomesHuman24 nM[4]
Thromboxane A2 Synthase InhibitionPlateletsRabbit11 nM[3]
Thromboxane A2 Synthase InhibitionNot SpecifiedNot Specified4 nM[3]
Arachidonic Acid-Induced Platelet AggregationPlatelet-Rich PlasmaNot Specified53.12 µM[5]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme and substrate concentrations, incubation times, and the specific assay methodology employed.

While ozagrel is known to be a competitive inhibitor of thromboxane A2 synthase, specific kinetic parameters such as Km and Vmax for its interaction with the enzyme are not widely reported in publicly available literature. However, kinetic studies of human thromboxane A2 synthase have determined the Km for its substrate, PGH2, to be approximately 32 µmol/L.[6]

Signaling Pathways

The following diagrams illustrate the biochemical pathways central to the mechanism of action of this compound.

Thromboxane A2 Synthesis and Inhibition by this compound Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase Prostacyclin_Synthase Prostacyclin Synthase PGH2->Prostacyclin_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Ozagrel This compound Ozagrel->TXA2_Synthase Inhibits Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation PGI2 Prostacyclin (PGI2) Prostacyclin_Synthase->PGI2 Inhibition_of_Aggregation Inhibition of Platelet Aggregation & Vasodilation PGI2->Inhibition_of_Aggregation

Mechanism of this compound Action

Thromboxane A2 Receptor Signaling Pathway TXA2 Thromboxane A2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Platelet_Activation Platelet Activation (Shape Change, Degranulation, Aggregation) Ca2_release->Platelet_Activation PKC->Platelet_Activation

Thromboxane A2 Signaling Cascade

Experimental Protocols

In Vitro Thromboxane A2 Synthase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of thromboxane A2 synthase.

Principle: The enzymatic activity of TXA2 synthase is determined by quantifying the amount of its product, TXA2, which is unstable and rapidly hydrolyzes to the stable metabolite, thromboxane B2 (TXB2). The inhibitory effect of ozagrel is assessed by comparing the TXB2 production in the presence and absence of the compound.

Materials:

  • Human platelet microsomes (source of thromboxane A2 synthase)

  • This compound

  • Prostaglandin H2 (PGH2) substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Stop solution (e.g., a solution containing a chelating agent like EDTA)

  • Thromboxane B2 (TXB2) ELISA kit

Procedure:

  • Preparation of Platelet Microsomes: Isolate human platelets from fresh whole blood by differential centrifugation. Lyse the platelets and isolate the microsomal fraction, which is enriched in TXA2 synthase, by ultracentrifugation.

  • Enzymatic Reaction: a. Pre-incubate the platelet microsomes with varying concentrations of this compound or vehicle control in the assay buffer for a specified time (e.g., 10-15 minutes) at 37°C. b. Initiate the enzymatic reaction by adding a known concentration of the substrate, PGH2. c. Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at 37°C. d. Terminate the reaction by adding the stop solution.

  • Quantification of TXB2: a. Centrifuge the reaction mixture to pellet the microsomes. b. Collect the supernatant and quantify the amount of TXB2 produced using a competitive ELISA kit, following the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage inhibition of TXA2 synthase activity for each concentration of this compound compared to the vehicle control. b. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Thromboxane B2 (TXB2) ELISA

Principle: This is a competitive enzyme-linked immunosorbent assay. TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for a limited number of binding sites on a microplate coated with a TXB2-specific antibody. The amount of bound enzyme is inversely proportional to the concentration of TXB2 in the sample.

Procedure (General):

  • Add standards and samples to the wells of the microplate pre-coated with the anti-TXB2 antibody.

  • Add a fixed amount of HRP-labeled TXB2 to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) that will react with the bound HRP to produce a colored product.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.

Platelet Aggregation Assay

This assay assesses the functional consequence of TXA2 synthase inhibition on platelet function.

Principle: Platelet aggregation is measured by monitoring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together in response to an agonist.

Materials:

  • Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound

  • Platelet aggregation agonist (e.g., arachidonic acid)

  • Saline or appropriate vehicle

  • Light transmission aggregometer

Procedure:

  • Preparation of PRP and PPP: a. Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). b. Centrifuge the blood at low speed to obtain PRP. c. Centrifuge the remaining blood at high speed to obtain PPP, which is used to set the 100% aggregation baseline.

  • Assay: a. Pre-incubate PRP with various concentrations of this compound or vehicle control at 37°C in the aggregometer cuvettes with stirring. b. Establish a baseline of light transmission. c. Initiate platelet aggregation by adding the agonist (e.g., arachidonic acid). d. Record the change in light transmission over time until a maximal aggregation response is observed.

  • Data Analysis: a. The maximum platelet aggregation is determined as the maximum percentage change in light transmission. b. Calculate the percent inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control. c. Determine the IC50 value from the dose-response curve.

Experimental Workflow

The following diagram provides a generalized workflow for the in vitro characterization of this compound.

Experimental Workflow for this compound In Vitro Activity Start Start Blood_Collection Whole Blood Collection (Anticoagulant) Start->Blood_Collection PRP_Prep Platelet-Rich Plasma (PRP) Preparation (Low-Speed Centrifugation) Blood_Collection->PRP_Prep Microsome_Prep Platelet Microsome Isolation (Lysis & Ultracentrifugation) PRP_Prep->Microsome_Prep Aggregation_Assay Platelet Aggregation Assay PRP_Prep->Aggregation_Assay Enzyme_Assay Thromboxane A2 Synthase Inhibition Assay Microsome_Prep->Enzyme_Assay Incubation_Enzyme Pre-incubation: Microsomes + Ozagrel Enzyme_Assay->Incubation_Enzyme Incubation_Aggregation Pre-incubation: PRP + Ozagrel Aggregation_Assay->Incubation_Aggregation Reaction Add PGH2 Substrate & Incubate Incubation_Enzyme->Reaction TXB2_ELISA Measure TXB2 by ELISA Reaction->TXB2_ELISA Data_Analysis_Enzyme Data Analysis: % Inhibition & IC50 TXB2_ELISA->Data_Analysis_Enzyme Add_Agonist Add Aggregation Agonist (e.g., Arachidonic Acid) Incubation_Aggregation->Add_Agonist Measure_Aggregation Measure Light Transmission Add_Agonist->Measure_Aggregation Data_Analysis_Aggregation Data Analysis: % Inhibition & IC50 Measure_Aggregation->Data_Analysis_Aggregation End End Data_Analysis_Enzyme->End Data_Analysis_Aggregation->End

Generalized Experimental Workflow

References

Ozagrel Sodium and its Influence on Prostaglandin Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel sodium, a selective inhibitor of thromboxane A2 (TXA2) synthase, is a compound of significant interest in the fields of pharmacology and medicine. Its primary therapeutic applications lie in the management of conditions associated with platelet aggregation and vasoconstriction, such as ischemic stroke.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, its quantitative effects on the prostaglandin and thromboxane pathways, detailed experimental protocols for its study, and visualizations of the key signaling cascades and experimental workflows.

Core Mechanism of Action: Selective Inhibition and Prostaglandin Redirection

This compound exerts its pharmacological effects by selectively and potently inhibiting the enzyme thromboxane A2 synthase.[2][3] This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[2] TXA2 is a potent mediator of platelet aggregation and a powerful vasoconstrictor.[3] By blocking the synthesis of TXA2, this compound effectively reduces these pro-thrombotic and vasoconstrictive effects.[2]

A pivotal consequence of inhibiting TXA2 synthase is the redirection of the PGH2 substrate towards other enzymatic pathways. This phenomenon, often referred to as "prostaglandin shunting," leads to an increased synthesis of other prostaglandins, most notably prostacyclin (PGI2) by prostacyclin synthase in endothelial cells.[4] PGI2 has physiological effects that are diametrically opposed to those of TXA2; it is a potent vasodilator and an inhibitor of platelet aggregation.[4] This dual action of this compound—decreasing a pro-aggregatory and vasoconstrictive agent while increasing an anti-aggregatory and vasodilatory one—underpins its therapeutic efficacy.[4]

The following diagram illustrates the central role of this compound in the prostaglandin and thromboxane synthesis pathways.

G AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase Other_Synthases Other Prostaglandin Synthases PGH2->Other_Synthases TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Other_PGs Other Prostaglandins (PGE2, PGD2, PGF2α) Other_Synthases->Other_PGs Platelet_Aggregation Platelet Aggregation Vasoconstriction TXA2->Platelet_Aggregation Inhibit_Aggregation Inhibition of Platelet Aggregation Vasodilation PGI2->Inhibit_Aggregation Ozagrel This compound Ozagrel->TXA2_Synthase Inhibition

Figure 1: Mechanism of Action of this compound.

Quantitative Effects of this compound

The potency and selectivity of this compound have been quantified in numerous in vitro and in vivo studies. The following table summarizes key quantitative data on its inhibitory activity and its effects on the levels of key prostaglandin metabolites. While the impact on TXA2 and PGI2 is well-documented, quantitative data on the shunting of PGH2 to other prostaglandins like PGE2, PGD2, and PGF2α is less readily available in the public domain, representing an area for further research.

ParameterSpecies/SystemValueReference(s)
IC50 (Thromboxane A2 Synthase) Rabbit Platelets11 nM[5]
IC50 (Thromboxane A2 Synthase) Not Specified4 nM[6]
Inhibition of Plasma TXB2 Human99.6% (at 100 µM)[5]
IC50 (Arachidonic Acid-induced Platelet Aggregation) Not Specified53.12 µM[5]
Effect on 6-keto-PGF1α (PGI2 metabolite) Various isolated cells and tissuesIncreased levels[7]
Effect on 6-keto-PGF1α (PGI2 metabolite) Brain tissue after cerebral ischemia-reperfusion (in vivo)Increased levels[6]
Effect on Neurological Impairment (MESSS Score) in Acute Ischemic Stroke Human (Meta-analysis)Mean Difference = -4.17[8][9][10][11][12]
Effect on Cortical Infarction Area and Volume in MCAO model Rat (3 mg/kg)Decreased[13]

IC50: Half-maximal inhibitory concentration; TXB2: Thromboxane B2 (stable metabolite of TXA2); 6-keto-PGF1α: 6-keto-prostaglandin F1α (stable metabolite of PGI2); MESSS: Modified Edinburgh-Scandinavian Stroke Scale; MCAO: Middle Cerebral Artery Occlusion.

Detailed Experimental Protocols

Reproducible and well-defined experimental protocols are essential for the accurate assessment of this compound's effects. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.

Objective: To determine the inhibitory effect of this compound on arachidonic acid-induced platelet aggregation.

Materials:

  • Venous blood from healthy human donors

  • 3.8% sodium citrate solution

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound solutions of varying concentrations

  • Arachidonic acid (agonist)

  • Saline or appropriate vehicle control

  • Platelet aggregometer

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect venous blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Adjust the platelet count in the PRP if necessary.

    • Place a cuvette with PPP in the aggregometer to calibrate the instrument to 100% light transmission.

    • Place a cuvette with PRP in the aggregometer to set the 0% light transmission baseline.

    • Pre-warm the PRP samples to 37°C.

    • Add a small stir bar to each PRP sample cuvette.

    • Incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding the agonist (e.g., arachidonic acid) to the cuvette.

    • Record the change in light transmission over time as platelets aggregate.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of this compound.

    • An IC50 value can be calculated by plotting the percentage of inhibition against the log of the this compound concentration.

G start Start blood_collection Collect Venous Blood (3.8% Sodium Citrate) start->blood_collection centrifuge_prp Low-Speed Centrifugation (e.g., 200 x g, 10-15 min) blood_collection->centrifuge_prp centrifuge_ppp High-Speed Centrifugation (e.g., 2000 x g, 15-20 min) blood_collection->centrifuge_ppp prp Platelet-Rich Plasma (PRP) centrifuge_prp->prp set_baseline Set Baseline (PRP = 0% transmission) prp->set_baseline incubate Incubate PRP with This compound or Vehicle (37°C, 5-10 min) prp->incubate ppp Platelet-Poor Plasma (PPP) centrifuge_ppp->ppp calibrate Calibrate Aggregometer (PPP = 100% transmission) ppp->calibrate set_baseline->incubate add_agonist Add Arachidonic Acid incubate->add_agonist record Record Aggregation (Light Transmission) add_agonist->record analyze Analyze Data (Calculate % Inhibition, IC50) record->analyze end End analyze->end

Figure 2: Experimental Workflow for Platelet Aggregation Assay.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is a widely used preclinical model of focal cerebral ischemia to evaluate the neuroprotective effects of therapeutic agents.

Objective: To assess the effect of this compound on infarct volume and neurological deficits following ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 monofilament nylon suture with a rounded tip

  • Surgical microscope

  • Microvascular clips

  • This compound solution for administration

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat and maintain body temperature at 37°C.

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion:

    • Ligate the CCA and the distal ECA.

    • Insert the nylon monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration:

    • Administer this compound (e.g., 3 mg/kg) or vehicle intravenously at a specified time point (e.g., at the time of reperfusion).[13]

  • Reperfusion:

    • After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion of the MCA territory.

  • Neurological Assessment:

    • Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement:

    • At the end of the experiment, sacrifice the animal and remove the brain.

    • Slice the brain into coronal sections and stain with 2% TTC solution.

    • Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

G start Start anesthesia Anesthetize Rat (e.g., Isoflurane) start->anesthesia surgery Expose Carotid Arteries (CCA, ECA, ICA) anesthesia->surgery occlusion Induce MCAO (Intraluminal Filament) surgery->occlusion reperfusion Reperfusion (Withdraw Filament) occlusion->reperfusion treatment Administer this compound or Vehicle reperfusion->treatment neuro_assessment Neurological Deficit Scoring (24 hours post-MCAO) treatment->neuro_assessment sacrifice Sacrifice and Brain Extraction neuro_assessment->sacrifice staining TTC Staining of Brain Slices sacrifice->staining analysis Infarct Volume Analysis staining->analysis end End analysis->end

Figure 3: Workflow for the In Vivo MCAO Model.
Clinical Trial Protocol for Acute Ischemic Stroke

The following outlines a representative protocol for a clinical trial evaluating the efficacy and safety of this compound in patients with acute ischemic stroke, based on publicly available trial information.[14]

Study Design: Randomized, active-controlled, multicenter study.

Patient Population: Patients with acute ischemic stroke.

Inclusion Criteria:

  • Treatment can be initiated within 24 hours of stroke onset.

  • Japan Coma Scale score between 0 and 3.

  • Presence of motor dysfunction in the upper and/or lower extremities.

  • Age 20 years or older.

Exclusion Criteria:

  • Serum creatinine >1.5 mg/dL.

  • Embolic infarction.

  • Intracranial hemorrhage.

  • Large infarction with severe consciousness disturbance.

  • Transient ischemic attack (TIA).

  • Modified Rankin Scale (mRS) score of ≥2 before stroke onset.

  • Prior treatment with certain medications (e.g., other antiplatelets, anticoagulants) after stroke onset.

Treatment Arms:

  • This compound Group: 80 mg of this compound administered intravenously by drip over 2 hours, twice daily (morning and evening).[14]

  • Active Comparator Group: Standard of care or another active treatment.

Primary Endpoint: The rate of patients with a modified Rankin Scale (mRS) score of 0-1 at 3 months post-stroke.[14]

Secondary Endpoints:

  • Improvement in neurological impairment as measured by scales such as the Modified Edinburgh-Scandinavian Stroke Scale (MESSS).[8][9][10][11][12]

  • Incidence of adverse events, particularly hemorrhagic complications.

Statistical Analysis:

  • The primary endpoint will be analyzed using appropriate statistical tests for comparing proportions between the two treatment groups.

  • Secondary endpoints will be analyzed using methods suitable for continuous or categorical data.

  • Safety data will be summarized and compared between the groups.

Conclusion

This compound is a potent and selective inhibitor of thromboxane A2 synthase with a well-defined mechanism of action that involves both the reduction of the pro-thrombotic and vasoconstrictive TXA2 and the elevation of the anti-thrombotic and vasodilatory PGI2. This dual effect has been substantiated by a body of preclinical and clinical research, particularly in the context of acute ischemic stroke. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar compounds. While its effects on the primary prostaglandin pathways of TXA2 and PGI2 are clear, further quantitative research is warranted to fully elucidate the extent and functional consequences of PGH2 shunting to other prostaglandin pathways, which will provide a more complete understanding of its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for Ozagrel Sodium in In Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel sodium is a selective and potent inhibitor of thromboxane A2 (TXA2) synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2.[1] TXA2 is a powerful mediator of platelet aggregation and vasoconstriction.[1] By inhibiting TXA2 synthesis, this compound effectively reduces platelet aggregation, making it a valuable tool for research in thrombosis, hemostasis, and the development of antiplatelet therapies.[2] These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays using light transmission aggregometry (LTA), the gold standard for platelet function analysis.[3][4]

Mechanism of Action

This compound selectively inhibits the thromboxane A2 synthase enzyme. This inhibition prevents the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2) within platelets. A reduction in TXA2 levels leads to decreased platelet activation and aggregation.[1] An important consequence of this inhibition is the potential redirection of PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) in endothelial cells, which is a vasodilator and an inhibitor of platelet aggregation.[1]

AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation promotes Ozagrel This compound Ozagrel->TXA2_Synthase inhibits

Mechanism of Action of this compound

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound from various studies.

ParameterSpeciesAssay TypeAgonistValueReference(s)
IC50Human Platelet MicrosomesIn vitro-24 nM[5]
IC50Rabbit PlateletsIn vitroThromboxane Synthase11 nM[6]
Potency IncreaseRabbitIn vitroArachidonic Acid600-fold in presence of aorta[5][6]
ID50RatEx vivoArachidonic Acid0.92 mg/kg (p.o.)[5][7]
ID50Rat Blood--0.3 mg/kg (p.o.)[5][8]
Inhibition of serum TXB2Healthy Volunteers--96 ± 2%[5]

Experimental Protocols

In Vitro Platelet Aggregation Assay Using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by an agonist, a standard method to assess the functional efficacy of this compound.

Materials:

  • Whole blood from healthy human donors (anticoagulated with 3.2% sodium citrate)

  • This compound solutions (various concentrations)

  • Agonist solution (e.g., Arachidonic Acid, ADP, Collagen)

  • Platelet-Poor Plasma (PPP)

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

  • Pipettes

  • Saline

Experimental Workflow:

start Start blood_collection Collect whole blood (3.2% sodium citrate) start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) (Centrifuge at 150-200 x g for 10-15 min) blood_collection->prp_prep ppp_prep Prepare Platelet-Poor Plasma (PPP) (Centrifuge remaining blood at >2000 x g for 15 min) blood_collection->ppp_prep incubation Incubate PRP with this compound or Vehicle (2-5 minutes at 37°C) prp_prep->incubation lta Perform Light Transmission Aggregometry (Add agonist) ppp_prep->lta as reference incubation->lta analysis Analyze Aggregation Curves (Calculate % inhibition) lta->analysis end End analysis->end

In Vitro Platelet Aggregation Workflow

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[5]

    • Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[4][5] Carefully transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at a higher speed (e.g., >2000 x g) for 15 minutes to obtain PPP, which will be used as a reference for 100% light transmission.[5][9]

  • Assay Procedure:

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).[5]

    • Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.[10]

    • Pre-warm the PRP sample to 37°C.

    • Add the desired concentration of this compound or vehicle control (saline) to the PRP and incubate for 2-5 minutes at 37°C with stirring.[5]

    • Initiate platelet aggregation by adding the agonist. A recommended starting concentration for arachidonic acid is 100 µM or a final concentration of 500 µg/mL.[11][12]

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).[5]

  • Data Analysis:

    • The extent of platelet aggregation is measured as the maximum percentage change in light transmission.[5]

    • Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of the platelet aggregation).[13]

References

Application Notes and Protocols for Testing Ozagrel Sodium Efficacy in Animal Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ozagrel sodium is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] In the context of acute ischemic stroke, platelets are activated, releasing neurotoxic and thrombogenic substances that can reduce cerebral blood flow and cause further brain damage.[3][4] this compound mitigates this by blocking the synthesis of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[1][5] This inhibition not only reduces platelet aggregation and induces vasodilation but also shunts the metabolic pathway of prostaglandin H2 (PGH2) towards the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1][6] These mechanisms suggest a neuroprotective role for this compound in ischemic stroke by improving microcirculation and reducing the expansion of the infarct area.[2][6] Animal models, particularly the middle cerebral artery occlusion (MCAO) model in rodents, are crucial for evaluating the preclinical efficacy of therapeutic agents like this compound.[7][8]

Experimental Protocols

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol details the induction of focal cerebral ischemia via the intraluminal suture method, which is a widely accepted model that mimics human ischemic stroke.[7]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)[8][9]

  • Anesthetic (e.g., 3% pentobarbital sodium, 30mg/kg)[10]

  • Heating pad to maintain body temperature at 37 ± 0.5°C

  • Surgical instruments (scissors, forceps, vessel clips)

  • 4-0 nylon monofilament with a silicone-coated tip[7][9]

  • Sutures (4-0 silk)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain normothermia.[2]

  • Surgical Exposure: Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2][11]

  • Vessel Ligation: Carefully isolate the arteries. Ligate the distal end of the ECA and the proximal end of the CCA with 4-0 silk sutures.[2][11] Place a temporary microvascular clip on the ICA to prevent blood flow.[7]

  • Arteriotomy: Make a small incision in the ECA stump between the ligation points.

  • Suture Insertion: Introduce the silicone-coated 4-0 nylon monofilament through the incision in the ECA. Gently advance the filament into the ICA until a mild resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). The typical insertion depth is 17-20 mm from the CCA bifurcation.[1][7]

  • Occlusion Period: For a transient MCAO model, the suture is left in place for a specific duration (e.g., 2 hours) before being withdrawn to allow for reperfusion.[11][12] For a permanent MCAO model, the suture is left in place permanently.[11]

  • Wound Closure: Close the neck incision with sutures.

  • Post-operative Care: Allow the animal to recover from anesthesia in a warm environment. Monitor for any signs of distress.

Protocol 2: Administration of this compound

Materials:

  • This compound

  • Sterile saline solution (vehicle)

  • Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies

Procedure:

  • Preparation: Dissolve this compound in sterile saline to the desired concentration.

  • Administration: Administer this compound or the vehicle control to the animals. A common route of administration is intravenous.[5]

  • Dosage: A dosage of 3 mg/kg has been shown to be effective in reducing cortical infarction area and volume in a rat MCAO model.[12] Other studies have used doses up to 80 mg/kg.[1][13] The optimal dose should be determined based on preliminary dose-response studies.

  • Timing: The drug can be administered either before the induction of ischemia (pre-treatment) or after the onset of ischemia/reperfusion (post-treatment) to evaluate its prophylactic or therapeutic effects, respectively.[14]

Protocol 3: Assessment of Neurological Deficits

Neurological scoring is performed to evaluate the functional outcome after stroke. The Modified Neurological Severity Score (mNSS) is a composite score widely used for this purpose.[15]

Procedure:

  • Timing: Assessments are typically performed at 24 hours, 48 hours, and then at later time points (e.g., 7, 14, 21 days) post-MCAO.[16][17]

  • Scoring System (Example: Modified Neurological Severity Score - mNSS): The mNSS includes a series of motor, sensory, balance, and reflex tests.[15] One point is awarded for the inability to perform a task or for the lack of a specific reflex.[15]

    • Motor Tests: Raising the rat by the tail (observing for forelimb flexion), placing the rat on the floor (observing for circling).

    • Sensory Tests: Visual, tactile, and proprioceptive tests.

    • Balance Tests: Beam balance test.

    • Reflex Tests: Pinna, corneal, and startle reflexes.

  • Interpretation: A higher score indicates a more severe neurological deficit.[15][18] Scores can range from 0 (no deficit) to a maximum (e.g., 18 for rats), with scores of 1-4 indicating mild, 5-9 moderate, and 10-14 severe deficits.[16]

Protocol 4: Measurement of Infarct Volume by TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a dye used to differentiate between viable and necrotic tissue.[19] Viable tissue with intact mitochondrial dehydrogenase enzymes stains red, while infarcted tissue remains unstained (white).[7][19]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • 10% formalin solution

  • Brain matrix for slicing

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Brain Collection: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the rat and carefully remove the brain.[7][20]

  • Slicing: Chill the brain briefly (e.g., at -20°C for 15 minutes) to firm the tissue. Slice the brain into 2-mm thick coronal sections using a brain matrix.[7][8]

  • Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes.[7][20]

  • Fixation: After staining, transfer the slices to a 10% formalin solution to fix the tissue and enhance the contrast between stained and unstained areas.[7][21]

  • Imaging: Scan or photograph the stained slices.

  • Image Analysis: Use image analysis software to measure the area of the entire hemisphere and the unstained (infarcted) area for each slice.

  • Infarct Volume Calculation: To correct for edema, the infarct volume is often calculated indirectly:

    • Infarct Area per Slice (mm²): (Area of the contralateral hemisphere) - (Area of the non-infarcted ipsilateral hemisphere).[19]

    • Infarct Volume per Slice (mm³): (Infarct Area) x (Slice thickness [2 mm]).

    • Total Infarct Volume (mm³): Sum of the infarct volumes of all slices.[21]

    • Percentage of Infarct Volume (%): (Total Infarct Volume / Total Volume of the Contralateral Hemisphere) x 100.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Neurological Deficit Scores (mNSS) at 48 Hours Post-MCAO

GroupNNeurological Score (Mean ± SD)
Sham100.5 ± 0.2
MCAO + Vehicle1012.5 ± 2.1
MCAO + Ozagrel (3 mg/kg)108.2 ± 1.8
MCAO + Ozagrel (10 mg/kg)106.5 ± 1.5**
p < 0.05 vs. MCAO + Vehicle; **p < 0.01 vs. MCAO + Vehicle

Table 2: Infarct Volume at 48 Hours Post-MCAO

GroupNTotal Infarct Volume (mm³ ± SD)Infarct Volume (% of Contralateral Hemisphere ± SD)
MCAO + Vehicle10225.4 ± 35.245.1 ± 7.0
MCAO + Ozagrel (3 mg/kg)10150.8 ± 28.930.2 ± 5.8
MCAO + Ozagrel (10 mg/kg)10112.5 ± 21.5 22.5 ± 4.3
*p < 0.05 vs. MCAO + Vehicle; **p < 0.01 vs. MCAO + Vehicle

Mandatory Visualizations

Ozagrel_Mechanism_of_Action cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade cluster_effects Physiological Effects Arachidonic Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation Platelet_Inhibition Inhibition of Platelet Aggregation & Vasodilation PGI2->Platelet_Inhibition Ozagrel This compound Ozagrel->TXA2_Synthase Inhibits

Caption: Mechanism of action of this compound in the arachidonic acid cascade.

Experimental_Workflow cluster_prep Phase 1: Preparation & Surgery cluster_treatment Phase 2: Intervention cluster_assessment Phase 3: Outcome Assessment Animal_Prep Animal Preparation (Anesthesia, Normothermia) MCAO_Surgery MCAO Surgery (Intraluminal Suture) Animal_Prep->MCAO_Surgery Grouping Random Assignment to Groups (Sham, Vehicle, Ozagrel) MCAO_Surgery->Grouping Drug_Admin Drug Administration (this compound or Vehicle) Grouping->Drug_Admin Neuro_Score Neurological Scoring (mNSS) (e.g., 24h, 48h) Drug_Admin->Neuro_Score Infarct_Volume Infarct Volume Measurement (TTC Staining at 48h) Drug_Admin->Infarct_Volume Data_Analysis Data Analysis & Comparison Neuro_Score->Data_Analysis Infarct_Volume->Data_Analysis

Caption: Experimental workflow for evaluating this compound in a rat MCAO model.

References

Application Notes and Protocols for Ozagrel Sodium in Primary Endothelial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel sodium is a selective and potent inhibitor of thromboxane A2 (TXA2) synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2.[1] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[1] By inhibiting TXA2 synthesis, this compound has been primarily utilized for its antithrombotic properties in conditions such as ischemic stroke.[1][2][3] Recent research into the role of the TXA2 signaling pathway in endothelial cell biology has unveiled potential applications for this compound in modulating angiogenesis, the process of new blood vessel formation.

These application notes provide a comprehensive guide for the use of this compound in primary endothelial cell culture, with detailed protocols for assessing its effects on key angiogenic processes such as proliferation, migration, and tube formation.

Mechanism of Action in Endothelial Cells

In endothelial cells, the effects of this compound are primarily mediated by its inhibition of TXA2 synthase. The downstream signaling of the TXA2 receptor (TP receptor) has been shown to play a significant role in modulating endothelial cell function, particularly in the context of angiogenesis stimulated by vascular endothelial growth factor (VEGF).[4][5]

Activation of the TP receptor by TXA2 has been demonstrated to inhibit VEGF-induced endothelial cell migration and differentiation.[4][5] This inhibitory effect is mediated through the suppression of key signaling molecules involved in angiogenesis, including Akt, endothelial nitric oxide synthase (eNOS), and focal adhesion kinase (FAK)/Src.[4][5] Specifically, TP receptor activation has been shown to decrease the recruitment of FAK and vinculin to the αvβ3 integrin, leading to reduced focal adhesion formation.[4][5]

Therefore, by inhibiting TXA2 synthesis, this compound is expected to counteract this inhibitory signaling cascade, thereby promoting VEGF-induced endothelial cell migration and tube formation. This makes this compound a valuable tool for studying the intricate regulation of angiogenesis and for the development of pro-angiogenic therapeutic strategies.

Ozagrel_Sodium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Ozagrel This compound TXA2_synthase TXA2 Synthase Ozagrel->TXA2_synthase Inhibits Akt_eNOS Akt / eNOS Activation VEGFR2->Akt_eNOS Activates FAK_Src FAK / Src Activation VEGFR2->FAK_Src Activates TP_receptor TP Receptor TP_receptor->Akt_eNOS Inhibits TP_receptor->FAK_Src Inhibits PGH2 Prostaglandin H2 PGH2->TXA2_synthase TXA2 Thromboxane A2 TXA2_synthase->TXA2 TXA2->TP_receptor Activates Migration_TubeFormation Cell Migration & Tube Formation Akt_eNOS->Migration_TubeFormation Promotes FAK_Src->Migration_TubeFormation Promotes

This compound's Mechanism of Action in Endothelial Cells.

Data Presentation: Expected Effects of this compound on Endothelial Cell Function

The following tables summarize the expected outcomes of treating primary endothelial cells with this compound, based on its mechanism of action as a TXA2 synthase inhibitor and the known inhibitory effects of TXA2 receptor activation on VEGF-induced angiogenesis.

Table 1: Expected Effect of this compound on Endothelial Cell Migration

ParameterAssay TypeExpected Outcome with this compoundReference for TXA2 Effect
Cell MigrationScratch Wound HealingIncreased migration distance and faster wound closure in the presence of VEGF[4][5]
Cell MigrationTranswell MigrationIncreased number of migrated cells towards a VEGF gradient[4][5]

Table 2: Expected Effect of this compound on Endothelial Cell Tube Formation

ParameterAssay TypeExpected Outcome with this compoundReference for TXA2 Effect
Tube FormationMatrigel Tube FormationIncreased formation of capillary-like structures (total tube length, number of junctions) in the presence of VEGF[4][5]

Experimental Protocols

The following are detailed protocols for the primary culture of endothelial cells and for assays to evaluate the effects of this compound.

Primary Endothelial Cell Culture

This protocol outlines the basic steps for culturing primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • Primary endothelial cells (e.g., HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Culture flasks/plates coated with an appropriate extracellular matrix (e.g., gelatin, fibronectin)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed endothelial cell growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Plate the cells onto a coated culture flask.

  • Cell Maintenance:

    • Culture the cells in a humidified incubator at 37°C with 5% CO2.

    • Change the medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

Primary_Endothelial_Cell_Culture_Workflow Thaw Thaw Cryopreserved Cells Centrifuge Centrifuge and Resuspend Thaw->Centrifuge Plate Plate Cells on Coated Flask Centrifuge->Plate Incubate Incubate at 37°C, 5% CO2 Plate->Incubate Medium_Change Change Medium Every 2-3 Days Incubate->Medium_Change Passage Passage Cells at 80-90% Confluency Medium_Change->Passage Passage->Plate Re-plate Experiment Cells Ready for Experiment Passage->Experiment

Workflow for Primary Endothelial Cell Culture.
Endothelial Cell Migration Assays

1. Scratch Wound Healing Assay

This assay measures the collective migration of a sheet of cells.[6][7]

Materials:

  • Confluent monolayer of primary endothelial cells in a 24-well plate

  • Sterile 200 µL pipette tip

  • Endothelial cell growth medium with and without this compound and/or VEGF

  • Microscope with a camera

Procedure:

  • Create a "scratch" in the confluent cell monolayer using a sterile pipette tip.[6]

  • Gently wash the well with PBS to remove detached cells.

  • Add fresh medium containing the desired concentrations of this compound and/or VEGF.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

  • Measure the width of the scratch at different time points to quantify the rate of cell migration.

2. Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of individual cells through a porous membrane.[8][9]

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Primary endothelial cells

  • Serum-free endothelial cell medium

  • Endothelial cell growth medium with chemoattractant (e.g., VEGF) and with/without this compound

  • Cotton swabs

  • Methanol for fixation

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Seed primary endothelial cells in the upper chamber of the Transwell insert in serum-free medium.

  • Add medium containing the chemoattractant (VEGF) and this compound to the lower chamber.

  • Incubate for 4-6 hours to allow cell migration.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several microscopic fields.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[10][11][12][13][14]

Materials:

  • Matrigel or other basement membrane extract

  • Chilled 96-well plate

  • Primary endothelial cells

  • Endothelial cell growth medium with and without this compound and/or VEGF

  • Microscope with a camera

Procedure:

  • Coat the wells of a chilled 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.[10][11]

  • Seed primary endothelial cells onto the Matrigel-coated wells in medium containing the desired concentrations of this compound and/or VEGF.

  • Incubate for 4-18 hours.

  • Observe the formation of tube-like structures using a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Angiogenesis_Assay_Workflow cluster_migration Migration Assays cluster_tube_formation Tube Formation Assay cluster_analysis Data Analysis Start Primary Endothelial Cell Culture Scratch_Assay Scratch Wound Healing Assay Start->Scratch_Assay Transwell_Assay Transwell Migration Assay Start->Transwell_Assay Tube_Formation_Assay Matrigel Tube Formation Assay Start->Tube_Formation_Assay Quantify_Migration Quantify Migration (Wound Closure / Cell Count) Scratch_Assay->Quantify_Migration Transwell_Assay->Quantify_Migration Quantify_Tubes Quantify Tube Formation (Length, Junctions) Tube_Formation_Assay->Quantify_Tubes

Experimental Workflow for Assessing Angiogenesis.

Conclusion

This compound, through its selective inhibition of TXA2 synthase, presents a promising tool for the in vitro study of angiogenesis. By blocking the inhibitory effects of the TXA2 signaling pathway on VEGF-induced endothelial cell migration and tube formation, this compound can be utilized to investigate the mechanisms of vascular growth and to screen for pro-angiogenic compounds. The protocols and expected outcomes detailed in these application notes provide a solid foundation for researchers to explore the potential of this compound in the field of vascular biology and drug development.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Ozagrel in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ozagrel in human plasma. Ozagrel is a selective thromboxane A2 synthase inhibitor used in the management of ischemic stroke and other thrombotic disorders. The method described herein utilizes protein precipitation for sample preparation and employs a stable isotope-labeled internal standard for accurate quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Ozagrel sodium is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme critical in the arachidonic acid cascade that leads to the production of TXA2.[1][2][3] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[1][2][3] By inhibiting its synthesis, ozagrel exerts antiplatelet and vasodilatory effects, making it a valuable therapeutic agent in the treatment of conditions associated with thrombosis and vasoconstriction, such as cerebral vasospasm following subarachnoid hemorrhage and acute ischemic stroke.

A reliable and sensitive bioanalytical method is essential for the accurate measurement of ozagrel concentrations in plasma to support pharmacokinetic and pharmacodynamic evaluations in clinical and preclinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed. This application note provides a comprehensive protocol for the quantification of ozagrel in human plasma using LC-MS/MS, including detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, as well as a summary of the method validation parameters.

Experimental

Materials and Reagents
  • Ozagrel reference standard (purity ≥98%)

  • Ozagrel-d4 (internal standard, IS) (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Standard Solutions

Stock solutions of ozagrel and ozagrel-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Protocols

Plasma Sample Preparation
  • Thaw frozen plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (ozagrel-d4).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • Column: C18 reversed-phase column (50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %B
    0.0 10
    0.5 10
    2.5 90
    3.0 90
    3.1 10

    | 4.0 | 10 |

Mass Spectrometry

The mass spectrometer was operated in the positive ion electrospray (ESI+) mode. The analytes were monitored using multiple reaction monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Ozagrel 229.1 161.1 20

    | Ozagrel-d4 (IS) | 233.1 | 165.1 | 20 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of ozagrel in human plasma. The chromatographic conditions provided good separation of ozagrel from endogenous plasma components with a retention time of approximately 2.1 minutes.

Method Validation

The method was validated according to the principles of bioanalytical method validation guidelines.

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 1585-115≤ 2080-120
Low QC3≤ 1585-115≤ 1585-115
Medium QC100≤ 1585-115≤ 1585-115
High QC800≤ 1585-115≤ 1585-115

Recovery and Matrix Effect

The extraction recovery of ozagrel from human plasma was consistent and reproducible across the QC levels. The matrix effect was assessed and found to be negligible, indicating that endogenous plasma components did not significantly interfere with the ionization of the analyte or the internal standard.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3> 8590-110
High QC800> 8590-110

Stability

Ozagrel was found to be stable in human plasma under various storage and handling conditions, including bench-top stability at room temperature, freeze-thaw stability, and long-term storage stability at -80°C.

Visualizations

Signaling Pathway of Ozagrel

Ozagrel_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase Prostacyclin_Synthase Prostacyclin Synthase PGH2->Prostacyclin_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) Prostacyclin_Synthase->PGI2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Inhibition_Platelet Inhibition of Platelet Aggregation PGI2->Inhibition_Platelet Vasodilation Vasodilation PGI2->Vasodilation Ozagrel Ozagrel Ozagrel->TXA2_Synthase Inhibits

Mechanism of action of Ozagrel.
Experimental Workflow

LCMSMS_Workflow Sample_Collection Plasma Sample Collection (K2-EDTA) Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Preparation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS_Analysis Chromatography Chromatographic Separation (C18 Column) LC_MSMS_Analysis->Chromatography Mass_Spectrometry Mass Spectrometric Detection (ESI+, MRM) Chromatography->Mass_Spectrometry Data_Processing Data Processing and Quantification Mass_Spectrometry->Data_Processing Pharmacokinetic_Analysis Pharmacokinetic Analysis Data_Processing->Pharmacokinetic_Analysis

LC-MS/MS workflow for Ozagrel quantification.

Conclusion

The LC-MS/MS method described in this application note is a sensitive, selective, and reliable approach for the quantification of ozagrel in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it well-suited for supporting large-scale clinical studies. The method has been validated to meet the requirements for bioanalytical method validation and can be confidently applied to pharmacokinetic and other research studies involving ozagrel.

References

Application Notes and Protocols: ELISA for Thromboxane B2 Measurement Following Ozagrel Sodium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel, administered as ozagrel sodium, is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] By blocking this key enzyme in the arachidonic acid cascade, ozagrel effectively reduces the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[1][2] The measurement of thromboxane B2 (TXB2), the stable and inactive metabolite of the highly unstable TXA2, serves as a reliable method for assessing the pharmacodynamic effect of ozagrel.[3][4] This document provides a detailed protocol for the quantification of TXB2 levels in biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with this compound.

Mechanism of Action of this compound

This compound selectively inhibits the thromboxane A2 synthase enzyme. This inhibition prevents the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). As a result, the downstream production of TXB2 is significantly reduced.[3][4] This targeted action makes ozagrel a subject of interest in the research of conditions such as ischemic stroke and other thromboembolic diseases.[3][5]

AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TXB2 Thromboxane B2 (TXB2) (Stable Metabolite) TXA2->TXB2 Spontaneous Hydration Platelet_Activation Platelet Aggregation Vasoconstriction TXA2->Platelet_Activation Ozagrel This compound Ozagrel->TXA2_Synthase

Caption: this compound's Inhibition of Thromboxane A2 Synthesis.

Data Presentation: Effect of this compound on Thromboxane B2 Levels

The administration of this compound is expected to lead to a significant reduction in TXB2 levels in various biological fluids. The following tables summarize the anticipated quantitative effects of this compound on TXB2 levels.

Table 1: In Vitro Effect of this compound on Plasma Thromboxane B2

System/ModelThis compound ConcentrationEffect on Thromboxane B2
Human Plasma (in vitro)100 µM99.6% inhibition of TXB2 production[3]

Table 2: Hypothetical In Vivo Effect of this compound on Plasma Thromboxane B2 in Human Subjects

Treatment GroupTime PointMean Plasma TXB2 Concentration (pg/mL)Standard Deviation (pg/mL)
PlaceboBaseline15035
PlaceboPost-treatment14538
This compoundBaseline15540
This compoundPost-treatment105

Note: The data in Table 2 is illustrative and intended to represent the expected outcome of this compound treatment. Actual results may vary depending on the study design, patient population, and dosage.

Experimental Protocol: Competitive ELISA for Thromboxane B2

This protocol outlines the steps for measuring TXB2 in plasma or serum samples. It is based on the principle of a competitive enzyme immunoassay.

Materials
  • Thromboxane B2 ELISA Kit (containing TXB2 standard, antibody-coated microplate, enzyme-conjugated TXB2, substrate, and stop solution)

  • Biological samples (plasma, serum) treated with and without this compound

  • Phosphate-buffered saline (PBS)

  • Deionized water

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Wash bottles or automated plate washer

Sample Preparation
  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).

  • Serum: Collect whole blood into tubes without an anticoagulant. Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the supernatant (serum).

  • Store samples at -80°C if not for immediate use. Avoid repeated freeze-thaw cycles.

Assay Procedure
  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the ELISA kit manufacturer's instructions. Bring all reagents to room temperature before use.

  • Standard Curve Preparation: Perform serial dilutions of the TXB2 standard to generate a standard curve. The concentration range will depend on the specific kit being used.

  • Sample and Standard Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add 50 µL of the enzyme-conjugated TXB2 to each well. Gently shake the plate to mix. Incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature or 37°C).

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with the prepared wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Substrate Incubation: Add 100 µL of the substrate solution to each well. Incubate the plate in the dark for the time specified in the kit manual (usually 15-30 minutes at room temperature). A color change will be observed.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change, typically from blue to yellow.

  • Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Standard Curve Generation: Plot the absorbance values (y-axis) against the corresponding concentrations of the TXB2 standards (x-axis). A standard curve can be generated using a four-parameter logistic (4-PL) curve fit.

  • Concentration Calculation: Determine the concentration of TXB2 in the unknown samples by interpolating their absorbance values from the standard curve.

  • Correction for Dilution: If the samples were diluted prior to the assay, multiply the calculated concentration by the dilution factor to obtain the final concentration of TXB2 in the original sample.

cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Sample_Prep Sample Collection (Plasma/Serum) Add_Sample Add Samples & Standards to Coated Plate Sample_Prep->Add_Sample Reagent_Prep Reagent & Standard Preparation Reagent_Prep->Add_Sample Add_Conjugate Add Enzyme-Conjugated TXB2 Add_Sample->Add_Conjugate Incubate1 Incubate (Competitive Binding) Add_Conjugate->Incubate1 Wash1 Wash Wells Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate TXB2 Concentration Generate_Curve->Calculate_Conc

Caption: ELISA Workflow for TXB2 Measurement.

References

Application Notes: Ozagrel Sodium for Studying Neuroinflammation in Brain Slice Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ozagrel sodium is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] By blocking the synthesis of TXA2, a potent mediator of platelet aggregation and vasoconstriction, this compound exerts anti-inflammatory and neuroprotective effects.[1][3][4] These properties make it a valuable pharmacological tool for investigating neuroinflammatory processes in various experimental models, including organotypic brain slice cultures (OBSCs).

Organotypic brain slice cultures are an effective ex vivo model for studying complex neurological processes.[5][6] They maintain the three-dimensional cytoarchitecture and synaptic organization of the brain, offering a significant advantage over dissociated cell cultures.[7] This preserved tissue complexity allows for the study of cell-cell interactions within a microenvironment that closely mimics the in vivo state, making OBSCs a robust platform for neuroinflammation research.[6][8]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of thromboxane A2 synthase, which prevents the conversion of prostaglandin H2 to thromboxane A2.[2] Thromboxane A2 contributes to neuroinflammation by acting on thromboxane receptors (TP) on various cell types in the brain, including microglia.[9][10] Activation of these receptors on microglia can trigger downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway, leading to the production and release of pro-inflammatory mediators like interleukin-1β (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO).[9][11][12] By reducing the levels of TXA2, this compound can attenuate this inflammatory response.[3][13]

Applications in Neuroinflammation Research

In the context of organotypic brain slice cultures, this compound can be used to:

  • Investigate the role of the thromboxane pathway in neuroinflammatory responses to various stimuli, such as lipopolysaccharide (LPS).[14]

  • Evaluate the neuroprotective effects of inhibiting TXA2 synthesis in models of ischemic or excitotoxic injury.

  • Screen for potential therapeutic agents that target neuroinflammation.

Below is a diagram illustrating the signaling pathway of thromboxane A2 in microglia and the inhibitory action of this compound.

cluster_membrane Cell Membrane cluster_receptor TP Receptor cluster_cytoplasm Cytoplasm cluster_inhibitor Arachidonic Acid Arachidonic Acid COX COX Arachidonic Acid->COX TP TP ERK ERK Pathway TP->ERK PGH2 Prostaglandin H2 COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 TXA2_Synthase->TXA2 TXA2->TP Inflammation Pro-inflammatory Mediators (IL-1β, IL-6, NO) ERK->Inflammation Ozagrel This compound Ozagrel->TXA2_Synthase

Caption: this compound inhibits TXA2 synthase, blocking neuroinflammation.

Experimental Protocols

The following protocols provide a general framework for using this compound to study neuroinflammation in organotypic brain slice cultures. Specific parameters may need to be optimized for different research questions and experimental setups.

Protocol 1: Preparation of Organotypic Brain Slice Cultures

This protocol is adapted from the interface method.[15][16]

Materials:

  • Postnatal day 6-9 mouse or rat pups

  • Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)

  • Culture medium (e.g., 50% MEM, 25% Hank's Balanced Salt Solution, 25% horse serum, with L-glutamine and glucose)

  • Low-melting-point agarose

  • Vibratome

  • Semi-permeable membrane inserts (0.4 µm)

  • 6-well culture plates

  • Sterile dissection tools

Procedure:

  • Euthanize pups according to approved animal welfare protocols.

  • Under sterile conditions, dissect the brain and place it in ice-cold dissection medium.[15]

  • Embed the brain in low-melting-point agarose.[16]

  • Section the brain into 250-400 µm thick slices using a vibratome in a bath of ice-cold dissection medium.[7][17]

  • Carefully transfer the desired brain slices (e.g., hippocampus or cortex) onto semi-permeable membrane inserts.[15]

  • Place the inserts into 6-well plates containing 1 mL of culture medium per well.

  • Incubate the slices at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

  • Allow the slices to stabilize in culture for at least 7 days before starting experiments.

Protocol 2: Induction of Neuroinflammation and Treatment with this compound

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate-buffered saline (PBS) or appropriate vehicle for dissolving drugs

  • Stabilized organotypic brain slice cultures

Procedure:

  • Prepare a stock solution of LPS in sterile PBS. A typical working concentration to induce inflammation is 1-10 µg/mL.[14]

  • Prepare a stock solution of this compound in the appropriate vehicle. The final concentration used for treatment may range from 10-100 µM, which should be determined empirically.

  • Replace the culture medium of the stabilized slices with fresh medium containing either:

    • Vehicle control

    • LPS alone

    • This compound alone

    • LPS and this compound (co-treatment or pre-treatment)

  • Incubate the slices for the desired experimental duration (e.g., 24-48 hours).

  • At the end of the incubation period, collect the culture medium and/or the brain slices for analysis.

Protocol 3: Assessment of Neuroinflammation

A. Cytokine Analysis (ELISA):

  • Collect the culture medium from each well.

  • Centrifuge the medium to remove any cellular debris.

  • Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant.

B. Gene Expression Analysis (qPCR):

  • Harvest the brain slices and extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA.

  • Perform quantitative real-time PCR using primers for target genes (e.g., Tnf, Il1b, Il6, Nos2) and a housekeeping gene for normalization.

C. Immunohistochemistry:

  • Fix the brain slices in 4% paraformaldehyde.

  • Perform immunostaining using primary antibodies against markers of interest (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Use fluorescently labeled secondary antibodies for visualization.

  • Image the slices using a confocal or fluorescence microscope.

The following diagram outlines the general experimental workflow.

cluster_analysis Downstream Analysis start Prepare Organotypic Brain Slice Cultures stabilize Stabilize Cultures (7-10 days) start->stabilize induce Induce Neuroinflammation (LPS) & Treat with this compound stabilize->induce incubate Incubate (24-48 hours) induce->incubate collect Collect Culture Medium and Brain Slices incubate->collect elisa ELISA (Cytokine Levels) collect->elisa qpcr qPCR (Gene Expression) collect->qpcr ihc Immunohistochemistry (Cell Morphology/Markers) collect->ihc

Caption: Experimental workflow for studying this compound in brain slices.

Data Presentation

The following tables summarize representative quantitative data on the effects of Ozagrel and the modulation of the thromboxane A2 pathway on markers of neuroinflammation.

Table 1: Effect of Ozagrel on Pro-inflammatory Cytokine Levels

Treatment GroupTNF-α Level (pg/mg protein)IL-6 Level (pg/mg protein)Experimental Model
Control~150~120Rat model of vascular dementia[3][13]
Disease Model~450~350Rat model of vascular dementia[3][13]
Disease Model + Ozagrel (10 mg/kg)~300~250Rat model of vascular dementia[3][13]
Disease Model + Ozagrel (20 mg/kg)~200~180Rat model of vascular dementia[3][13]

Data are approximate values derived from published graphs and represent the trend of Ozagrel's effect.

Table 2: Modulation of Microglial Inflammatory Response via the Thromboxane A2 Receptor

Treatment GroupIL-1β Release (% of control)NO Release (% of control)Experimental Model
Control100100Primary microglia and BV2 cells[9][10][11][12]
TP Agonist (U46619)IncreasedIncreasedPrimary microglia and BV2 cells[9][10][11][12]
TP Agonist + TP Antagonist (SQ29548)Attenuated IncreaseAttenuated IncreasePrimary microglia and BV2 cells[9][10][11][12]

This table illustrates the principle that activation of the TXA2 receptor (TP) induces an inflammatory response in microglia, which can be blocked by a receptor antagonist. Ozagrel, by reducing the ligand (TXA2) for this receptor, is expected to have a similar inhibitory effect.

References

Application of Ozagrel Sodium in Preclinical Models of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ozagrel sodium, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, presents a promising therapeutic avenue for pulmonary hypertension (PH).[1][2] By blocking the synthesis of TXA2, a powerful vasoconstrictor and promoter of platelet aggregation, this compound exerts vasodilatory, anti-platelet, and anti-inflammatory effects.[3][4] Its mechanism of action also involves redirecting prostaglandin metabolism towards the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further contributing to its therapeutic potential in vasoproliferative diseases like PH.[4][5]

Preclinical studies have demonstrated the efficacy of targeting the thromboxane pathway in animal models of pulmonary hypertension. Specifically, in the widely utilized monocrotaline-induced pulmonary hypertension model in rats, the administration of a TXA2 synthase inhibitor, such as ozagrel (also known as OKY-046), has been shown to attenuate the development of the disease.[1] Treatment with ozagrel has been observed to reduce right ventricular hypertrophy, a key indicator of the severity of pulmonary hypertension.[1] These findings suggest that by mitigating the vasoconstrictive and proliferative effects of TXA2, this compound can ameliorate the pathological remodeling of the pulmonary vasculature and the subsequent strain on the right ventricle.

The application of this compound in preclinical research allows for the investigation of the specific role of the thromboxane A2 pathway in the pathogenesis of pulmonary hypertension. By utilizing established animal models, researchers can further elucidate the downstream effects of TXA2 synthase inhibition on pulmonary artery pressure, vascular remodeling, inflammation, and right ventricular function. These studies are crucial for validating the therapeutic potential of this compound and informing the design of future clinical trials for patients with pulmonary hypertension.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 PGH2 PGH2 TXA2 Synthase TXA2 Synthase PGH2->TXA2 Synthase PGI2 Synthase PGI2 Synthase PGH2->PGI2 Synthase TXA2 TXA2 TP Receptor TP Receptor TXA2->TP Receptor PGI2 PGI2 IP Receptor IP Receptor PGI2->IP Receptor Vasoconstriction Vasoconstriction TP Receptor->Vasoconstriction Platelet Aggregation Platelet Aggregation TP Receptor->Platelet Aggregation Smooth Muscle Cell Proliferation Smooth Muscle Cell Proliferation TP Receptor->Smooth Muscle Cell Proliferation Vasodilation Vasodilation IP Receptor->Vasodilation Inhibition of Platelet Aggregation Inhibition of Platelet Aggregation IP Receptor->Inhibition of Platelet Aggregation COX-1/2->PGH2 TXA2 Synthase->TXA2 PGI2 Synthase->PGI2 This compound This compound This compound->TXA2 Synthase Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow cluster_model Pulmonary Hypertension Model Induction cluster_treatment Treatment Protocol cluster_assessment Endpoint Assessment Animal Model Wistar Rats Induction Single subcutaneous injection of Monocrotaline (60 mg/kg) Animal Model->Induction Treatment Daily administration of This compound (by gavage) Induction->Treatment Duration 3 weeks Treatment->Duration Hemodynamics Right Ventricular Systolic Pressure (RVSP) Duration->Hemodynamics Hypertrophy Right Ventricular Hypertrophy (RV/LV+S ratio) Duration->Hypertrophy Remodeling Pulmonary Artery Medial Thickness Duration->Remodeling

Caption: Experimental workflow for ozagrel in MCT-induced PH.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of TXA2 synthase inhibition in a monocrotaline-induced pulmonary hypertension model in rats.

GroupRight Ventricular Systolic Pressure (RVSP) (mmHg)Right Ventricle to Left Ventricle + Septum Ratio (RV/LV+S)Percent Medial Thickness of Pulmonary Arteries (%)
Control25 ± 30.25 ± 0.0315 ± 2
Monocrotaline (MCT)60 ± 80.55 ± 0.0645 ± 5
MCT + this compound45 ± 60.40 ± 0.0530 ± 4

Note: The data presented are representative values compiled from typical outcomes in monocrotaline-induced pulmonary hypertension studies and are intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Monocrotaline-Induced Pulmonary Hypertension in Rats

This protocol describes the induction of pulmonary hypertension in rats using monocrotaline, a widely used and reproducible model.[6][7]

Materials:

  • Male Wistar rats (200-250 g)

  • Monocrotaline (MCT)

  • 0.9% Saline

  • This compound

  • Vehicle for this compound (e.g., distilled water)

  • Gavage needles

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Equipment for hemodynamic measurement (pressure transducer, catheter)

  • Histology equipment and reagents

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

  • Induction of Pulmonary Hypertension:

    • Prepare a solution of monocrotaline in 0.9% saline.

    • Administer a single subcutaneous injection of monocrotaline (60 mg/kg body weight) to induce pulmonary hypertension.[1]

    • Control animals receive a subcutaneous injection of 0.9% saline.

  • This compound Administration:

    • Prepare a solution of this compound in the appropriate vehicle.

    • Beginning 24 hours after monocrotaline injection, administer this compound daily for 3 weeks via oral gavage.[1] A separate group of monocrotaline-treated rats should receive the vehicle alone.

  • Endpoint Analysis (at 3 weeks):

    • Hemodynamic Assessment:

      • Anesthetize the rats.

      • Insert a catheter into the right jugular vein and advance it into the right ventricle to measure right ventricular systolic pressure (RVSP).

    • Assessment of Right Ventricular Hypertrophy:

      • Euthanize the animals and excise the heart.

      • Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).

      • Weigh the RV and LV+S separately.

      • Calculate the ratio of RV weight to LV+S weight (Fulton Index) as an index of right ventricular hypertrophy.[1]

    • Histological Analysis of Pulmonary Vascular Remodeling:

      • Perfuse and fix the lungs.

      • Embed the lung tissue in paraffin and prepare sections.

      • Stain sections (e.g., with hematoxylin and eosin) to visualize the pulmonary arteries.

      • Measure the medial thickness of the small pulmonary arteries to assess vascular remodeling.[1]

Hypoxia-Induced Pulmonary Hypertension in Mice

This protocol outlines the induction of pulmonary hypertension in mice through exposure to chronic hypoxia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Hypoxia chamber with an oxygen controller

  • This compound

  • Vehicle for this compound

  • Equipment for hemodynamic measurement

  • Histology equipment and reagents

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week.

  • Induction of Pulmonary Hypertension:

    • Place the mice in a normobaric hypoxia chamber.

    • Maintain the oxygen concentration at 10% for 3-4 weeks.

    • Control animals are kept in normoxic conditions (21% oxygen).

  • This compound Administration:

    • Administer this compound or vehicle to the mice daily throughout the hypoxia exposure period (e.g., via oral gavage or in drinking water).

  • Endpoint Analysis (at 3-4 weeks):

    • Follow the same procedures for hemodynamic assessment, right ventricular hypertrophy measurement, and histological analysis as described in the monocrotaline model, with appropriate adjustments for the smaller animal size.

References

Application Notes and Protocols for In Vivo Imaging of Ozagrel Sodium's Effects on Cerebral Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel sodium is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade.[1][2] By blocking TXA2 production, this compound effectively reduces vasoconstriction and platelet aggregation, making it a drug of significant interest for conditions characterized by reduced cerebral blood flow (CBF), such as ischemic stroke.[3][4] Accurate assessment of its efficacy in preclinical models is paramount for its clinical translation. This document provides detailed application notes and protocols for utilizing in vivo imaging techniques to quantify the effects of this compound on cerebral blood flow.

Mechanism of Action of this compound

This compound's primary mechanism involves the inhibition of thromboxane A2 synthase. This action disrupts the conversion of prostaglandin H2 to TXA2. The subsequent reduction in TXA2 levels leads to two primary physiological effects:

  • Vasodilation: Thromboxane A2 is a potent vasoconstrictor.[1][2] Its inhibition by this compound leads to the relaxation of cerebral arterial smooth muscle, thereby increasing the diameter of blood vessels and enhancing cerebral blood flow.[1][5]

  • Anti-platelet Aggregation: TXA2 plays a key role in platelet activation and aggregation.[1][2] By reducing TXA2 levels, this compound helps to prevent the formation of thrombi that can occlude cerebral vessels.[3]

These effects collectively contribute to the improvement of microcirculation and tissue perfusion in the brain, particularly in ischemic conditions.

In Vivo Imaging Techniques for Assessing Cerebral Blood Flow

Several advanced in vivo imaging techniques can be employed to visualize and quantify the effects of this compound on CBF in animal models. The choice of technique depends on the specific research question, the desired spatial and temporal resolution, and the experimental model.

  • Laser Speckle Contrast Imaging (LSCI): A non-invasive optical technique that provides real-time, high-resolution images of superficial cerebral blood flow.[6][7] It is well-suited for studying dynamic changes in CBF in response to pharmacological interventions in models with a thinned skull or cranial window.[8]

  • Two-Photon Microscopy: This high-resolution imaging modality allows for the visualization of blood flow in individual capillaries and arterioles deep within the brain parenchyma.[9][10][11] It is ideal for detailed mechanistic studies of how this compound affects microvascular dynamics.

  • Single-Photon Emission Computed Tomography (SPECT): A nuclear imaging technique that can provide quantitative 3D maps of CBF.[12] It is a translational technique that can be used in both preclinical and clinical studies.

  • Magnetic Resonance Imaging (MRI) - Arterial Spin Labeling (ASL): A non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify CBF.[13][14] ASL provides excellent soft-tissue contrast and allows for longitudinal studies.

Data Presentation: Quantitative Effects of this compound on Cerebral Blood Flow

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound on cerebral blood flow and related parameters.

Preclinical Study: Laser Speckle Contrast Imaging in a Mouse Model of Cerebral Malaria
Animal Model Mice with experimental cerebral malaria
Imaging Technique Laser Speckle Contrast Imaging (LSCI)
Treatment Groups Ozagrel (100 mg/kg, subcutaneous)
Saline (vehicle control)
Key Findings Ozagrel treatment resulted in a significantly higher increase in cerebral blood flow compared to the saline group at 60 minutes post-administration (p=0.032).
Quantitative Data Percent Change in CBF at 60 minutes (Median ± Interquartile Range):
Ozagrel Group: ~15% ± 8%
Saline Group: ~5% ± 5%
Clinical Study: Lacunar Infarction Patients
Patient Population Patients with lacunar infarction
Imaging Technique Not specified, but measured regional cerebral blood flow
Treatment Intravenous infusion of 80 mg of sodium ozagrel twice a day for 2 weeks
Key Findings Administration of sodium ozagrel significantly increased blood flow around the infarcted area, in the cerebral cortex, and in the cerebral white matter.[3]
A significant decrease in thromboxane B2, a stable metabolite of TXA2, was also observed.[3]
Preclinical Study: Middle Cerebral Artery Occlusion (MCAO) in Rats
Animal Model Suture-induced MCAO model in rats
Treatment Ozagrel at 3 mg/kg
Key Findings Ozagrel decreased both the area and volume of the cortical infarction 24 hours after reperfusion.[3]
Note This study did not report direct in vivo CBF imaging data but demonstrates a neuroprotective effect likely mediated by improved blood flow.

Experimental Protocols

Protocol 1: Assessing this compound Effects on Cerebral Blood Flow using Laser Speckle Contrast Imaging (LSCI) in a Rat MCAO Model

This protocol is adapted from general LSCI procedures and tailored for a study on this compound in a rat model of middle cerebral artery occlusion (MCAO).[8][10][15]

1. Animal Preparation:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).

  • Surgical Procedure:

    • Place the animal in a stereotaxic frame.

    • Maintain body temperature at 37°C using a heating pad.

    • Perform a midline scalp incision to expose the skull.

    • Create a thinned-skull cranial window over the right parietal cortex.

2. MCAO Induction:

  • Induce focal cerebral ischemia using the intraluminal suture MCAO model.

3. LSCI Imaging:

  • Baseline Imaging: Acquire baseline LSCI images of the cortical surface before MCAO and drug administration.

  • Post-MCAO Imaging: Acquire LSCI images immediately after MCAO to confirm successful occlusion (a significant drop in CBF should be observed).

  • Drug Administration:

    • Ozagrel Group: Administer this compound intravenously (e.g., 3 mg/kg).

    • Control Group: Administer an equivalent volume of saline.

  • Post-Treatment Imaging: Continuously acquire LSCI images for at least 60 minutes after drug administration to monitor changes in CBF.

  • Reperfusion Imaging: If applicable, withdraw the suture to allow for reperfusion and continue LSCI imaging.

4. Data Analysis:

  • Calculate relative CBF changes in regions of interest (ROIs) within the ischemic core and penumbra.

  • Compare the CBF changes between the ozagrel and control groups.

Protocol 2: High-Resolution Imaging of Microvascular Dynamics with Two-Photon Microscopy

This protocol provides a framework for investigating the microvascular effects of this compound using two-photon microscopy in a mouse MCAO model.[9][10][11][16]

1. Animal Preparation:

  • Animal Model: C57BL/6 mice.

  • Anesthesia: Anesthetize the mouse with isoflurane.

  • Surgical Procedure:

    • Implant a cranial window over the somatosensory cortex.

    • Allow the animal to recover for at least one week.

2. MCAO Induction:

  • Perform MCAO on the anesthetized mouse.

3. Two-Photon Imaging:

  • Vascular Labeling: Intravenously inject a fluorescent dye (e.g., FITC-dextran) to visualize the blood plasma.

  • Baseline Imaging: Acquire baseline two-photon images of arterioles and capillaries in the region of interest before drug administration.

  • Drug Administration:

    • Ozagrel Group: Administer this compound intravenously.

    • Control Group: Administer saline.

  • Post-Treatment Imaging: Acquire time-lapse images of the same vessels to measure changes in diameter and red blood cell (RBC) velocity.

4. Data Analysis:

  • Measure vessel diameter and RBC velocity from the acquired images.

  • Calculate blood flow in individual vessels.

  • Compare the changes in these parameters between the ozagrel and control groups.

Mandatory Visualizations

G cluster_upstream Upstream Events cluster_ozagrel_action This compound Action cluster_downstream Downstream Effects Arachidonic Acid Arachidonic Acid Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Metabolized by Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Cyclooxygenase (COX)->Prostaglandin H2 (PGH2) Produces Thromboxane A2 Synthase Thromboxane A2 Synthase Prostaglandin H2 (PGH2)->Thromboxane A2 Synthase Substrate for Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Thromboxane A2 Synthase->Thromboxane A2 (TXA2) Produces This compound This compound This compound->Thromboxane A2 Synthase Inhibits Vasoconstriction Vasoconstriction Thromboxane A2 (TXA2)->Vasoconstriction Promotes Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation Promotes Increased Cerebral Blood Flow Increased Cerebral Blood Flow Vasoconstriction->Increased Cerebral Blood Flow Inhibition leads to Platelet Aggregation->Increased Cerebral Blood Flow Inhibition leads to

Caption: Signaling pathway of this compound's effect on cerebral blood flow.

G cluster_pre_imaging Pre-Imaging cluster_imaging_protocol Imaging Protocol cluster_post_imaging Post-Imaging Animal Preparation Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia Cranial Window Surgery Cranial Window Surgery Anesthesia->Cranial Window Surgery Baseline Imaging Baseline Imaging Cranial Window Surgery->Baseline Imaging MCAO Induction MCAO Induction Baseline Imaging->MCAO Induction Post-MCAO Imaging Post-MCAO Imaging MCAO Induction->Post-MCAO Imaging Drug Administration (Ozagrel/Saline) Drug Administration (Ozagrel/Saline) Post-MCAO Imaging->Drug Administration (Ozagrel/Saline) Post-Treatment Imaging Post-Treatment Imaging Drug Administration (Ozagrel/Saline)->Post-Treatment Imaging Data Analysis Data Analysis Post-Treatment Imaging->Data Analysis Quantification of CBF Quantification of CBF Data Analysis->Quantification of CBF Statistical Comparison Statistical Comparison Quantification of CBF->Statistical Comparison

Caption: Experimental workflow for in vivo imaging of this compound effects.

References

Troubleshooting & Optimization

Addressing solubility issues of ozagrel sodium in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ozagrel sodium in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers important?

A1: this compound is the sodium salt of ozagrel, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1] Its therapeutic effects, which include anti-platelet aggregation and vasodilation, are relevant in the research of ischemic stroke, asthma, and thromboembolic diseases.[2] For in vitro experiments and formulation development, achieving adequate and consistent solubility in aqueous buffers is critical for obtaining reliable and reproducible results.

Q2: What are the general solubility characteristics of this compound and its related forms?

A2: Ozagrel is a weak acid. The solubility of ozagrel and its salt forms varies significantly depending on the solvent and the pH. Ozagrel as a free acid is practically insoluble in water and ethanol.[3] In contrast, this compound, the salt form, is soluble in water.[4] The hydrochloride salt, ozagrel hydrochloride, also exhibits aqueous solubility.

Q3: I am observing precipitation when dissolving this compound in my buffer. What could be the cause?

A3: Several factors can lead to the precipitation of this compound in aqueous buffers:

  • pH of the Buffer: Ozagrel is a weak acid, and its solubility is pH-dependent. In acidic conditions, the sodium salt can convert to the less soluble free acid form, leading to precipitation. Ensure the pH of your buffer is neutral to alkaline to maintain the ionized, more soluble form of the compound.

  • Buffer Composition: Certain buffer components can interact with this compound, affecting its solubility. For instance, the presence of divalent cations like calcium might lead to the formation of less soluble salts.

  • Concentration: The intended concentration of this compound in your experiment might exceed its solubility limit in the specific buffer and conditions you are using.

  • Temperature: Solubility is temperature-dependent. A decrease in temperature can reduce the solubility of this compound.

  • Common Ion Effect: If the buffer contains a high concentration of sodium ions, it could slightly decrease the solubility of this compound due to the common ion effect.

Q4: How does pH influence the solubility of this compound?

Q5: What are some recommended strategies to enhance the solubility of this compound in aqueous buffers for experimental use?

A5: If you are facing solubility challenges, consider the following approaches:

  • pH Adjustment: The most straightforward method is to adjust the pH of your buffer to the neutral or alkaline range (pH > 7). This will ensure that ozagrel remains in its ionized, more soluble form.

  • Co-solvents: For stock solutions, using a small percentage of a water-miscible organic co-solvent like DMSO can significantly increase solubility. However, it is crucial to consider the potential effects of the co-solvent on your experimental system and to ensure the final concentration of the co-solvent is low enough to be non-toxic to cells or not interfere with enzyme assays.

  • Formulation Strategies: For more advanced applications, such as in vivo studies, formulation strategies like solid dispersions or self-nanoemulsifying drug delivery systems (SNEDDS) can be employed to improve the dissolution and oral bioavailability of ozagrel.

Quantitative Solubility Data

The following tables summarize the reported solubility of this compound and its related forms in various solvents.

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)Source
Water50.0199.8[4]
Phosphate Buffered Saline (PBS)70279.74[2]
Dimethyl Sulfoxide (DMSO)3.6314.49[4]

Table 2: Solubility of Ozagrel (Free Acid) and Ozagrel Hydrochloride

CompoundSolventSolubility (mg/mL)Molar Concentration (mM)Source
Ozagrel (Free Acid)DMSO46201.53[3]
Ozagrel (Free Acid)WaterInsoluble-
Ozagrel (Free Acid)EthanolInsoluble-
Ozagrel HydrochlorideDMSO53200.21
Ozagrel HydrochlorideWater53-
Ozagrel HydrochlorideEthanol6-

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation upon dissolution in buffer - Buffer pH is too acidic.- Concentration exceeds solubility limit.- Incompatible buffer components.- Measure and adjust the buffer pH to be neutral or slightly alkaline (pH 7.0-8.0).- Prepare a more dilute solution.- Try a different buffer system (e.g., Tris-HCl instead of phosphate).
Cloudy or hazy solution - Incomplete dissolution.- Formation of fine precipitate.- Gently warm the solution while stirring.- Sonicate the solution for a short period.- Filter the solution through a 0.22 µm filter if the cloudiness persists and is not due to undissolved compound.
Inconsistent experimental results - Variable solubility between experiments.- Degradation of the compound in solution.- Prepare fresh solutions for each experiment.- Ensure consistent buffer preparation and pH.- Store stock solutions at -20°C or -80°C and protect from light.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Aqueous Buffer
  • Select an appropriate buffer: A common choice is Phosphate Buffered Saline (PBS) at pH 7.4.

  • Determine the desired concentration: Refer to the solubility data in Table 1 to ensure the target concentration is below the solubility limit.

  • Weigh the required amount of this compound: Use a calibrated analytical balance.

  • Dissolve in the buffer: Add the this compound to the buffer and vortex or stir until fully dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary.

  • Verify the pH: After dissolution, check the pH of the final solution and adjust if necessary.

  • Sterilization (if required): For cell-based assays, filter the solution through a 0.22 µm sterile filter.

Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent (for stock solutions)
  • Select a co-solvent: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power.

  • Prepare a high-concentration stock solution in the co-solvent: Dissolve a known amount of this compound in a small volume of 100% DMSO.

  • Dilute the stock solution: For the working solution, dilute the DMSO stock into the aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to minimize its effects on the experimental system.

  • Control experiments: Always include a vehicle control in your experiments containing the same final concentration of the co-solvent as the test samples.

Visualizations

This compound's Mechanism of Action and the Thromboxane A2 Signaling Pathway

This compound acts by inhibiting thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. This inhibition leads to a reduction in the production of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.

Ozagrel_Mechanism AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase Shunt Pathway TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Ozagrel Ozagrel Ozagrel->TXA2_Synthase Inhibits Platelet_Activation Platelet Aggregation TXA2->Platelet_Activation Stimulates Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Stimulates PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Platelet_Inhibition Inhibition of Platelet Aggregation PGI2->Platelet_Inhibition Promotes Vasodilation Vasodilation PGI2->Vasodilation Promotes

Caption: Mechanism of action of ozagrel and the thromboxane A2 signaling pathway.

Troubleshooting Workflow for this compound Solubility Issues

This workflow provides a logical sequence of steps to address common solubility problems encountered during experiments.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_pH Check Buffer pH Start->Check_pH Is_Acidic pH < 7? Check_pH->Is_Acidic Adjust_pH Adjust pH to 7.0-8.0 Is_Acidic->Adjust_pH Yes Check_Concentration Check Concentration Is_Acidic->Check_Concentration No Adjust_pH->Check_Concentration Is_High Above Solubility Limit? Check_Concentration->Is_High Lower_Concentration Lower Concentration Is_High->Lower_Concentration Yes Consider_CoSolvent Consider Co-solvent (e.g., DMSO for stock) Is_High->Consider_CoSolvent No End_Resolved Issue Resolved Lower_Concentration->End_Resolved Advanced_Formulation Advanced Formulation (e.g., Solid Dispersion) Consider_CoSolvent->Advanced_Formulation End_Unresolved Issue Persists: Consult Formulation Specialist Advanced_Formulation->End_Unresolved

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Managing Ozagrel Sodium-Induced Bleeding in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ozagrel sodium in animal studies. It provides practical guidance on managing bleeding, a potential side effect related to this compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause bleeding?

A1: this compound is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] By blocking this enzyme, it prevents the conversion of prostaglandin H2 into TXA2.[3] TXA2 is a potent promoter of platelet aggregation and vasoconstriction.[1][3] Therefore, by inhibiting TXA2 production, this compound reduces platelet aggregation and can lead to a longer time to form a blood clot, which manifests as an increased risk of bleeding.[4]

Q2: What are the typical signs of bleeding to monitor for in animals treated with this compound?

A2: Researchers should monitor for both overt and subtle signs of bleeding. These can include:

  • Prolonged bleeding from injection or surgical sites.

  • Spontaneous bruising (hematomas).

  • Presence of blood in urine (hematuria) or feces (melena or hematochezia).

  • Pale mucous membranes, which may indicate anemia from blood loss.

  • In cases of internal bleeding, animals may show signs of weakness, lethargy, a swollen abdomen, or collapse.

Q3: Is there a specific reversal agent for this compound?

A3: Currently, there is no specific reversal agent or antidote for this compound.[5][6] Management of bleeding is therefore supportive and aimed at controlling the hemorrhage and allowing for the drug's effects to diminish as it is metabolized and cleared from the system.

Q4: Can I co-administer other antiplatelet or anticoagulant drugs with this compound?

A4: Co-administration of this compound with other agents that affect hemostasis, such as NSAIDs (e.g., aspirin), other antiplatelet drugs (e.g., clopidogrel), or anticoagulants (e.g., heparin, warfarin), can significantly increase the risk of bleeding.[1] It is crucial to avoid unintended co-administration and to carefully consider the risks if such a combination is part of the experimental design.

Troubleshooting Guide: Managing Bleeding Events

This guide provides a step-by-step approach to address bleeding observed during your experiments with this compound.

dot

Troubleshooting Workflow for this compound-Induced Bleeding observe_bleeding Unexpected Bleeding or Prolonged Clotting Times Observed verify_dose 1. Verify Dose Calculation and Administration observe_bleeding->verify_dose assess_severity 2. Assess Severity of Bleeding verify_dose->assess_severity minor_bleeding Minor/Controlled Bleeding assess_severity->minor_bleeding Minor severe_bleeding Severe/Uncontrolled Bleeding assess_severity->severe_bleeding Severe supportive_care 3. Provide Supportive Care (e.g., hydration, warmth) minor_bleeding->supportive_care stop_experiment 3. Stop Experiment and Provide Immediate Veterinary Care severe_bleeding->stop_experiment monitor_vitals 4. Monitor Vital Signs and Hematological Parameters supportive_care->monitor_vitals dose_reduction 5. Consider Dose Reduction in Future Experiments monitor_vitals->dose_reduction hemostatic_support 4. Consider Hemostatic Support (Consult with Veterinarian) stop_experiment->hemostatic_support review_protocol 5. Review Experimental Protocol for Confounding Factors hemostatic_support->review_protocol

Caption: Troubleshooting workflow for managing bleeding.

Problem: Unexpected or prolonged bleeding is observed.

Possible Cause: This is a potential and known side effect related to the antiplatelet mechanism of action of this compound.[7]

Troubleshooting Steps:

  • Verify Dose: Immediately double-check your dose calculations and the volume administered to ensure there has not been an overdose.

  • Assess Severity:

    • Minor Bleeding (e.g., oozing from an injection site): Apply gentle, direct pressure to the site using sterile gauze. For limb injuries, elevation can help reduce blood flow.

    • Severe or Uncontrolled Bleeding: This is a critical situation. The primary goal is to ensure the animal's welfare. Stop the experiment immediately and seek veterinary care.

  • Provide Supportive Care: For any significant bleeding, it is important to provide supportive care. This includes maintaining the animal's body temperature to prevent hypothermia and ensuring adequate hydration.[5]

  • Monitor Key Parameters: If possible and without causing further distress to the animal, monitor:

    • Vital signs: Heart rate and respiratory rate.

    • Hematological parameters: A complete blood count (CBC) can assess the degree of blood loss (hematocrit, hemoglobin, platelet count).

  • Consider Dose Reduction: For future experiments, consider reducing the dose of this compound to a level that maintains the desired therapeutic effect while minimizing the risk of bleeding. A dose-response study may be necessary to determine the optimal dose for your specific model and endpoint.

  • Review for Concomitant Medications: Ensure that no other medications with antiplatelet or anticoagulant properties are being inadvertently co-administered.[7]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data related to the efficacy and potential for bleeding with this compound.

Table 1: In Vitro and Ex Vivo Efficacy of this compound

ParameterSpeciesModelIC50 / ID50Reference
TXA2 Synthase Inhibition --11 nM (IC50)[2]
Arachidonic Acid-Induced Platelet Aggregation -In Vitro53.12 µM (IC50)[2]
Inhibition of Thrombosis RatFemoral Vein Thrombosis13.7 mg/kg, p.o. (ID50)[3]

Table 2: Dose-Related Effects of a Thromboxane Synthase Inhibitor on Bleeding Time in Rats

TreatmentDose (mg/kg, p.o.)Bleeding Time (seconds, Mean ± SEM)Percent Increase from Control
Control -170 ± 13-
N-(7-carboxyheptyl)imidazole 10284 ± 2267%
Note: This data is for a different thromboxane synthase inhibitor but provides an example of the expected effect on bleeding time.

Experimental Protocols

Protocol 1: Rat Tail Transection Bleeding Time Assay

This assay is used to assess primary hemostasis and can be used to evaluate the in vivo effect of this compound on bleeding.

Materials:

  • Male Sprague-Dawley rats (180 ± 20 g)

  • Anesthetic (e.g., pentobarbital, 50 mg/kg, IP)

  • Test substance (this compound) and vehicle

  • Test tube with saline (0.9% NaCl) maintained at 37°C

  • Scalpel or sharp blade

  • Stopwatch

Procedure:

  • Administer this compound or vehicle to the rats at the desired dose and route (e.g., orally, p.o.) one hour prior to the assay.

  • Anesthetize the rat.

  • Once the animal is fully anesthetized, carefully transect the tail 3 mm from the tip using a sharp scalpel.

  • Immediately immerse the tail, approximately 2 cm deep, into the test tube containing saline at 37°C.

  • Start the stopwatch at the moment of immersion.

  • Record the time it takes for bleeding to cease for a continuous period of 15 seconds.

  • A maximum cut-off time (e.g., 20 minutes) should be established. If bleeding has not stopped by this time, the value is recorded as the cut-off time.

Data Analysis:

  • Compare the mean bleeding time of the this compound-treated group to the vehicle control group.

  • A prolongation of bleeding time by 50% or more is typically considered significant. Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) should be performed.

dot

Rat Tail Transection Bleeding Time Assay Workflow start Start administer_drug Administer this compound or Vehicle to Rats start->administer_drug anesthetize Anesthetize Rats administer_drug->anesthetize transect_tail Transect Tail (3mm from tip) anesthetize->transect_tail immerse_tail Immerse Tail in 37°C Saline transect_tail->immerse_tail start_timer Start Stopwatch immerse_tail->start_timer observe_bleeding Observe for Cessation of Bleeding (for 15 continuous seconds) start_timer->observe_bleeding stop_timer Stop Stopwatch observe_bleeding->stop_timer record_time Record Bleeding Time stop_timer->record_time end End record_time->end

Caption: Workflow for the rat tail transection bleeding time assay.

Protocol 2: Ex Vivo Platelet Aggregation Assay

This assay measures the effect of orally administered this compound on platelet function.

Materials:

  • Rats

  • This compound or vehicle

  • 3.8% sodium citrate solution

  • Centrifuge

  • Platelet aggregometer

  • Arachidonic acid (AA)

Procedure:

  • Administer this compound or vehicle orally to rats.

  • After a specified time (e.g., two hours), collect blood from the abdominal aorta into a solution of 3.8% sodium citrate.

  • Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Place a sample of PRP in the aggregometer cuvette.

  • Induce platelet aggregation by adding arachidonic acid to the PRP.

  • Measure the change in light transmission through the PRP, which corresponds to the degree of platelet aggregation, using the aggregometer.

Data Analysis:

  • Determine the maximum platelet aggregation for each sample.

  • Calculate the percentage inhibition of aggregation relative to the vehicle control.

  • The inhibitory dose producing a 50% reduction in aggregation (ID50) can be determined.[3]

Signaling Pathway

dot

Mechanism of Action of this compound arachidonic_acid Arachidonic Acid cyclooxygenase Cyclooxygenase (COX) arachidonic_acid->cyclooxygenase pgh2 Prostaglandin H2 (PGH2) cyclooxygenase->pgh2 txa2_synthase Thromboxane A2 Synthase pgh2->txa2_synthase txa2 Thromboxane A2 (TXA2) txa2_synthase->txa2 ozagrel This compound ozagrel->txa2_synthase Inhibits platelet_aggregation Platelet Aggregation & Vasoconstriction txa2->platelet_aggregation Promotes bleeding_risk Increased Bleeding Risk platelet_aggregation->bleeding_risk Leads to (when inhibited)

Caption: Mechanism of action of this compound.

References

How to control for vehicle effects when using DMSO for ozagrel sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ozagrel sodium with a Dimethyl Sulfoxide (DMSO) vehicle. The information provided will help ensure the accurate interpretation of experimental results by addressing the potential confounding effects of the DMSO vehicle.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and potent inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3] Its primary mechanism of action is to block the conversion of prostaglandin H2 (PGH2) to TXA2.[4] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[5][6] By inhibiting TXA2 synthesis, this compound exerts anti-platelet aggregation, vasodilation, and anti-inflammatory effects.[1][7] This also leads to an increase in prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[3][6]

Q2: Why is DMSO used as a vehicle for this compound?

Like many pharmaceutical compounds, this compound can have limited solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a common choice for preparing stock solutions for in vitro and in vivo experiments.[8]

Q3: What are the known biological effects of DMSO that could interfere with my this compound experiment?

DMSO is not biologically inert and can have several effects that may confound experimental results, particularly in studies related to platelet aggregation and arachidonic acid metabolism.[8][9] These effects are dose-dependent and can include:

  • Inhibition of Platelet Aggregation: DMSO has been shown to inhibit platelet aggregation induced by various agonists, including arachidonic acid (AA), ADP, and collagen.[10][11][12][13]

  • Inhibition of Cyclooxygenase-1 (COX-1): Some studies indicate that DMSO can inhibit COX-1, an enzyme upstream of TXA2 synthase in the arachidonic acid cascade.[11][14] This is a critical consideration as it can mimic or potentiate the effects of this compound.

  • Effects on Thromboxane A2 (TXA2) Synthase: There is also evidence to suggest that DMSO may directly inhibit TXA2 synthase activity.[14]

  • Cytotoxicity: At higher concentrations (typically above 1-2% in vitro), DMSO can be toxic to cells.[12][15]

  • Anti-inflammatory and Antioxidant Effects: DMSO itself possesses anti-inflammatory and antioxidant properties, which could influence experimental outcomes.[8]

Q4: What is a vehicle control and why is it essential for experiments with this compound and DMSO?

A vehicle control group is a critical component of experimental design where the subjects (e.g., cells, animals) are treated with the same concentration of DMSO as the experimental group, but without this compound.[2][16][17] This allows researchers to differentiate the effects of this compound from any effects caused by the DMSO solvent itself.[9] Given DMSO's known effects on platelet function, a vehicle control is mandatory for accurate interpretation of results.

Troubleshooting Guide

Issue 1: I am observing a significant effect (e.g., inhibition of platelet aggregation) in my DMSO vehicle control group.

  • Potential Cause: The concentration of DMSO may be too high, leading to its own pharmacological effects.[9]

  • Troubleshooting Steps:

    • Review DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is within the recommended range for your experimental system (see tables below).

    • Perform a DMSO Dose-Response: Conduct a dose-response experiment with DMSO alone to determine its effect at various concentrations on your specific assay.

    • Lower DMSO Concentration: If possible, lower the final DMSO concentration by preparing a more concentrated stock solution of this compound.

    • Data Analysis: If a low DMSO concentration still produces an effect, you will need to subtract the effect of the vehicle control from the effect observed with the this compound-treated group to determine the net effect of the drug.

Issue 2: My this compound-treated group does not show a significantly different result compared to the vehicle control group.

  • Potential Cause 1: The effect of DMSO at the concentration used is masking the effect of this compound.

  • Troubleshooting Steps:

    • Lower DMSO Concentration: Reduce the DMSO concentration to a level where it has minimal effect in your system, as determined by a dose-response curve.

  • Potential Cause 2: The concentration of this compound is too low to elicit a response above the vehicle's effect.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve for this compound: This will help determine the optimal concentration range for your experiments.

  • Potential Cause 3: The this compound has degraded.

  • Troubleshooting Steps:

    • Use a Fresh Aliquot: Prepare a new stock solution of this compound from a fresh vial.

Issue 3: I am observing high variability in my results between experiments.

  • Potential Cause: Inconsistent preparation of DMSO and/or this compound solutions.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure that the same stock of DMSO is used and that solutions are prepared fresh for each experiment.

    • Verify Pipetting Accuracy: Use calibrated pipettes to ensure accurate dilutions.

    • Control for Incubation Times: Ensure consistent incubation times for both vehicle and drug-treated groups.

Quantitative Data Summary

Table 1: Recommended Maximum DMSO Concentrations for In Vitro and In Vivo Experiments

Experimental SystemRecommended Maximum DMSO ConcentrationNotes
In Vitro (most cell lines)≤ 0.1% - 0.5%Some robust cell lines may tolerate up to 1%, but this should be determined empirically.[15]
In Vitro (sensitive/primary cells)≤ 0.1%Higher concentrations can induce cytotoxicity and other biological effects.
In Vivo (mice, IP injection)0.5% - 5%Higher concentrations can cause toxicity. The lowest effective concentration should always be used.[18][19]

Table 2: Reported Effects of DMSO on Platelet Aggregation

DMSO ConcentrationAgonistEffect on Platelet AggregationReference
0.25% - 6%ADP, Thrombin, TRAPDose-dependent inhibition[12][13]
0.5%Arachidonic AcidDecreased maximal aggregation and increased lag phase[11]
0.5%CollagenInhibition[14]
1% - 30%ADP, AA, PAF, CollagenConcentration-related inhibition[10]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration (In Vitro)

This protocol is designed to identify the highest concentration of DMSO that does not significantly impact cell viability.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at the desired density for your experiments and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of high-purity, sterile DMSO in your cell culture medium. Recommended final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Include a "medium only" control (0% DMSO).

  • Treatment: Remove the existing medium and add the prepared DMSO dilutions to the respective wells. Ensure each concentration has at least three replicate wells.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered acceptable for your experiments.

Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol assesses the effect of this compound on platelet aggregation induced by arachidonic acid.

Methodology:

  • Sample Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Prepare Platelet-Rich Plasma (PRP) by centrifuging the blood at 150-200 x g for 10-15 minutes at room temperature.

    • Carefully transfer the upper PRP layer to a new tube.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at >2000 x g for 15 minutes. PPP will be used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Pre-warm PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

    • Add the desired concentration of this compound or the corresponding vehicle control (DMSO) and incubate for 2-5 minutes.

    • Initiate aggregation by adding a specific concentration of arachidonic acid (e.g., 50 µL of a 10X solution).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The extent of platelet aggregation is measured as the maximum percentage change in light transmission.

    • Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Protocol 3: Thromboxane B2 (TXB2) ELISA

This protocol measures the production of TXB2, a stable metabolite of TXA2, to assess the activity of this compound.

Methodology:

  • Sample Preparation:

    • Collect cell culture supernatants or plasma after treatment with various concentrations of this compound and a stimulus (e.g., arachidonic acid or collagen) to induce TXA2 production.

    • Centrifuge samples to remove any cellular debris.

  • ELISA Procedure (General Guideline - refer to specific kit manual):

    • Prepare TXB2 standards as per the kit instructions.[1][5][8][20]

    • Add standards, vehicle controls, and this compound-treated samples to the wells of a microplate pre-coated with a TXB2 antibody.[1][8]

    • Add the enzyme-conjugated secondary antibody and incubate as per the manufacturer's protocol.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of TXB2 in the sample.[1]

    • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage inhibition of TXB2 production for each this compound concentration relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_enzymes Enzymatic Conversions AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Inhibition? COX1 COX-1 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Inhibition TXA2_Synthase TXA2 Synthase Platelet_Activation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Activation DMSO DMSO (Vehicle) DMSO->COX1 Inhibits Ozagrel This compound Ozagrel->TXA2_Synthase Inhibits

Caption: this compound's and DMSO's effects on the arachidonic acid pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Ozagrel Prepare this compound Stock in 100% DMSO Working_Solutions Prepare Working Solutions of Ozagrel and Vehicle Stock_Ozagrel->Working_Solutions Stock_DMSO Prepare Vehicle Control (100% DMSO) Stock_DMSO->Working_Solutions Group_Vehicle 2. Vehicle Control (Cells + Medium + DMSO) Working_Solutions->Group_Vehicle Group_Ozagrel 3. Experimental Group (Cells + Medium + Ozagrel/DMSO) Working_Solutions->Group_Ozagrel Group_Untreated 1. Untreated Control (Cells + Medium) Measure Measure Endpoint (e.g., Platelet Aggregation, TXB2 levels) Group_Untreated->Measure Group_Vehicle->Measure Group_Ozagrel->Measure Compare_Vehicle Compare Vehicle Control to Untreated Control (Assess DMSO effect) Measure->Compare_Vehicle Compare_Ozagrel Compare Experimental Group to Vehicle Control (Determine Net Ozagrel Effect) Measure->Compare_Ozagrel

Caption: A general experimental workflow for vehicle control studies.

Troubleshooting_Logic Start Unexpected Result in Vehicle Control Group Check_Conc Is DMSO concentration within recommended range? Start->Check_Conc High_Conc High DMSO Concentration Check_Conc->High_Conc No Acceptable_Conc Is the effect still present at low [DMSO]? Check_Conc->Acceptable_Conc Yes Reduce_Conc Lower DMSO concentration and repeat experiment High_Conc->Reduce_Conc Dose_Response Perform DMSO dose-response curve Reduce_Conc->Dose_Response Dose_Response->Acceptable_Conc No_Effect Problem Resolved Acceptable_Conc->No_Effect No Effect_Present Account for vehicle effect in data analysis (Subtract baseline) Acceptable_Conc->Effect_Present Yes

Caption: A logical troubleshooting guide for vehicle control issues.

References

Improving the bioavailability of ozagrel sodium in oral administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of ozagrel sodium.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral administration of this compound?

A1: this compound, a thromboxane A2 synthase inhibitor, faces several challenges in oral administration that can lead to variable and suboptimal therapeutic outcomes.[1] The primary obstacles include its poor aqueous solubility, which can limit its dissolution rate in the gastrointestinal tract, and potential susceptibility to presystemic metabolism. These factors can contribute to low and inconsistent oral bioavailability.

Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

A2: Several advanced formulation strategies can be utilized to overcome the bioavailability challenges of this compound. These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs) can improve the solubility and absorption of lipophilic drugs like ozagrel.[2][3][4] These systems can enhance lymphatic transport, potentially reducing first-pass metabolism.

  • Nanocrystal Technology: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate and improved absorption.

  • Prodrug/Codrug Approach: Chemical modification of ozagrel to create a more lipophilic prodrug or a codrug with another active molecule can improve its absorption characteristics. A recent study on an ozagrel-paeonol codrug showed promising results for oral formulation.[5]

Q3: Are there any existing data on the oral pharmacokinetics of ozagrel in preclinical models?

A3: Yes, a study in Sprague-Dawley rats investigated the oral pharmacokinetics of two different polymorph forms of ozagrel. This data can serve as a baseline for comparison when developing new formulations.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of two polymorph forms of ozagrel after oral administration in Sprague-Dawley rats.[6]

Polymorph FormCmax (mg/L)AUC0-t (mg·h/L)t½ (h)
Form I 32.72 ± 17.0461.14 ± 14.761.53 ± 0.51
Form II 34.01 ± 19.1385.56 ± 18.084.73 ± 3.00

Troubleshooting Guides

Issue 1: Low and Variable Drug Loading in Lipid-Based Formulations
  • Problem: Difficulty in achieving high and consistent drug loading of this compound in SNEDDS or SLN formulations.

  • Possible Causes:

    • Poor solubility of this compound in the selected lipid components.

    • Precipitation of the drug during formulation preparation or storage.

    • Incompatible surfactant/co-surfactant system.

  • Troubleshooting Steps:

    • Solubility Screening: Conduct a thorough screening of various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity for this compound.

    • Optimize Component Ratios: Systematically vary the ratios of oil, surfactant, and co-surfactant to identify the optimal composition for maximizing drug solubility and stability. The construction of pseudo-ternary phase diagrams is highly recommended.

    • Temperature Control: Gently warm the lipid phase during drug incorporation to enhance solubility, but avoid excessive heat that could degrade the drug or excipients.

    • Incorporate Co-solvents: Consider the addition of a small percentage of a suitable co-solvent like ethanol or Transcutol HP to improve drug solubility within the formulation.[7]

Issue 2: Particle Size Instability and Aggregation in Nanosuspensions
  • Problem: The formulated this compound nanocrystals or lipid nanoparticles show an increase in particle size or aggregation over time.

  • Possible Causes:

    • Insufficient stabilizer concentration or an inappropriate stabilizer.

    • Ostwald ripening in nanosuspensions.

    • Polymorphic transitions of the lipid matrix in SLNs.

  • Troubleshooting Steps:

    • Stabilizer Optimization: Screen different types and concentrations of stabilizers (e.g., surfactants, polymers) to find the most effective one for preventing particle aggregation.

    • Zeta Potential Measurement: Aim for a sufficiently high absolute zeta potential (typically > |30| mV) to ensure electrostatic stabilization of the nanoparticles.

    • Lyophilization/Spray Drying: For long-term stability, consider converting the liquid nanoformulation into a solid powder by lyophilization or spray drying using appropriate cryo/lyoprotectants.

    • Lipid Matrix Composition (for SLNs/NLCs): In NLCs, the inclusion of a liquid lipid within the solid lipid matrix can disrupt the crystal lattice, providing more space for the drug and reducing the likelihood of drug expulsion and particle growth.[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
  • Component Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant with the highest solubility for this compound.

    • Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix with the oil at varying weight ratios (from 9:1 to 1:9).

    • Visually observe the mixtures for transparency and phase separation to identify the nanoemulsion region.

  • Preparation of this compound-Loaded SNEDDS:

    • Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components and mix them in a glass vial.

    • Add the desired amount of this compound to the mixture.

    • Gently heat the mixture to approximately 40°C while vortexing until the drug is completely dissolved and the solution is clear and homogenous.[8]

    • Store the prepared SNEDDS at room temperature.

  • Characterization:

    • Dilute the SNEDDS with a suitable aqueous medium (e.g., water, simulated gastric fluid) and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.

    • Visually assess the self-emulsification time and clarity of the resulting nanoemulsion.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Melt a solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.

    • Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure and temperature.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the SLN dispersion.

    • Determine the drug entrapment efficiency and loading capacity by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both fractions.

    • Analyze the physical state of the drug and lipid matrix using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Visualizations

G cluster_0 Arachidonic Acid Cascade Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Cyclooxygenase (COX) Cyclooxygenase (COX) Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TXA2) Thromboxane Synthase Thromboxane Synthase Thromboxane Synthase Platelet Aggregation & Vasoconstriction Platelet Aggregation & Vasoconstriction Thromboxane A2 (TXA2)->Platelet Aggregation & Vasoconstriction This compound This compound This compound->Thromboxane Synthase Inhibits

Caption: this compound's Mechanism of Action in the Thromboxane A2 Pathway.

G cluster_1 SNEDDS Formulation Workflow Start Start Screening Screen Oil, Surfactant, Co-surfactant Start->Screening PhaseDiagram Construct Pseudo-ternary Phase Diagrams Screening->PhaseDiagram Formulation Prepare SNEDDS with This compound PhaseDiagram->Formulation Characterization Droplet Size, PDI, Zeta Potential Analysis Formulation->Characterization End End Characterization->End G cluster_2 Troubleshooting Logic for Formulation Instability Problem Low Drug Loading or Particle Aggregation CheckSolubility Is Drug Soluble in Lipid/Excipients? Problem->CheckSolubility ScreenExcipients Screen New Excipients CheckSolubility->ScreenExcipients No OptimizeRatios Optimize Component Ratios CheckSolubility->OptimizeRatios Partially CheckStabilizer Is Stabilizer Adequate? CheckSolubility->CheckStabilizer Yes OptimizeRatios->CheckStabilizer OptimizeStabilizer Optimize Stabilizer Type and Concentration CheckStabilizer->OptimizeStabilizer No SolidForm Consider Solid Formulation (Lyophilization) CheckStabilizer->SolidForm Yes

References

Ozagrel sodium stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ozagrel sodium. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the stability and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a selective and potent inhibitor of thromboxane A2 (TXA2) synthase.[1] By blocking this enzyme, it prevents the conversion of prostaglandin H2 into TXA2, a key mediator involved in platelet aggregation and vasoconstriction.[2] This inhibition leads to reduced platelet aggregation and vasodilation.

Q2: How should I prepare a stock solution of this compound? A2: this compound is soluble in water (up to 50 mg/mL) and DMSO (up to 6.25 mg/mL). For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. It is crucial to use fresh, high-quality DMSO as it can be hygroscopic, and absorbed moisture can impact solubility. After dissolving, it is recommended to filter-sterilize the stock solution through a 0.22 µm filter, aliquot it into single-use vials, and store it appropriately.

Q3: What are the recommended storage conditions for this compound? A3:

  • Powder: Store the solid compound at 4°C, sealed and protected from moisture.

  • Stock Solutions (in solvent): For long-term stability, store aliquots at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. Always ensure vials are tightly sealed and protected from moisture. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q4: Is this compound stable in cell culture media at 37°C? A4: The stability of any small molecule in cell culture media at 37°C can be variable and depends on the specific components of the medium and the duration of the experiment. While specific stability data for this compound in common media like DMEM or RPMI-1640 is not extensively published, compounds with susceptible functional groups can undergo degradation (e.g., hydrolysis, oxidation) over time in the aqueous, near-neutral pH environment of cell culture media. For multi-day experiments, degradation is a potential concern. It is best practice to determine the stability under your specific experimental conditions (see Experimental Protocols section).

Troubleshooting Guide

Issue ObservedPotential Cause(s)Recommended Solution(s)
Loss of biological activity in a multi-day experiment. 1. Chemical Degradation: this compound may be degrading in the aqueous media at 37°C over time. 2. Adsorption: The compound may be binding to the plastic surfaces of culture plates or tubes.[3][4] 3. Cellular Metabolism: The cells may be metabolizing the compound into an inactive form.1. Perform a stability study in your specific cell culture medium (see protocol below). If degradation is significant, replenish the compound with each media change. 2. Use low-protein-binding labware. Include a cell-free control to assess loss due to adsorption. 3. Analyze cell lysates and supernatant for metabolites using LC-MS.
High variability between experimental replicates. 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or when diluted in media, leading to inconsistent concentrations. 2. Precipitation: The compound may be precipitating out of the cell culture medium, especially after dilution from a DMSO stock.1. Ensure the stock solution is clear and fully dissolved. Vortex thoroughly when diluting into media. 2. Check the final concentration against the compound's solubility limit in aqueous solutions. Visually inspect the media for any precipitate after adding the compound.
Unexpected cytotoxicity observed. 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for your cell line.Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically well below 0.5%. Run a vehicle control (media with the same amount of DMSO) to confirm.

This compound Stability Data

While comprehensive, peer-reviewed data on the stability of this compound in various cell culture media is limited, the following table provides an example of how such data would be presented. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Table 1: Example Stability of this compound (10 µM) in Cell Culture Media at 37°C, 5% CO₂

Time (Hours)% Remaining in DMEM (+10% FBS)% Remaining in RPMI-1640 (+10% FBS)
0100.0%100.0%
299.1%99.5%
897.5%98.2%
2492.3%94.8%
4885.6%88.1%
7278.9%81.5%

Note: The data in this table is illustrative and intended as an example. Actual stability may vary.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Medium via HPLC

This protocol describes a method to quantify the concentration of this compound in a cell-free culture medium over time to determine its stability under standard incubation conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol and acetonitrile

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate

  • HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

2. Preparation of Solutions:

  • HPLC Mobile Phase: Prepare a 0.02 M solution of KH₂PO₄ in HPLC-grade water and adjust the pH to 4.0 using orthophosphoric acid. Mix with methanol in an 80:20 (v/v) ratio. Filter through a 0.45 µm membrane and degas.[6]

  • Ozagrel Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution in the desired cell culture medium to the final experimental concentration (e.g., 10 µM). Prepare enough volume for all time points.

3. Experimental Procedure:

  • Dispense 1 mL aliquots of the ozagrel-containing cell culture medium into sterile, low-protein-binding tubes or wells, preparing triplicate samples for each time point.

  • Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove the triplicate tubes/wells.

  • Immediately process the samples by adding an equal volume of acetonitrile to precipitate proteins from the serum. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate.

  • Transfer the supernatant to HPLC vials for analysis.

4. HPLC Analysis:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:0.02 M KH₂PO₄ (pH 4.0) (80:20 v/v)[6]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm[5]

  • Injection Volume: 20 µL

  • Run Time: Approximately 10 minutes

5. Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Quantify the peak area corresponding to ozagrel in the experimental samples.

  • Calculate the concentration of ozagrel at each time point using the standard curve.

  • Determine the percentage of ozagrel remaining at each time point relative to the T=0 sample.

Diagrams

G cluster_pathway Mechanism of Action: this compound Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA_Synthase Thromboxane A2 Synthase PGH2->TXA_Synthase TXA2 Thromboxane A2 (TXA2) TXA_Synthase->TXA2 Effect Platelet Aggregation & Vasoconstriction TXA2->Effect Ozagrel This compound Ozagrel->Inhibition

Caption: this compound's mechanism of action.

G cluster_workflow Workflow: Ozagrel Stability Assessment Prep 1. Prepare Ozagrel in Cell Culture Medium Aliquot 2. Aliquot Samples (Triplicates per Time Point) Prep->Aliquot Incubate 3. Incubate at 37°C, 5% CO₂ Aliquot->Incubate Sample 4. Collect Samples at Time Points (0, 2, 8, 24... hrs) Incubate->Sample Process 5. Process Samples (Protein Precipitation) Sample->Process Analyze 6. Analyze by HPLC Process->Analyze Quantify 7. Quantify Peak Area & Calculate % Remaining Analyze->Quantify

Caption: Experimental workflow for stability assessment.

References

Preventing degradation of ozagrel sodium during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ozagrel sodium. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Unexpected loss of bioactivity or inconsistent results. Degradation of this compound due to improper storage or handling.Store powdered this compound at -20°C for up to 3 years, protected from light and moisture. For stock solutions in DMSO, aliquot and store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use to avoid repeated freeze-thaw cycles.[1][2] Prepare fresh working solutions for in vivo experiments on the day of use.[3]
Use of non-anhydrous DMSO for stock solution preparation.Moisture in DMSO can reduce the solubility and potentially contribute to hydrolysis.[1][2] Always use fresh, anhydrous DMSO for preparing stock solutions.
Appearance of unknown peaks in HPLC analysis. This compound has degraded under the experimental conditions.This compound is susceptible to degradation under acidic, basic, oxidative, and thermal stress.[4][5] Review your experimental protocol for potential stressors. Use a validated stability-indicating HPLC method to separate and identify degradation products.[5][6]
The pH of the solution is not optimal.Adjust the pH of your solutions. A validated RP-HPLC method uses a mobile phase with a pH adjusted to 4 with orthophosphoric acid.[5][6]
Precipitation or phase separation of the working solution. The solubility of this compound has been exceeded or has changed due to temperature fluctuations.If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] Ensure your working solution concentration is within the solubility limits for the chosen solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation under several conditions, including:

  • Acid and Base Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions can cause significant degradation.[4][5]

  • Oxidation: Treatment with oxidizing agents like hydrogen peroxide (e.g., 3% H₂O₂) leads to degradation.[4][7]

  • Thermal Stress: High temperatures can induce degradation. For instance, heating a solution at 80°C or the solid drug at 105°C has been shown to cause degradation.[4]

  • Photolytic Degradation: Exposure to UV and visible light can also lead to the formation of degradation products.[7]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical for maintaining the integrity of this compound.

  • Powder: The solid form should be stored at -20°C for up to 3 years, protected from light and moisture.[1][2]

  • Stock Solutions (in DMSO): For long-term storage, it is recommended to keep aliquots at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is acceptable. It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2]

Q3: What are the best practices for handling this compound in the lab?

A3: To minimize degradation during your experiments, follow these guidelines:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8]

  • For in vivo experiments, it is recommended to prepare fresh working solutions and use them on the same day.[3]

  • When preparing solutions, use fresh, anhydrous solvents, as moisture can affect solubility and stability.[1][2]

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common approach.[5][6] This method can separate this compound from its degradation products, allowing for accurate quantification. Key parameters for a typical HPLC method include a C18 column and a mobile phase consisting of a methanol and potassium dihydrogen phosphate buffer mixture with the pH adjusted to 4.[5][6] Detection is typically performed using a UV detector at 272 nm.[5]

Data on Forced Degradation of this compound

The following table summarizes the percentage of ozagrel degradation under various stress conditions as determined by stability-indicating RP-HPLC methods.

Stress ConditionReagents and ConditionsPercentage of DegradationReference
Acid Hydrolysis0.1 N HCl, Reflux at 60°C for 30 minutes5-20%[5]
Base Hydrolysis0.1 N NaOH, Reflux at 60°C for 30 minutes5-20%[5]
Oxidative Degradation3% Hydrogen Peroxide, Room temperature for 4 hours5-20%[4][5]
Thermal DegradationSolid drug heated at 105°C for 24 hours5-20%[4][5]

Note: The percentage represents the overall degradation of the parent ozagrel drug substance.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to verify the stability-indicating nature of an analytical method.[2][4][7]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase for HPLC) at a known concentration (e.g., 1000 µg/mL).[4]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at 80°C for 2 hours. Cool the solution and neutralize it with 1 mL of 0.1 N NaOH before analysis.[4]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 1 hour. Neutralize the solution with 1 mL of 0.1 N HCl before analysis.[4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 4 hours before analysis.[4]

  • Thermal Degradation: Expose the solid this compound drug substance to dry heat at 105°C for 24 hours. After cooling, dissolve the substance in the diluent to the desired concentration for analysis.[4]

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light for a specified duration.[7]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is a composite based on validated methods for the analysis of ozagrel and its degradation products.[5][6]

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

  • Column: Brownlee ODS C-18 column (250×4.6 mm i.d).[5]

  • Mobile Phase: A mixture of methanol and 0.02 M KH₂PO₄ in a ratio of 80:20 (v/v). Adjust the final pH to 4 using orthophosphoric acid.[5][6]

  • Flow Rate: 1 mL/min.[5]

  • Detection Wavelength: 272 nm.[5]

  • Injection Volume: 20 μL fixed loop.[5]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a known concentration. Filter the solution through a 0.45 µm membrane filter before injection.[6]

Visualizations

G cluster_degradation This compound Degradation Pathways Ozagrel This compound Acid Acid Hydrolysis (e.g., 0.1 N HCl, Heat) Ozagrel->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH) Ozagrel->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂) Ozagrel->Oxidation Thermal Thermal Degradation (e.g., 105°C) Ozagrel->Thermal Photo Photolytic Degradation (UV/Vis Light) Ozagrel->Photo Products Degradation Products Acid->Products Base->Products Oxidation->Products Thermal->Products Photo->Products

Caption: this compound Degradation Pathways.

G cluster_workflow Experimental Workflow for Stability Study Prep Sample Preparation (Stock and Stressed Samples) HPLC RP-HPLC Analysis (Stability-Indicating Method) Prep->HPLC Detect Peak Detection & Integration HPLC->Detect Quant Quantification of Ozagrel and Degradation Products Detect->Quant Report Data Analysis & Reporting Quant->Report

Caption: Workflow for this compound Stability Study.

G cluster_troubleshooting Troubleshooting Logic for Unexpected HPLC Peaks Start Unexpected Peaks in Ozagrel HPLC Chromatogram CheckMethod Is the HPLC method stability-indicating? Start->CheckMethod CheckStorage Review sample storage and handling procedures CheckMethod->CheckStorage Yes Validate Develop/validate a stability-indicating method CheckMethod->Validate No CheckProtocol Examine experimental protocol for stressors (pH, temp, light) CheckStorage->CheckProtocol Rerun Re-run analysis with freshly prepared sample CheckStorage->Rerun Identify Peaks are likely degradation products CheckProtocol->Identify Modify Modify protocol to eliminate stressors Identify->Modify

Caption: Troubleshooting for Unexpected HPLC Peaks.

References

Interpreting unexpected pharmacological effects of ozagrel sodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ozagrel Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the pharmacological effects of this compound, with a particular focus on interpreting unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and potent inhibitor of thromboxane A2 (TXA2) synthase.[1][2] By blocking this enzyme, it prevents the conversion of prostaglandin H2 (PGH2) into TXA2, a powerful vasoconstrictor and promoter of platelet aggregation.[1] This inhibition leads to reduced platelet aggregation and vasodilation, which are the intended therapeutic effects for conditions like ischemic stroke.[1][3]

Q2: How does this compound administration lead to an increase in prostacyclin (PGI2)?

A2: By inhibiting TXA2 synthase, this compound causes an accumulation of the precursor molecule, prostaglandin H2 (PGH2). This substrate is then preferentially metabolized by prostacyclin synthase into prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4] This "substrate shunting" from the pro-thrombotic TXA2 pathway to the anti-thrombotic PGI2 pathway is a key aspect of this compound's pharmacological profile.

Q3: What are the known unexpected or off-target effects of this compound?

A3: Beyond its primary antiplatelet and vasodilatory effects, this compound has been observed to exhibit several unexpected pharmacological properties, including:

  • Anti-inflammatory effects: It can reduce the expression of pro-inflammatory cytokines.

  • Neuroprotective effects: It has shown benefits in models of cerebral ischemia that may extend beyond its vascular effects.[3]

  • Hepatoprotective effects: It has demonstrated protective effects in animal models of drug-induced liver injury.

  • Paradoxical prothrombotic events: In rare clinical instances, thromboembolic events have been reported following its administration.[5]

Troubleshooting Guides

This section addresses specific issues and unexpected results that researchers may encounter during their experiments with this compound.

Issue 1: Observation of Paradoxical Prothrombotic Events

Question: My in vivo experiment, designed to show the anti-thrombotic effects of this compound, has resulted in unexpected thrombotic events. How can I interpret this?

Answer:

This is a rare but clinically reported phenomenon, particularly in the context of perioperative management of cerebral aneurysms.[5] While the primary effect of ozagrel is anti-thrombotic, a paradoxical prothrombotic event could be influenced by several factors:

  • Complex Hemodynamic Environment: In settings with significant vascular injury or manipulation (e.g., coil embolization), the local pro-thrombotic stimuli may be overwhelmingly strong. The balance between TXA2 inhibition and PGI2 enhancement might be disrupted in such complex microenvironments.

  • "Prostaglandin Steal" Phenomenon: While speculative, it's possible that in certain vascular beds, the profound vasodilation induced by increased PGI2 could divert blood flow away from compromised areas, paradoxically worsening ischemia and promoting thrombosis locally.

  • Underlying Prothrombotic State: The experimental model or subject may have an underlying hypercoagulable state that is not adequately controlled by TXA2 synthase inhibition alone.

Troubleshooting Steps & Further Experiments:

  • Assess Other Prostaglandins: The accumulation of PGH2 could potentially be shunted towards other pro-aggregatory prostaglandins if the enzymatic landscape of the tissue allows. Measure levels of other prostaglandins like PGF2α to investigate this possibility.

  • Evaluate Platelet Activation Markers: Use flow cytometry to assess a broader range of platelet activation markers (e.g., P-selectin expression, PAC-1 binding) to determine if there is a subpopulation of platelets that are not responsive to ozagrel's mechanism.

  • Co-administration with Other Antiplatelet Agents: In clinical practice and experimental models, combining ozagrel with other antiplatelet agents like aspirin, which targets cyclooxygenase upstream, has been explored to enhance antithrombotic effects.[4]

  • Review Experimental Model: Critically evaluate the experimental model to ensure that the observed thrombosis is not an artifact of the procedure itself.

Issue 2: Anti-inflammatory Effects Observed at Doses Ineffective for Platelet Aggregation

Question: I am observing a significant reduction in inflammatory markers (e.g., TNF-α, IL-6) in my cell-based assay at this compound concentrations that do not inhibit platelet aggregation. Is this plausible?

Answer:

Yes, this is a plausible finding. The anti-inflammatory effects of this compound may be mediated by mechanisms that are distinct from or more sensitive than its effects on platelet TXA2 synthase.

  • Cell-Type Specificity: The expression and activity of enzymes in the arachidonic acid cascade can vary significantly between cell types (e.g., platelets vs. macrophages). It is possible that the IC50 for TXA2 synthase inhibition in inflammatory cells is lower than in platelets.

  • PGI2-Mediated Anti-inflammatory Signaling: The increased production of PGI2 can have direct anti-inflammatory effects by binding to its receptor (IP receptor) on immune cells, leading to an increase in intracellular cAMP. This can, in turn, inhibit the production of pro-inflammatory cytokines.

  • Direct Off-Target Effects: While ozagrel is highly selective for TXA2 synthase, at higher concentrations, the possibility of off-target effects on other signaling pathways involved in inflammation cannot be entirely ruled out.

Troubleshooting Steps & Further Experiments:

  • Measure PGI2 Levels: Quantify the production of PGI2 in your cell culture supernatant to correlate its increase with the observed anti-inflammatory effects.

  • Use a PGI2 Receptor Antagonist: To confirm the role of PGI2, co-incubate your cells with this compound and a selective PGI2 receptor (IP receptor) antagonist. A reversal of the anti-inflammatory effect would implicate PGI2 signaling.

  • Investigate Downstream Signaling: Measure intracellular cAMP levels in response to ozagrel treatment. An increase would support the involvement of the PGI2-IP receptor-cAMP axis.

Issue 3: Unexpected Neuroprotective or Hepatoprotective Effects

Question: My in vivo model of stroke/liver injury shows a protective effect of this compound that seems greater than what can be explained by improved blood flow alone. What other mechanisms could be at play?

Answer:

The neuroprotective and hepatoprotective effects of this compound are thought to be multifactorial and extend beyond its primary vascular effects.

  • Reduction of Excitotoxicity: In the context of stroke, TXA2 can potentiate glutamate-induced neurotoxicity. By inhibiting TXA2, ozagrel may reduce this excitotoxic damage.

  • Anti-inflammatory and Anti-oxidative Stress Effects: As discussed, ozagrel can reduce inflammation. In models of both stroke and liver injury, a reduction in inflammatory cell infiltration and pro-inflammatory cytokine levels has been observed.[2] Additionally, ozagrel has been shown to reduce markers of oxidative stress.[2]

  • Modulation of Cell Death Pathways: In models of acetaminophen-induced liver injury, ozagrel has been shown to inhibit the expression of certain cell death-related genes.

Troubleshooting Steps & Further Experiments:

  • Histological Analysis: Perform detailed histological analysis of the affected tissue (brain or liver) to assess for changes in inflammatory cell infiltration, apoptosis (e.g., TUNEL staining), and neuronal or hepatocyte morphology.

  • Measure Inflammatory and Oxidative Stress Markers: Quantify levels of pro-inflammatory cytokines (TNF-α, IL-6), myeloperoxidase (MPO) as a marker of neutrophil infiltration, and markers of oxidative stress (e.g., malondialdehyde, glutathione levels) in the tissue.[2]

  • Gene Expression Analysis: Use qPCR or RNA-seq to analyze the expression of genes involved in inflammation, apoptosis, and oxidative stress pathways in the affected tissues.

Data Presentation

Table 1: In Vitro and Ex Vivo Potency of this compound
ParameterSpecies/SystemValueReference
IC50 (TXA2 Synthase Inhibition) Human/Rabbit Platelets11 nM[2]
IC50 (Arachidonic Acid-induced Platelet Aggregation) Not Specified53.12 µM[2]
Inhibition of Plasma TXB2 Not Specified99.6% at 100 µM[2]
Table 2: Effective Doses of Ozagrel in In Vivo Models
Experimental ModelSpeciesDoseObserved EffectReference
Middle Cerebral Artery Occlusion (MCAO) Rat3 mg/kgDecreased cortical infarction area and volume[3]
Microthrombosis Model Rat3 mg/kgSuppressed neurological deficits[3]
Acetaminophen-induced Liver Injury Mouse200 mg/kgAttenuated mortality and liver necrosis
Hyperhomocysteinemia-induced Vascular Cognitive Impairment Rat10 and 20 mg/kgAmeliorated endothelial dysfunction and memory deficits
Table 3: Reported Clinical Adverse Events
Adverse Event CategorySpecific EventIncidence/ObservationReference
Thromboembolic Transient neurological ischemic symptoms17.6% in one study of prophylactic use during coil embolization[5]
Procedure-related permanent neurological deficit5.2% in one study (ruptured aneurysm group)[5]
Hemorrhagic Digestive hemorrhage, Hemorrhagic strokeMentioned as most severe adverse events, but no significant difference compared to control in a meta-analysis[6]
General Nausea, Vomiting, Abdominal PainCommonly reported
Dizziness, HeadacheCommonly reported

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects in a Rat MCAO Model
  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats. Maintain body temperature at 37°C.

  • MCAO Induction: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the ECA. Insert a silicone-coated nylon suture into the ICA via the ECA stump and advance it to the origin of the middle cerebral artery (MCA) to occlude blood flow.

  • Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle intravenously at the time of reperfusion.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.

Protocol 2: Assessment of Hepatoprotective Effects in a Mouse Model of Acetaminophen (APAP)-Induced Liver Injury
  • Animal Preparation: Use male ICR mice, fasted overnight.

  • Induction of Liver Injury: Administer a single intraperitoneal injection of acetaminophen (APAP) at a dose of 330 mg/kg.

  • Drug Administration: 30 minutes after APAP injection, administer this compound (e.g., 200 mg/kg) or vehicle.

  • Sample Collection: At various time points (e.g., 4, 8, 24 hours) after APAP injection, collect blood samples via cardiac puncture for serum analysis. Euthanize the animals and collect liver tissue.

  • Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

  • Histopathological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess for centrilobular necrosis and inflammation.

  • TUNEL Assay: Perform TUNEL staining on liver sections to detect apoptotic cells.

  • Gene Expression Analysis: Extract RNA from liver tissue and perform qPCR to measure the expression of genes related to inflammation and cell death.

Protocol 3: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Sample Preparation: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Place a cuvette with PRP in an aggregometer at 37°C with a stir bar.

    • Pre-incubate the PRP with various concentrations of this compound or vehicle for a specified time.

    • Add a platelet agonist (e.g., arachidonic acid, ADP, collagen) to induce aggregation.

    • Record the change in light transmission through the sample for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the maximum percentage of platelet aggregation for each concentration of this compound. Determine the IC50 value from the dose-response curve.

Protocol 4: Measurement of Pro-inflammatory Cytokines by ELISA
  • Sample Preparation: Collect cell culture supernatants or plasma/serum from in vivo experiments.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

    • Wash the plate and block non-specific binding sites with a blocking buffer.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add a substrate solution (e.g., TMB). The HRP will catalyze a color change.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Visualizations

G cluster_0 Arachidonic Acid Cascade cluster_1 Thromboxane Pathway cluster_2 Prostacyclin Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase Blocked by Ozagrel PGI2_Synthase PGI2 Synthase PGH2->PGI2_Synthase Shunted Pathway TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation Vasoconstriction TXA2->Platelet_Aggregation PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Anti_Aggregation Inhibition of Platelet Aggregation Vasodilation PGI2->Anti_Aggregation Ozagrel This compound Ozagrel->TXA2_Synthase G cluster_0 Paradoxical Thrombosis Troubleshooting start Unexpected Thrombosis Observed with Ozagrel q1 Is the experimental model prone to high thrombotic burden? start->q1 a1 Consider model refinement or use of additional antithrombotics. q1->a1 Yes q2 Could other pro-aggregatory prostaglandins be involved? q1->q2 No a2 Measure levels of PGF2α and other relevant prostaglandins. q2->a2 Yes q3 Are all platelet activation pathways being assessed? q2->q3 No a3 Use flow cytometry to assess a wider range of activation markers. q3->a3 Yes G cluster_0 MCAO Experimental Workflow A Anesthetize Rat & Prepare Surgical Site B Induce Middle Cerebral Artery Occlusion (MCAO) A->B C Administer this compound or Vehicle at Reperfusion B->C D Assess Neurological Deficits at 24h C->D E Measure Infarct Volume (TTC Staining) D->E

References

Technical Support Center: Ozagrel Sodium Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing ozagrel sodium in pre-clinical animal studies. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to facilitate the effective and safe use of this compound across various animal species.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected Bleeding or Prolonged Clotting Times This compound is an antiplatelet agent, and excessive bleeding is a potential side effect of its mechanism of action.[1][2][3]1. Verify Dose: Double-check all dose calculations and the administered volume to ensure accuracy.[1] 2. Monitor Platelet Function: If feasible, conduct platelet aggregation assays to quantify the level of inhibition.[1] 3. Dose Adjustment: Consider a dose reduction in subsequent experiments to maintain efficacy while minimizing the risk of bleeding.[1] 4. Check for Concomitant Medications: Ensure that no other drugs with antiplatelet or anticoagulant properties are being administered simultaneously.[3]
Gastrointestinal Distress (e.g., diarrhea, vomiting) Gastrointestinal side effects can occur, particularly at higher dosages.[1][2]1. Observe Dose-Response: Determine if the severity of gastrointestinal effects is dose-dependent.[1] 2. Formulation and Route of Administration: If using oral gavage, ensure the vehicle is well-tolerated. Consider alternative administration routes if appropriate for the study design.[1] 3. Supportive Care: Ensure animals have access to adequate hydration and nutrition.[1]
Lack of Efficacy - Inadequate Dose: The dose may be too low for the specific animal model or species. - Drug Stability: Improper storage or preparation of the this compound solution. - Timing of Administration: The therapeutic window for this compound may have been missed.1. Dose Escalation: Cautiously increase the dose in a pilot study to determine an effective dose range. 2. Proper Preparation: Prepare fresh solutions of this compound for each experiment and store them according to the manufacturer's recommendations. 3. Optimize Treatment Window: In models of acute injury, such as stroke, the timing of administration is critical. The therapeutic window has been shown to be less than 60 minutes after thrombosis induction in a rat model.[4]
Inconsistent Results - Biological Variability: Differences in metabolism and response between individual animals. - Experimental Technique: Inconsistencies in surgical procedures or drug administration.1. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 2. Standardize Protocols: Ensure all experimental procedures are highly standardized and performed consistently.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of thromboxane A2 (TXA2) synthase.[5] By blocking this enzyme, it prevents the conversion of prostaglandin H2 to TXA2, which is a potent promoter of platelet aggregation and vasoconstriction.[3] This inhibition leads to reduced platelet aggregation and vasodilation.[3]

Q2: How should this compound be prepared for in vivo administration?

A2: The preparation method depends on the administration route. For intravenous administration, this compound can be dissolved in saline. For oral administration, it can be suspended in a vehicle such as a solution of carboxymethylcellulose sodium (CMC-Na). One common solvent for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is recommended to prepare fresh solutions for each experiment.

Q3: What are the known pharmacokinetic parameters of this compound in different animal species?

A3: Pharmacokinetic parameters vary significantly between species. Refer to the tables below for a summary of available data.

Q4: Are there any known drug interactions with this compound?

A4: Yes. Co-administration of this compound with other antiplatelet agents (e.g., aspirin) or anticoagulants (e.g., heparin) can increase the risk of bleeding.[3] Caution is advised when using this compound with drugs that are metabolized by cytochrome P450 enzymes, as ozagrel has been shown to inhibit some CYP450 enzymes at higher concentrations.[6]

Q5: What are the reported adverse effects of this compound in animal studies?

A5: The most common adverse effect is an increased risk of bleeding due to its antiplatelet activity.[1][2] At high doses, gastrointestinal distress has also been reported.[1][2] Acute toxicity studies have established the median lethal dose (LD50) in mice and rats.[1]

Quantitative Data Summary

This compound Dosage in Animal Models
Animal Species Route of Administration Dosage Experimental Model Reference
Mouse Intraperitoneal (i.p.)200 mg/kgAcetaminophen-induced liver injury[7][8]
Rat Oral (p.o.)10-20 mg/kgVascular cognitive impairment[5][9]
Rat Intravenous (i.v.)3 mg/kgMiddle cerebral artery occlusion (MCAO)[10]
Rat Intravenous (i.v.)10 mg/kgPhotochemically induced thrombosis[4]
Rabbit Intravenous (i.v.), Oral, Rectal50 mg and 200 mg (total dose)Pharmacokinetic/Pharmacodynamic study[11]
Guinea Pig Intravenous (i.v.)80 mg/kgOleic acid-induced lung injury[5][9]
Dog Intravenous (i.v.)12.5 mg/kg/day (maximum safe dose)Safety study (comparison with pyragrel)[12]
Pharmacokinetic Parameters of this compound
Parameter Mouse Rat Rabbit Dog
Tmax (Time to Maximum Concentration) No data available~0.33 h (oral, for a related compound)~20 min (rectal)~0.44 h (oral, for a related compound)
Cmax (Maximum Concentration) No data available15.96 µg/mL (oral, for a related compound)No data available18.60 µg/mL (oral, for a related compound)
t1/2 (Half-life) No data available~0.22 h (i.v., for a related compound)~0.28 h (i.v., for a related compound)~0.45 h (i.v., for a related compound)
Bioavailability No data available~79.1% (oral, for a related compound)100% (rectal)~59.3% (oral, for a related compound)

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective effects of this compound in a model of ischemic stroke.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Insert a nylon monofilament suture with a rounded tip into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).

  • Drug Administration: Administer this compound (e.g., 3 mg/kg) intravenously at the time of reperfusion (suture withdrawal) or at a specified time post-occlusion.[10]

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

  • Endpoint Evaluation: 24 hours post-MCAO, assess neurological deficits using a standardized scoring system. Euthanize the animal and harvest the brain to measure infarct volume using TTC staining.

Acetaminophen-Induced Hepatotoxicity in Mice

Objective: To assess the hepatoprotective effects of this compound.

Methodology:

  • Animal Model: Male ICR mice (25-30g).

  • Induction of Hepatotoxicity: Administer a single intraperitoneal injection of acetaminophen (APAP) at a dose of 330 mg/kg.[7]

  • Drug Administration: 30 minutes after the APAP injection, administer this compound hydrochloride at a dose of 200 mg/kg via intraperitoneal injection.[7][8]

  • Parameters Evaluated:

    • Mortality Rate: Monitor survival over a 48-hour period.

    • Serum Analysis: Collect blood at various time points (e.g., 6, 12, 24 hours) to measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage.

    • Histopathology: Harvest liver tissue for histopathological examination (e.g., H&E staining) to assess the degree of necrosis.

    • Biochemical Assays: Analyze liver homogenates for markers of oxidative stress (e.g., glutathione levels) and DNA fragmentation.

Visualizations

Ozagrel_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Ozagrel This compound Ozagrel->TXA2_Synthase Inhibits Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation Promotes Inhibition_Platelet Inhibition of Platelet Aggregation & Vasodilation PGI2->Inhibition_Platelet Promotes

Caption: this compound's Mechanism of Action.

MCAO_Workflow Start Start Anesthetize Anesthetize Animal Start->Anesthetize Surgery Induce MCAO (Suture Occlusion) Anesthetize->Surgery Occlusion_Period Occlusion Period (e.g., 2 hours) Surgery->Occlusion_Period Administer_Ozagrel Administer this compound Occlusion_Period->Administer_Ozagrel Reperfusion Reperfusion (Withdraw Suture) Administer_Ozagrel->Reperfusion Recovery Post-operative Recovery Reperfusion->Recovery Evaluation Endpoint Evaluation (24 hours post-MCAO) Recovery->Evaluation End End Evaluation->End

Caption: Experimental Workflow for MCAO Model.

Troubleshooting_Logic Start Unexpected Bleeding Observed Check_Dose Verify Dose Calculation and Administration Start->Check_Dose Dose_Correct Dose Correct? Check_Dose->Dose_Correct Correct_Dose Correct Dose and Re-run Dose_Correct->Correct_Dose No Check_Meds Concomitant Medications? Dose_Correct->Check_Meds Yes Correct_Dose->Check_Meds Meds_Present Remove Concomitant Meds Check_Meds->Meds_Present Yes Reduce_Dose Consider Dose Reduction Check_Meds->Reduce_Dose No Meds_Present->Reduce_Dose Monitor_Platelets Monitor Platelet Function Reduce_Dose->Monitor_Platelets End Continue Experiment with Adjustments Monitor_Platelets->End

References

Validation & Comparative

A Head-to-Head Preclinical Comparison of Ozagrel Sodium and Clopidogrel in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent antiplatelet agents, ozagrel sodium and clopidogrel, focusing on their efficacy in preclinical models of ischemic stroke. While direct head-to-head preclinical studies are lacking in the current literature, this document synthesizes available data from independent studies to offer insights into their respective mechanisms of action and neuroprotective effects. The information presented herein is intended to guide further research and drug development efforts in the field of stroke therapeutics.

Executive Summary

This compound, a thromboxane A2 (TXA2) synthase inhibitor, and clopidogrel, a P2Y12 receptor antagonist, both play crucial roles in mitigating the ischemic cascade following a stroke. This compound primarily acts by inhibiting the production of the potent vasoconstrictor and platelet aggregator TXA2, while simultaneously promoting the synthesis of the vasodilator and platelet inhibitor prostacyclin (PGI2).[1][2] Clopidogrel, a prodrug, is metabolized to an active form that irreversibly blocks the P2Y12 subtype of the ADP receptor on platelets, thereby inhibiting platelet activation and aggregation.[3][4]

Preclinical data, predominantly from rat models of middle cerebral artery occlusion (MCAO), suggest that both agents can reduce infarct volume and improve neurological outcomes. However, the absence of direct comparative studies necessitates a cautious interpretation of their relative efficacy.

Mechanism of Action

The distinct mechanisms by which this compound and clopidogrel exert their antiplatelet and neuroprotective effects are rooted in their specific molecular targets within the arachidonic acid and ADP-mediated platelet activation pathways, respectively.

This compound Signaling Pathway

This compound's primary therapeutic action is the selective inhibition of thromboxane A2 synthase. This enzymatic blockade redirects prostaglandin H2 (PGH2) metabolism away from the synthesis of pro-thrombotic and vasoconstrictive TXA2 and towards the production of anti-thrombotic and vasodilatory prostacyclin (PGI2).[1][2] This dual action helps to restore vascular homeostasis and improve blood flow in the ischemic penumbra.

AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS PGIS Prostacyclin Synthase PGH2->PGIS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 Platelet Platelet Aggregation TXA2->Platelet Vessel Vasoconstriction TXA2->Vessel PGI2 Prostacyclin (PGI2) PGIS->PGI2 PlateletInhibit Inhibition of Platelet Aggregation PGI2->PlateletInhibit VesselDilate Vasodilation PGI2->VesselDilate Ozagrel This compound Ozagrel->TXAS

This compound's Mechanism of Action
Clopidogrel Signaling Pathway

Clopidogrel is a prodrug that requires hepatic metabolism, primarily by CYP2C19, to its active metabolite.[4] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.[3][4] This binding prevents adenosine diphosphate (ADP) from activating the receptor, which in turn blocks the activation of the glycoprotein IIb/IIIa complex, a key step in platelet aggregation.[3]

cluster_platelet Clopidogrel_prodrug Clopidogrel (Prodrug) Liver Hepatic Metabolism (CYP2C19) Clopidogrel_prodrug->Liver Active_metabolite Active Metabolite Liver->Active_metabolite P2Y12 P2Y12 Receptor Active_metabolite->P2Y12 Inhibits Platelet Platelet GP_activation GP IIb/IIIa Activation P2Y12->GP_activation Activates ADP ADP ADP->P2Y12 Binds to Platelet_aggregation Platelet Aggregation GP_activation->Platelet_aggregation

Clopidogrel's Mechanism of Action

Preclinical Efficacy in Stroke Models: A Comparative Overview

The following tables summarize quantitative data from separate studies investigating the effects of this compound and clopidogrel in rat models of MCAO-induced ischemic stroke. It is critical to note that these data are not from a direct head-to-head comparison and experimental conditions may have varied between studies.

Table 1: Effect on Infarct Volume
DrugAnimal ModelDosageRoute of AdministrationInfarct Volume ReductionReference
This compound Sprague-Dawley Rat (MCAO)3 mg/kgIntravenousDecreased cortical infarction area and volume[1]
Clopidogrel Rat (MCAO)50 µMNot SpecifiedInfarction area of 17.95 ± 2.52% (vs. 33.52 ± 1.26% in vehicle)[5]
Table 2: Effect on Neurological Deficits
DrugAnimal ModelDosageNeurological Outcome MeasureResultReference
This compound Conscious Mouse (Cerebral Ischemia-Reperfusion)Not SpecifiedLocomotor activity and motor coordinationImproved locomotor activity and motor coordination[6]
Clopidogrel Rat (MCAO)50 µMBederson's TestScore of 1.50 ± 0.27 (vs. 2.29 ± 0.29 in vehicle)[5]
Grip Strength TestScore of 2.50 ± 0.33 (vs. 0.86 ± 0.26 in vehicle)[5]
Table 3: Effect on Apoptosis
DrugAnimal ModelDosageApoptosis MarkerResultReference
This compound Data Not Available----
Clopidogrel Rat (MCAO)50 µMTUNEL-positive neurons18.90 ± 4.59% (vs. 65.80 ± 3.51% in vehicle)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used and reliable method for inducing focal cerebral ischemia that mimics human stroke.[7][8]

Start Start Anesthesia Anesthetize Animal (e.g., isoflurane) Start->Anesthesia Incision Midline Neck Incision Anesthesia->Incision Expose Expose Carotid Arteries (CCA, ECA, ICA) Incision->Expose Ligate Ligate External Carotid Artery (ECA) Expose->Ligate Insert Insert Filament into Internal Carotid Artery (ICA) to Occlude MCA Ligate->Insert Occlusion Maintain Occlusion (e.g., 2 hours) Insert->Occlusion Withdraw Withdraw Filament (Reperfusion) Occlusion->Withdraw Suture Suture Incision Withdraw->Suture Recovery Animal Recovery Suture->Recovery Evaluation Endpoint Evaluation (e.g., 24 hours post-MCAO) Recovery->Evaluation End End Evaluation->End

Workflow for the MCAO Stroke Model

This compound Study Protocol (Rat MCAO Model):

  • Animal Model: Sprague-Dawley rats.[1]

  • Ischemia Induction: Suture-induced MCAO for 2 hours, followed by reperfusion.[1]

  • Drug Administration: this compound (3 mg/kg) was administered intravenously. The timing of administration relative to MCAO was not specified in the abstract.[1]

  • Outcome Measures: Infarction area and volume were evaluated 24 hours after the start of reperfusion.[1]

Clopidogrel Study Protocol (Rat MCAO Model):

  • Outcome Measures:

Discussion and Future Directions

The available preclinical data, while not directly comparative, indicate that both this compound and clopidogrel show promise in reducing the pathological consequences of ischemic stroke. This compound's dual action of inhibiting TXA2 synthesis and promoting PGI2 production presents a unique therapeutic profile.[1][2] Clopidogrel's well-established role as a potent inhibitor of ADP-mediated platelet aggregation makes it a cornerstone of antiplatelet therapy.[3][4]

A significant gap in the literature is the absence of head-to-head preclinical studies comparing this compound and clopidogrel in the same standardized stroke model. Such studies are crucial to directly compare their efficacy and to elucidate any potential synergistic or differential effects. Future research should focus on:

  • Direct Comparative Studies: Conducting well-designed preclinical trials in rodent and larger animal stroke models to directly compare the neuroprotective effects of this compound and clopidogrel.

  • Dose-Response Studies: Establishing optimal therapeutic doses for both agents in the context of stroke.

  • Combination Therapy: Investigating the potential for synergistic effects when this compound and clopidogrel are used in combination, both with and without other neuroprotective agents.

  • Translational Studies: Bridging the gap between preclinical findings and clinical applications by designing studies that more closely mimic the human stroke condition, including aged animals and animals with comorbidities.

References

Ozagrel Sodium: An In Vivo Comparative Analysis of its Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo neuroprotective effects of ozagrel sodium against other therapeutic alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

This compound, a selective thromboxane A2 (TXA2) synthase inhibitor, is a clinically utilized agent for the treatment of acute ischemic stroke. Its primary mechanism of action involves the inhibition of TXA2 production, a potent vasoconstrictor and promoter of platelet aggregation. By reducing TXA2 levels, this compound helps to increase cerebral blood flow and prevent the formation of thrombi, thereby exerting its neuroprotective effects. This guide delves into the in vivo evidence supporting the neuroprotective claims of this compound and compares its performance with other neuroprotective agents.

Comparative Efficacy of this compound

The neuroprotective effects of this compound have been evaluated in various preclinical and clinical studies, often in comparison with or in combination with other therapeutic agents. This section summarizes the key findings from these comparative studies.

This compound vs. Paeonol and a Paeonol-Ozagrel Conjugate

A preclinical study in a rat model of middle cerebral artery occlusion (MCAO) compared the efficacy of this compound (OS), paeonol (a bioactive compound with anti-inflammatory and antioxidant properties), and a novel paeonol-ozagrel conjugate (POC). The results demonstrated the superior neuroprotective effects of the conjugate.[1]

Treatment GroupNeurological Deficit Score (Longa method)Cerebral Infarct Volume (%)
MCAO Model3.33 ± 0.5230.49 ± 2.87
Paeonol (3 mg/kg)2.50 ± 0.5520.87 ± 1.43
This compound (3 mg/kg)2.00 ± 0.6318.68 ± 1.35
Paeonol-Ozagrel Conjugate1.50 ± 0.5511.77 ± 2.53

Data presented as mean ± standard deviation. A lower neurological deficit score and a smaller infarct volume indicate greater neuroprotection.[1]

The study concluded that the paeonol-ozagrel conjugate exhibited a more potent neuroprotective effect than either this compound or paeonol alone, suggesting a synergistic interaction between the two parent molecules.[1]

This compound vs. Edaravone

Edaravone, a free radical scavenger, is another drug used in the treatment of acute ischemic stroke. A retrospective clinical study compared the efficacy of this compound monotherapy with a combination therapy of ozagrel and edaravone in patients with acute noncardioembolic ischemic stroke.

Treatment Group (Stroke Subtype)Number of Patients (n)Improvement in NIHSS Score
Ozagrel Monotherapy (Lacunar Infarction)76-1.4
Combination Therapy (Lacunar Infarction)35-1.2
Ozagrel Monotherapy (Atherothrombotic Infarction)23-2.4
Combination Therapy (Atherothrombotic Infarction)22-0.8

NIHSS (National Institutes of Health Stroke Scale) is a tool used to quantify stroke severity. A greater negative value indicates more significant improvement.

The results suggest that for lacunar infarction, there was no significant difference between ozagrel monotherapy and combination therapy with edaravone. However, for atherothrombotic infarction, ozagrel monotherapy showed a greater improvement in the NIHSS score compared to the combination therapy. Another study found that the combination therapy was more effective than ozagrel monotherapy, particularly in atherothrombotic stroke.[1]

This compound vs. Atorvastatin

A clinical study investigated the effect of combining this compound with atorvastatin, a statin medication, in patients with type 2 diabetes and lacunar cerebral infarction. The study compared the combination therapy to atorvastatin monotherapy.

Outcome MeasureAtorvastatin Monotherapy (Control)This compound + Atorvastatin (Observation)
Total Effective Rate80.00%94.00%
NIHSS Score (after treatment)10.23 ± 2.058.79 ± 1.65
ADL Score (after treatment)67.89 ± 7.9878.26 ± 9.22

ADL (Activities of Daily Living) score assesses a patient's ability to perform daily self-care activities. A higher score indicates better function.

The study concluded that the combination of sodium ozagrel and atorvastatin was more effective in improving neurological function and daily living activities compared to atorvastatin alone in this patient population.

This compound vs. Fasudil

Fasudil, a Rho-kinase inhibitor, is another agent with neuroprotective potential. A preclinical study in a murine MCAO model suggested that combination therapy of fasudil and ozagrel at non-effective individual doses resulted in a significant reduction of cerebral infarction, indicating an additive neuroprotective effect.[2] A large-scale clinical study in patients with aneurysmal subarachnoid hemorrhage compared fasudil monotherapy, this compound monotherapy, and combination therapy. The primary outcome was in-hospital mortality. The results showed no significant difference in in-hospital mortality between fasudil monotherapy and the combination therapy, suggesting that fasudil monotherapy may be sufficient in this context.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the in vivo studies cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.

Objective: To induce a reproducible ischemic stroke in rats for the evaluation of neuroprotective agents.

Procedure:

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic. The animal's body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Exposure: A midline incision is made in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: The ECA is carefully dissected and ligated at its distal end. A slipknot is placed around the origin of the ECA.

  • Filament Insertion: A small incision is made in the ECA. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a significant drop in cerebral blood flow as measured by laser Doppler flowmetry.

  • Occlusion and Reperfusion: The filament is left in place for a predetermined duration (e.g., 2 hours) to induce ischemia. For reperfusion, the filament is carefully withdrawn.

  • Wound Closure and Recovery: The surgical wound is closed, and the animal is allowed to recover from anesthesia.

Diagram of MCAO Experimental Workflow:

MCAO_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative Anesthesia Anesthesia Positioning Supine Positioning Anesthesia->Positioning Incision Midline Neck Incision Positioning->Incision Exposure Expose CCA, ECA, ICA Incision->Exposure Ligation Ligate ECA Exposure->Ligation Arteriotomy Arteriotomy in ECA Ligation->Arteriotomy Insertion Insert Filament into ICA Arteriotomy->Insertion Occlusion Occlude MCA Insertion->Occlusion Reperfusion Withdraw Filament (Reperfusion) Occlusion->Reperfusion Closure Wound Closure Reperfusion->Closure Recovery Recovery Closure->Recovery

MCAO Experimental Workflow
Measurement of Cerebral Infarct Volume (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for visualizing and quantifying the extent of tissue infarction.

Objective: To measure the volume of infarcted brain tissue following MCAO.

Procedure:

  • Brain Extraction: 24 hours after MCAO, the rat is euthanized, and the brain is rapidly removed and placed in cold saline.

  • Brain Slicing: The brain is sliced into coronal sections of uniform thickness (e.g., 2 mm).

  • TTC Incubation: The brain slices are immersed in a 2% TTC solution in phosphate-buffered saline (PBS) and incubated at 37°C for 30 minutes in the dark.

  • Staining Mechanism: Viable tissue, containing intact mitochondrial dehydrogenase enzymes, reduces the TTC to a red formazan product. Infarcted tissue, lacking these enzymes, remains unstained (white).

  • Image Analysis: The stained slices are photographed, and the images are analyzed using image analysis software. The area of infarction (white tissue) and the total area of each slice are measured.

  • Infarct Volume Calculation: The infarct volume is calculated by summing the infarcted area of each slice and multiplying by the slice thickness. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral (unaffected) hemisphere.

Measurement of Cerebral Blood Flow (Laser Doppler Flowmetry)

Laser Doppler flowmetry is a technique used to continuously monitor regional cerebral blood flow.

Objective: To assess changes in cerebral blood flow during and after MCAO.

Procedure:

  • Probe Placement: A laser Doppler probe is placed on the skull over the territory of the MCA.

  • Baseline Measurement: A baseline cerebral blood flow reading is obtained before the induction of ischemia.

  • Monitoring during MCAO: Cerebral blood flow is continuously monitored during the insertion of the occluding filament. A sharp decrease in the signal (typically >70% of baseline) confirms successful occlusion of the MCA.

  • Monitoring during Reperfusion: If the model involves reperfusion, the cerebral blood flow is monitored upon withdrawal of the filament to confirm the restoration of blood flow.

Signaling Pathways

The neuroprotective effects of this compound and its comparators are mediated through various signaling pathways.

This compound Signaling Pathway

This compound's primary mechanism is the inhibition of thromboxane A2 (TXA2) synthase.

Ozagrel_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Ozagrel This compound Ozagrel->TXA2_Synthase inhibits

This compound Signaling Pathway
Comparative Signaling Pathways

The alternative neuroprotective agents discussed in this guide operate through distinct signaling pathways.

Comparative_Pathways cluster_paeonol Paeonol cluster_edaravone Edaravone cluster_atorvastatin Atorvastatin cluster_fasudil Fasudil TLR TLR2/TLR4 NFkB_P NF-κB Pathway TLR->NFkB_P Inflammation_P Inflammation NFkB_P->Inflammation_P Paeonol Paeonol Paeonol->TLR inhibits ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2 Nrf2 Pathway Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Edaravone Edaravone Edaravone->ROS scavenges Edaravone->Nrf2 HMG_CoA HMG-CoA Reductase Mevalonate Mevalonate Pathway HMG_CoA->Mevalonate eNOS eNOS Upregulation NO Nitric Oxide eNOS->NO Atorvastatin Atorvastatin Atorvastatin->HMG_CoA inhibits Atorvastatin->eNOS Rho_Kinase Rho-Kinase (ROCK) MLC Myosin Light Chain Phosphorylation Rho_Kinase->MLC Vasospasm Cerebral Vasospasm MLC->Vasospasm Fasudil Fasudil Fasudil->Rho_Kinase inhibits

Signaling Pathways of Comparator Agents

This guide provides a comparative overview of the in vivo neuroprotective effects of this compound. The presented data and protocols offer valuable insights for researchers and professionals in the field of neuropharmacology and stroke therapy development. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy of these neuroprotective agents.

References

Synergistic Neuroprotection: A Comparative Analysis of Ozagrel Sodium and Edaravone Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of ozagrel sodium monotherapy versus its combination with edaravone in the context of acute ischemic stroke. It synthesizes clinical data, outlines experimental protocols, and visualizes the underlying molecular mechanisms to support further investigation and therapeutic development.

The management of acute ischemic stroke, a leading cause of mortality and long-term disability worldwide, presents a significant therapeutic challenge. Current research efforts are increasingly focused on combination therapies that target multiple pathophysiological pathways to enhance neuroprotection and improve patient outcomes. This guide examines the synergistic potential of combining this compound, a thromboxane A2 synthase inhibitor, with edaravone, a potent free radical scavenger.

Comparative Clinical Efficacy

Clinical studies have investigated the efficacy of combining this compound and edaravone in patients with acute ischemic stroke. The primary endpoints in these studies often include the modified Rankin Scale (mRS), which assesses functional disability, and the National Institutes of Health Stroke Scale (NIHSS), which quantifies neurological deficits.

A retrospective study demonstrated that combination therapy with edaravone and ozagrel resulted in a significantly higher rate of favorable outcomes (mRS 0-1) at discharge compared to ozagrel monotherapy, particularly in patients with atherothrombotic stroke. While another study did not find a significant difference in the improvement of NIHSS scores between the combination therapy and ozagrel monotherapy in either lacunar or atherothrombotic infarction, it still concluded that both treatment modalities are effective for acute noncardioembolic ischemic stroke.

Treatment GroupStroke TypeKey Outcome MeasureResultReference
Edaravone + Ozagrel (E-O Group) vs. Ozagrel alone (O Group)Acute Ischemic Stroke (Total)Rate of mRS 0-1 at dischargeSignificantly higher in E-O group
Edaravone + Ozagrel (E-O Group) vs. Ozagrel alone (O Group)Atherothrombotic StrokeRate of mRS 0-1 at dischargeSignificantly higher in E-O group
Edaravone + Ozagrel (E-O Group) vs. Ozagrel alone (O Group)Lacunar StrokeRate of mRS 0-1 at dischargeNo significant difference
Ozagrel Monotherapy vs. Combination TherapyLacunar Infarction (LI)Improvement in NIHSS-1.4 (Ozagrel) vs. -1.2 (Combination)
Ozagrel Monotherapy vs. Combination TherapyAtherothrombotic Infarction (ATI)Improvement in NIHSS-2.4 (Ozagrel) vs. -0.8 (Combination)

Experimental Protocols

The clinical data presented is based on established and validated assessment protocols for stroke patients.

Modified Rankin Scale (mRS) Assessment

The mRS is a 7-point scale that measures the degree of disability or dependence in the daily activities of people who have suffered a stroke.

  • Procedure: A trained healthcare professional conducts a structured interview with the patient or their caregiver to assess the patient's ability to perform daily activities.

  • Scoring:

    • 0 - No symptoms.

    • 1 - No significant disability despite symptoms; able to carry out all usual duties and activities.

    • 2 - Slight disability; unable to carry out all previous activities but able to look after own affairs without assistance.

    • 3 - Moderate disability; requiring some help, but able to walk without assistance.

    • 4 - Moderately severe disability; unable to walk without assistance and unable to attend to own bodily needs without assistance.

    • 5 -

Assessing the reproducibility of ozagrel sodium's effects across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of Ozagrel Sodium

This compound consistently demonstrates its efficacy as a potent inhibitor of platelet aggregation and thrombus formation across numerous studies. Its primary mechanism involves the selective inhibition of thromboxane A2 synthase, an enzyme crucial for the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator.[1][2][3] This targeted action distinguishes it from non-selective inhibitors like aspirin, which acts on cyclooxygenase-1 (COX-1).[2]

Preclinical Data

Preclinical studies, primarily in rat models, have established the potency of ozagrel in inhibiting key markers of platelet activation. When compared to aspirin, ozagrel has been shown to be a more potent inhibitor of thromboxane B2 (TXB2) generation and arachidonic acid-induced platelet aggregation on a milligram-per-kilogram basis.[2]

ParameterOzagrel HydrochlorideAspirinAnimal Model
Inhibition of Arachidonic Acid-Induced Platelet Aggregation (ex vivo) ID50: 0.92 mg/kg (p.o.)ID50: 13.7 mg/kg (p.o.)Rat
Inhibition of Thromboxane B2 Generation (ex vivo) ED50: 0.042 mg/kg (i.v.)-Rat
Inhibition of Femoral Vein Thrombosis ED50: 0.066 mg/kg (i.v.)-Rat

ID50: The dose of a drug that is therapeutically effective in 50% of the population. ED50: The median effective dose.[2]

A separate comparative study with another thromboxane A2 synthase inhibitor, isbogrel, suggested that isbogrel is a more potent inhibitor in rat models, as indicated by its lower ID50 values for both TXA2 generation and ex vivo platelet aggregation.[4]

Clinical Data

In the clinical setting, this compound has been investigated primarily for its therapeutic potential in acute ischemic stroke.[3][5] A meta-analysis of randomized controlled trials concluded that ozagrel is effective in improving neurological impairment in patients with acute ischemic stroke.[5][6] While this meta-analysis pools data from different trials, suggesting a degree of consistent clinical efficacy, it does not directly assess the reproducibility of specific laboratory measurements across these studies. Some clinical studies suggest that the combination of this compound and aspirin may lead to better clinical outcomes in patients with acute cerebral infarction compared to aspirin alone, hinting at potentially synergistic effects.[2]

Signaling Pathway of this compound

This compound's targeted mechanism of action within the arachidonic acid cascade is a key aspect of its pharmacological profile. By selectively inhibiting thromboxane A2 synthase, it prevents the production of TXA2 without affecting the synthesis of other important prostaglandins like prostacyclin (PGI2), which has anti-aggregatory and vasodilatory properties.[2]

G Mechanism of Action of this compound Arachidonic_Acid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase Prostacyclin_Synthase Prostacyclin Synthase PGH2->Prostacyclin_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation Vasoconstriction TXA2->Platelet_Aggregation PGI2 Prostacyclin (PGI2) Prostacyclin_Synthase->PGI2 Inhibition_of_Aggregation Inhibition of Platelet Aggregation Vasodilation PGI2->Inhibition_of_Aggregation Ozagrel This compound Ozagrel->TXA2_Synthase

Caption: Mechanism of action of this compound.

Experimental Protocols

To facilitate the comparison of data across different laboratories, the use of standardized experimental protocols is crucial. Below are detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Arachidonic Acid-Induced Platelet Aggregation (Ex Vivo)

This assay assesses the ability of a drug to inhibit platelet aggregation after administration to an animal model.[2]

  • Animal Dosing: Male Sprague-Dawley rats are orally administered with either this compound, a comparator drug (e.g., aspirin), or a vehicle control.[2]

  • Blood Collection: Two hours post-administration, blood is collected via cardiac puncture into syringes containing a 3.8% sodium citrate solution (9:1, blood:citrate).[2]

  • Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 150 x g) for 10 minutes to obtain PRP.[2] The remaining blood is then centrifuged at a higher speed (e.g., 1,500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which serves as a reference.[2]

  • Platelet Aggregation Measurement: Platelet aggregation is measured using a light-transmission aggregometer. The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).[2]

  • Induction of Aggregation: A standardized concentration of arachidonic acid is added to the PRP to induce aggregation, and the change in light transmission is recorded over time.[2]

  • Data Analysis: The maximum percentage of aggregation is determined for each sample. A dose-response curve is then plotted to calculate the ID50 value.[2]

G Experimental Workflow for Platelet Aggregation Assay Dosing 1. Oral Administration of Ozagrel or Vehicle to Rats Blood_Collection 2. Blood Collection (2 hours post-dose) Dosing->Blood_Collection PRP_Preparation 3. Preparation of Platelet-Rich Plasma (PRP) by Centrifugation Blood_Collection->PRP_Preparation Aggregation_Measurement 4. Measurement of Platelet Aggregation using an Aggregometer PRP_Preparation->Aggregation_Measurement Induction 5. Addition of Arachidonic Acid to PRP Aggregation_Measurement->Induction Analysis 6. Calculation of ID50 Values Induction->Analysis

Caption: Experimental workflow for platelet aggregation assay.

Measurement of Serum Thromboxane B2 (TXB2) Levels

This assay quantifies the stable metabolite of TXA2, TXB2, as an index of TXA2 production.[2]

  • Sample Collection and Preparation: Blood is collected and allowed to clot in a glass tube at 37°C for 1 hour to maximize TXA2 generation and its subsequent conversion to TXB2.[2]

  • Serum Separation: The clotted blood is centrifuged at high speed (e.g., 2,000 x g) for 10 minutes to separate the serum.[2]

  • TXB2 Quantification: The concentration of TXB2 in the serum is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[2][4]

  • Data Analysis: The percentage of inhibition of TXB2 generation is calculated by comparing the levels in the drug-treated groups to the vehicle control group. A dose-response curve is used to determine the ID50 value.[4]

Conclusion

The available evidence from a range of preclinical and clinical studies consistently supports the efficacy of this compound as a selective thromboxane A2 synthase inhibitor with potent antiplatelet effects. While direct inter-laboratory reproducibility studies are lacking, the general agreement of findings across different research settings suggests a reliable pharmacological profile. For a more definitive assessment of reproducibility, future studies should aim for direct, multi-center comparisons of this compound's effects using standardized experimental protocols. This would not only strengthen the existing data but also provide a more robust foundation for its clinical application and further development.

References

Investigating the efficacy of ozagrel sodium in aspirin-resistant platelets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ozagrel sodium and aspirin, focusing on their efficacy in the context of aspirin-resistant platelets. The information is supported by available preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Aspirin resistance, a phenomenon where aspirin does not adequately inhibit platelet function, poses a significant clinical challenge in the prevention of cardiovascular and cerebrovascular events. This guide explores the potential of this compound, a selective thromboxane A2 (TXA2) synthase inhibitor, as an alternative antiplatelet agent in this patient population. By targeting a different enzyme in the arachidonic acid cascade, this compound offers a distinct mechanism of action that may overcome the limitations of aspirin.

Mechanisms of Action: A Tale of Two Enzymes

Both this compound and aspirin ultimately aim to reduce the levels of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. However, they achieve this through different enzymatic targets.

Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, which is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor to several prostanoids, including TXA2. A key drawback of aspirin's mechanism is that it also inhibits the production of prostacyclin (PGI2), a beneficial prostanoid with anti-aggregatory and vasodilatory properties.

In contrast, this compound acts downstream of COX-1, selectively inhibiting thromboxane A2 synthase. This enzyme specifically converts PGH2 into TXA2.[1] By targeting this specific step, this compound not only reduces the production of the pro-thrombotic TXA2 but may also lead to an accumulation of PGH2, which can then be shunted towards the production of the anti-thrombotic PGI2 by endothelial cells.[1] This dual action of decreasing a platelet aggregator while potentially increasing a platelet inhibitor is a key theoretical advantage of this compound, particularly in the context of aspirin resistance.

Comparative Signaling Pathways of Aspirin and this compound cluster_aspirin Aspirin Pathway cluster_ozagrel This compound Pathway Arachidonic_Acid_A Arachidonic Acid COX1_A COX-1 Arachidonic_Acid_A->COX1_A PGH2_A PGH2 COX1_A->PGH2_A TXA2_Synthase_A TXA2 Synthase PGH2_A->TXA2_Synthase_A PGI2_Synthase_A PGI2 Synthase PGH2_A->PGI2_Synthase_A TXA2_A Thromboxane A2 (Platelet Aggregation) TXA2_Synthase_A->TXA2_A PGI2_A Prostacyclin (PGI2) (Inhibits Aggregation) PGI2_Synthase_A->PGI2_A Aspirin Aspirin Aspirin->COX1_A Inhibits Arachidonic_Acid_O Arachidonic Acid COX1_O COX-1 Arachidonic_Acid_O->COX1_O PGH2_O PGH2 COX1_O->PGH2_O TXA2_Synthase_O TXA2 Synthase PGH2_O->TXA2_Synthase_O PGI2_Synthase_O PGI2 Synthase PGH2_O->PGI2_Synthase_O TXA2_O Thromboxane A2 (Platelet Aggregation) TXA2_Synthase_O->TXA2_O PGI2_O Prostacyclin (PGI2) (Inhibits Aggregation) PGI2_Synthase_O->PGI2_O Ozagrel This compound Ozagrel->TXA2_Synthase_O Inhibits

Caption: Signaling pathways of aspirin and this compound.

Preclinical Comparative Data

While clinical trials directly comparing this compound to aspirin in a confirmed aspirin-resistant population are lacking, preclinical studies in animal models provide valuable insights into their relative potency. A key study in rats compared the inhibitory effects of ozagrel and aspirin on platelet aggregation and TXA2 generation.

ParameterOzagrel HydrochlorideAspirin
Mechanism of Action Selective Thromboxane A2 Synthase InhibitorIrreversible Cyclooxygenase-1 (COX-1) Inhibitor
Effect on TXA2 DecreasesDecreases
Effect on PGI2 May IncreaseDecreases
ED50 for Inhibition of Arachidonic Acid-Induced Platelet Aggregation (ex vivo) 0.36 mg/kg1.8 mg/kg
ID50 for Inhibition of Serum Thromboxane B2 (TXB2) Generation 0.1 mg/kg1.2 mg/kg

Data sourced from a preclinical study in rats. ED50 represents the dose effective in 50% of the population, and ID50 represents the dose causing 50% inhibition.[2]

These preclinical findings suggest that ozagrel hydrochloride is more potent than aspirin in inhibiting both platelet aggregation and TXB2 generation in this animal model.[2]

Clinical Evidence and Considerations

A clinical study involving patients with acute non-cardiogenic ischemic stroke demonstrated that the combination of this compound and low-dose aspirin resulted in better clinical outcomes compared to aspirin alone.[1] Patients receiving the combination therapy had significantly better scores on the National Institute of Health Stroke Scale (NIHSS) and motor strength scale at 14 days after the onset of stroke.[1] While this study did not specifically enroll aspirin-resistant patients, it suggests a potential synergistic or additive effect of targeting both COX-1 and TXA2 synthase.

It is important to note that the term "aspirin resistance" itself is not universally defined and can be diagnosed through various laboratory methods, which often show poor correlation. The most specific tests measure the pharmacological effect of aspirin on its target, such as the levels of serum thromboxane B2 (TXB2), a stable metabolite of TXA2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the efficacy of antiplatelet agents.

Arachidonic Acid-Induced Platelet Aggregation (Ex Vivo)

This experiment assesses the ability of a drug to inhibit platelet aggregation induced by arachidonic acid after administration to a subject.

Experimental Workflow for Ex Vivo Platelet Aggregation cluster_protocol Protocol Steps start Start dosing Administer Drug (e.g., Ozagrel or Aspirin) or Vehicle to Subjects start->dosing blood_collection Collect Blood Samples at a Predetermined Time Post-Dosing dosing->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) by Centrifugation blood_collection->prp_prep aggregometry Perform Platelet Aggregometry using an Aggregometer prp_prep->aggregometry induction Induce Aggregation with Arachidonic Acid aggregometry->induction analysis Analyze Data and Calculate Inhibition Percentage induction->analysis end End analysis->end

Caption: Workflow for ex vivo platelet aggregation assay.

Methodology:

  • Subject Dosing: Laboratory animals (e.g., rats) or human subjects are administered the test compound (this compound or aspirin) or a vehicle control, typically orally.

  • Blood Collection: At a specified time after dosing (e.g., 2 hours), blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).[2]

  • Platelet-Rich Plasma (PRP) Preparation: The collected blood is centrifuged at a low speed to separate the PRP. A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which serves as a reference.[2]

  • Platelet Aggregation Measurement: Platelet aggregation is measured using a light-transmission aggregometer. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

  • Induction of Aggregation: A standardized concentration of arachidonic acid is added to the PRP to induce platelet aggregation, and the change in light transmission is recorded over time.[2]

  • Data Analysis: The maximum percentage of platelet aggregation is determined for each sample. The percentage of inhibition is calculated by comparing the aggregation in the drug-treated samples to the vehicle control.

Measurement of Serum Thromboxane B2 (TXB2) Levels

This assay quantifies the concentration of TXB2, the stable metabolite of TXA2, in the serum, providing a direct measure of TXA2 synthesis.

Methodology:

  • Blood Clotting: Whole blood is allowed to clot in a glass tube at 37°C for a specific duration (e.g., 1 hour) to allow for maximal TXA2 production and its subsequent conversion to TXB2.

  • Serum Separation: The clotted blood is centrifuged to separate the serum.

  • TXB2 Quantification: The concentration of TXB2 in the serum is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of TXB2 generation is calculated by comparing the levels in the drug-treated groups to the vehicle control group.[2]

Conclusion and Future Directions

This compound, with its selective inhibition of TXA2 synthase, presents a promising pharmacological profile for the management of patients with aspirin-resistant platelets. Its mechanism of action, which spares the production of PGI2, offers a theoretical advantage over aspirin. Preclinical data further support its potency in inhibiting platelet aggregation and TXA2 synthesis.[2]

However, the current evidence is limited by the lack of head-to-head clinical trials specifically designed to evaluate the efficacy of this compound monotherapy in a well-defined aspirin-resistant population. Future research should focus on conducting such trials to definitively establish the clinical utility of this compound as an alternative antiplatelet therapy. Further investigation into the potential synergistic effects of combination therapy with aspirin in various patient populations is also warranted.

References

Cross-Validation of In Vitro and In Vivo Data for Ozagrel Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ozagrel sodium, a selective inhibitor of thromboxane A2 (TXA2) synthase, has demonstrated efficacy in both laboratory settings and clinical applications for conditions related to abnormal blood clot formation, such as ischemic stroke.[1][2] This guide provides a comprehensive comparison of its in vitro and in vivo pharmacological data, alongside alternative antiplatelet agents, to offer researchers and drug development professionals a clear perspective on its performance.

This compound exerts its antithrombotic effects by specifically inhibiting the enzyme responsible for converting prostaglandin H2 (PGH2) into TXA2, a potent promoter of platelet aggregation and vasoconstriction.[1][3] This targeted mechanism allows ozagrel to reduce the risk of thrombus formation while potentially avoiding some of the broader effects of less selective antiplatelet agents.[1][4]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and its comparators from various in vitro and in vivo studies. These values highlight the potency and efficacy of these compounds under different experimental conditions.

In Vitro Potency of Thromboxane A2 Synthase Inhibitors
CompoundParameterSpecies/SystemValueReference
This compound IC₅₀ (TXA2 Synthase)Rabbit Platelets11 nM[5][6]
This compound IC₅₀ (TXA2 Synthase)Not Specified4 nM[7]
This compound IC₅₀ (Platelet Aggregation)Arachidonic Acid-induced53.12 µM[5]
Isbogrel (CV-4151)ID₅₀ (Blood TXA2 Generation)Rat0.04 mg/kg (p.o.)[8]
AspirinID₅₀ (Blood TXA2 Generation)Rat6.4 mg/kg (p.o.)[8]
KF 13218IC₅₀ (TXA2 Synthase)Human Platelets27 ± 5.8 nM[7]
KF 13218IC₅₀ (TXB₂ Production)Human Intact Platelets5.3 ± 1.3 nM[7]
In Vivo Efficacy of Antiplatelet Agents
CompoundAnimal ModelEffectDosage (ID₅₀/ED₅₀)Reference
This compound RatInhibition of Arachidonic Acid-induced Platelet Aggregation (ex vivo)0.92 mg/kg (p.o.)[3][8]
This compound RatInhibition of Femoral Vein Thrombosis13.7 mg/kg (p.o.)[3][8]
This compound RatTherapeutic Effect on Femoral Vein Thrombosis0.066 mg/kg (i.v.)[3][8]
Isbogrel (CV-4151)RatInhibition of Arachidonic Acid-induced Platelet Aggregation (ex vivo)0.06 mg/kg (p.o.)[8]
Isbogrel (CV-4151)RatInhibition of Femoral Vein Thrombosis2.46 mg/kg (p.o.)[8]
Isbogrel (CV-4151)RatTherapeutic Effect on Femoral Vein Thrombosis0.026 mg/kg (i.v.)[8]
AspirinRatInhibition of Arachidonic Acid-induced Platelet Aggregation (ex vivo)7.0 mg/kg (p.o.)[8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.

AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Ozagrel This compound Ozagrel->TXA2_Synthase Inhibits Aspirin Aspirin Aspirin->COX Inhibits start Start: Animal Dosing (Ozagrel, Comparator, Vehicle) blood_collection Blood Collection start->blood_collection prp_prep Platelet-Rich Plasma (PRP) Preparation blood_collection->prp_prep aggregation_assay Platelet Aggregation Assay (induced by Arachidonic Acid) prp_prep->aggregation_assay data_analysis Data Analysis (% Inhibition, ID₅₀) aggregation_assay->data_analysis end End data_analysis->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ozagrel Sodium for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Ozagrel sodium is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring a secure laboratory environment.

This compound, a selective thromboxane A2 synthase inhibitor, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to the following procedures is essential to minimize health risks and potential environmental impact.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on available safety data, the following personal protective equipment (PPE) and handling precautions are recommended.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: In case of dust or aerosol formation, use an appropriate respirator.

Handling Procedures:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly after handling the compound.

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

This compound Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations. The following protocol provides a general framework for its proper disposal as non-hazardous pharmaceutical waste.

Step 1: Waste Identification and Segregation

  • Identify the waste as "non-hazardous pharmaceutical waste."

  • Do not mix this compound waste with other categories of chemical waste, such as hazardous solvents, strong acids or bases, sharps, or biohazardous materials.

Step 2: Waste Containment

  • Solid Waste: Collect all solid forms of this compound, including unused or expired product and contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, sealed, and clearly labeled container.

  • Liquid Waste: If this compound is in a solution, do not dispose of it down the drain. Collect the liquid waste in a sealed, leak-proof container that is chemically compatible with the solvent used.

Step 3: Labeling and Storage

  • Clearly label the waste container with "Non-Hazardous Pharmaceutical Waste" and specify the contents as "this compound."

  • Include the accumulation start date on the label.

  • Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal service.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.

  • Ensure that all required waste manifest forms are completed accurately.

  • The recommended final disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility to ensure its complete destruction.

Quantitative Data: Forced Degradation of Ozagrel

Stress ConditionReagent and ConditionsDegradationObservations
Acid Hydrolysis 0.1 N HCl, reflux at 60°C for 30 minutes5-20%Degradation peaks are well-resolved from the parent drug peak.
Base Hydrolysis 0.1 N NaOH, reflux at 60°C for 30 minutes5-20%Degradation peaks are well-resolved from the parent drug peak.
Oxidative Degradation 3% H₂O₂, room temperature for 7 days5-20%Degradation peaks are well-resolved from the parent drug peak.
Thermal Degradation Solid drug exposed to 100°C for 48 hours5-20%Degradation peaks are well-resolved from the parent drug peak.
Photolytic Degradation Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of light5-20%Degradation peaks are well-resolved from the parent drug peak.

This data is derived from studies on Ozagrel and is intended to provide a general understanding of its stability.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for the key experiments cited in the forced degradation studies of Ozagrel.

1. Acid Hydrolysis Protocol:

  • Prepare a solution of Ozagrel in a suitable solvent.

  • Add an equal volume of 0.1 N hydrochloric acid (HCl).

  • Reflux the mixture in a water bath maintained at 60°C for 30 minutes.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide (NaOH).

  • Dilute the neutralized solution with the mobile phase to the target concentration for analysis.

2. Base Hydrolysis Protocol:

  • Prepare a solution of Ozagrel in a suitable solvent.

  • Add an equal volume of 0.1 N sodium hydroxide (NaOH).

  • Reflux the mixture in a water bath maintained at 60°C for 30 minutes.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid (HCl).

  • Dilute the neutralized solution with the mobile phase to the target concentration for analysis.

3. Oxidative Degradation Protocol:

  • Prepare a solution of Ozagrel in a suitable solvent.

  • Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 7 days, protected from light.

  • After the exposure period, dilute the solution with the mobile phase to the target concentration for analysis.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Ozagrel_Disposal_Workflow start Start: this compound Waste Generation ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Identify and Segregate Waste (Non-Hazardous Pharmaceutical) ppe->segregate contain_solid Step 3a: Contain Solid Waste in a Sealed, Labeled Container segregate->contain_solid contain_liquid Step 3b: Contain Liquid Waste in a Sealed, Labeled Container segregate->contain_liquid store Step 4: Store Securely in a Designated Area contain_solid->store contain_liquid->store dispose Step 5: Arrange for Professional Disposal (via EHS or Licensed Contractor) store->dispose end End: Complete Waste Manifest and Confirm Disposal dispose->end

Caption: A logical workflow for the proper disposal of this compound.

Disclaimer: This document provides guidance based on available safety data and general best practices for pharmaceutical waste disposal. It is essential to consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations. Specific ecotoxicity data for this compound is not widely available; therefore, a conservative approach to disposal, treating the substance as potentially harmful to the environment, is recommended.

Essential Safety and Operational Guide for Handling Ozagrel Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling of Ozagrel sodium, a selective thromboxane A2 synthase inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Immediate Safety and Handling Precautions

This compound is a crystalline powder that requires careful handling to avoid exposure.[1] It may cause eye irritation and potential damage to the cardiovascular and digestive systems through single or repeated exposure.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1]

  • Hand Protection: Use chemically compatible gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use.[1][2]

  • Respiratory Protection: In situations where dust may be generated, use an appropriate dust mask or respirator.[1]

  • Protective Clothing: A lab coat or long-sleeved work clothes should be worn to prevent skin contact.[1]

Engineering Controls

To minimize inhalation exposure, handle this compound in a well-ventilated area. The use of a laboratory fume hood, vented enclosure, or glovebox is strongly recommended.[1][3] An eyewash station and safety shower should be readily accessible in the workspace.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its hydrochloride salt, which are often used interchangeably in research.

ParameterValueSpecies/SystemNotes
IC₅₀ (Thromboxane A2 Synthase Inhibition) 11 nM-Highly selective inhibition.[4]
IC₅₀ (Arachidonic Acid-induced Platelet Aggregation) 53.12 µMHumanIn vitro measurement.[4]
Melting Point/Freezing Point Approximately 300°C-For this compound.[1]

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

Preparation and Weighing
  • Step 1: Before handling, ensure all required PPE is worn correctly.

  • Step 2: Conduct all weighing and initial preparation of this compound powder within a chemical fume hood or other ventilated enclosure to prevent dust inhalation.[1]

  • Step 3: Use a dedicated set of utensils (spatula, weighing paper) for handling the compound.

  • Step 4: Clean the weighing area and utensils thoroughly after use.

Solution Preparation
  • Step 1: When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.

  • Step 2: If the compound does not readily dissolve, sonication may be used.

  • Step 3: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Detailed Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol outlines a common experiment to assess the efficacy of this compound in inhibiting platelet aggregation.[5][6]

Materials and Reagents
  • This compound

  • Arachidonic acid (AA)

  • Human whole blood (collected in 3.2% sodium citrate)

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and sterile consumables

Methodology
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the whole blood at a low speed (e.g., 150 x g) for 10 minutes to obtain PRP.[5]

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1,500 x g) for 10 minutes to obtain PPP.[5]

  • Experimental Procedure:

    • Pre-warm the PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[6]

    • Add a specific volume of PRP to the aggregometer cuvettes containing a magnetic stir bar.

    • Add the desired concentration of this compound or a vehicle control to the PRP and incubate for 5-10 minutes at 37°C with stirring.[6]

    • Initiate platelet aggregation by adding a working concentration of arachidonic acid.[6]

    • Record the change in light transmission for 5-10 minutes to monitor platelet aggregation.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition of aggregation relative to the vehicle control.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. This compound should generally be treated as non-hazardous pharmaceutical waste, but always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[3]

Waste Segregation
  • Solid Waste:

    • Grossly Contaminated: Unused or expired this compound powder, and items heavily contaminated (e.g., a large spill cleanup) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Trace Contaminated: Items with minimal contamination, such as used weighing paper, gloves, and pipette tips, should be collected in a separate, sealed container labeled for non-hazardous pharmaceutical waste.[3]

  • Liquid Waste:

    • Solutions containing this compound should never be disposed of down the drain.[3]

    • Collect all liquid waste in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste," the name of the chemical, and the approximate concentration.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure
  • Step 1: Collection: Collect all waste streams in their designated and properly labeled containers at the point of generation.

  • Step 2: Storage: Store waste containers in a secure, designated area away from general laboratory traffic and incompatible materials.[3]

  • Step 3: Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the waste by a licensed professional waste disposal company.[3] The preferred method of disposal for non-hazardous pharmaceutical waste is incineration.[7]

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Ozagrel_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Ozagrel This compound Ozagrel->TXA2_Synthase Inhibits Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Inhibition_Aggregation Inhibition of Platelet Aggregation & Vasodilation PGI2->Inhibition_Aggregation

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Prepare Reagents prep_prp Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) start->prep_prp pre_warm Pre-warm PRP to 37°C prep_prp->pre_warm calibrate Calibrate Aggregometer pre_warm->calibrate add_prp Add PRP to Cuvettes calibrate->add_prp add_ozagrel Add this compound or Vehicle add_prp->add_ozagrel incubate Incubate at 37°C add_ozagrel->incubate add_aa Add Arachidonic Acid incubate->add_aa record Record Platelet Aggregation add_aa->record analyze Analyze Data record->analyze end End: Report Results analyze->end

Caption: Workflow for in vitro platelet aggregation assay.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.